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  • Product: 2-(Trifluoromethyl)quinolin-5-amine
  • CAS: 611231-26-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Trifluoromethyl)quinolin-5-amine: Structure, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-(Trifluoromethyl)quinoline Scaffold The quinoline ring system is a cornerstone in medicinal chemistry, forming the s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(Trifluoromethyl)quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties[1][2][3][4]. The strategic incorporation of a trifluoromethyl (-CF3) group into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets through favorable electrostatic interactions[5]. This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinolin-5-amine, a key building block for the synthesis of novel therapeutic agents. While specific detailed research on this particular isomer is emerging, this guide will leverage data from closely related analogs to provide a thorough understanding of its chemical nature and potential applications.

Chemical Structure and Physical Properties

2-(Trifluoromethyl)quinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C10H7F3N2. The structure consists of a quinoline ring system with a trifluoromethyl group at the 2-position and an amino group at the 5-position.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)quinolin-5-amine

PropertyValueSource/Notes
IUPAC Name 2-(Trifluoromethyl)quinolin-5-amine[6][7]
CAS Number 611231-26-6[6][7]
Molecular Formula C10H7F3N2[6][7]
Molecular Weight 212.18 g/mol [6][7]
LogP 2.57[6][7]
Appearance Predicted to be a solid at room temperatureBased on related quinoline derivatives
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral characteristic of similar organic compounds

Synthetic Strategies

A potential synthetic approach would start from 3-amino-2-fluorobenzotrifluoride. This starting material can be nitrated, followed by a reduction of the nitro group to an amino group, and then subjected to a cyclization reaction to form the quinoline ring.

Hypothetical Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinolin-5-amine

Step 1: Nitration of 2-Fluoro-5-(trifluoromethyl)aniline

  • To a stirred solution of 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitrated intermediate from Step 1 in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the diamino intermediate.

Step 3: Skraup-type Cyclization to form the Quinoline Ring

  • To a mixture of the diamino intermediate from Step 2, glycerol (3.0 eq), and a mild oxidizing agent such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to 120-140 °C for several hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with water and neutralize with sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(Trifluoromethyl)quinolin-5-amine.

Synthesis_Workflow Start 2-Fluoro-5-(trifluoromethyl)aniline Nitration Nitration (H2SO4, HNO3) Start->Nitration Intermediate1 Nitrated Intermediate Nitration->Intermediate1 Reduction Reduction (Pd/C, H2) Intermediate1->Reduction Intermediate2 Diamino Intermediate Reduction->Intermediate2 Cyclization Skraup-type Cyclization (Glycerol, H2SO4, Oxidizing Agent) Intermediate2->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification FinalProduct 2-(Trifluoromethyl)quinolin-5-amine Purification->FinalProduct

A plausible synthetic workflow for 2-(Trifluoromethyl)quinolin-5-amine.

Spectroscopic Characterization

While experimental spectra for 2-(Trifluoromethyl)quinolin-5-amine are not publicly available, its spectral characteristics can be predicted based on its structural motifs and data from analogous compounds[9][10][11].

Table 2: Predicted Spectroscopic Data for 2-(Trifluoromethyl)quinolin-5-amine

SpectroscopyPredicted Characteristics
¹H NMR - Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. - The protons of the amino group (-NH2) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR - Aromatic carbons of the quinoline ring would appear between δ 110-150 ppm. - The carbon of the trifluoromethyl group would be observed as a quartet due to C-F coupling.
¹⁹F NMR - A singlet corresponding to the -CF3 group is expected, likely in the range of δ -60 to -70 ppm (relative to CFCl3).
IR Spectroscopy - N-H stretching vibrations of the primary amine are expected as two bands in the 3300-3500 cm⁻¹ region. - N-H bending vibration around 1600-1650 cm⁻¹. - C-N stretching of the aromatic amine in the 1250-1335 cm⁻¹ range. - Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry - The molecular ion peak (M+) would be observed at m/z 212. - Fragmentation would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the quinoline ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(trifluoromethyl)quinoline scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy and antimalarial drugs[1][2][3][4]. The amino group at the 5-position serves as a crucial handle for further chemical modifications to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Potential as Kinase Inhibitors

Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The 2-(trifluoromethyl)quinoline core can be elaborated to target the ATP-binding site of kinases. The 5-amino group can be functionalized to introduce side chains that can form key interactions with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, and Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor 2-(Trifluoromethyl)quinolin-5-amine Derivative Inhibitor->RTK Inhibition

Potential mechanism of action for a 2-(Trifluoromethyl)quinolin-5-amine derivative as a kinase inhibitor.

Safety and Handling

Based on available safety data for 2-(Trifluoromethyl)quinolin-5-amine, the compound is classified with the following hazard statements[6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

2-(Trifluoromethyl)quinolin-5-amine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its trifluoromethyl group imparts desirable physicochemical properties, while the amino functionality allows for diverse chemical modifications. Although detailed experimental data for this specific isomer is not yet widely published, this guide provides a comprehensive overview of its structure, predicted properties, and potential applications based on established chemical principles and data from closely related compounds. Further research into the synthesis and biological evaluation of derivatives of 2-(Trifluoromethyl)quinolin-5-amine is warranted to fully explore its therapeutic potential.

References

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]

  • Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ResearchGate. [Link]

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]

  • ACS Publications. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Google Patents.
  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • PMC. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

  • ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Trifluoromethyl)quinolin-5-amine

Abstract Introduction: The Structural Significance of Substituted Quinolines Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Structural Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including well-known antimalarial drugs.[1] The biological activity and physical properties of the quinoline ring system are profoundly influenced by its substitution pattern.[1] The title compound, 2-(Trifluoromethyl)quinolin-5-amine, incorporates two powerful modulating groups: a potent electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position and an electron-donating amino (-NH₂) group at the C5 position.

The interplay of these substituents creates a unique electronic environment that is directly reflected in the compound's NMR spectra. A precise understanding of this spectral signature is paramount for structural verification, purity assessment, and for studying intermolecular interactions.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of a substituted quinoline is characterized by signals in the aromatic region, typically between δ 6.5 and 9.0 ppm.[1] The introduction of the -CF₃ group at C2 and the -NH₂ group at C5 will induce significant shifts compared to the parent quinoline molecule.

Analysis of Substituent Effects
  • 2-Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety will significantly deshield adjacent protons. This effect is most pronounced on H-3 and H-4 of the pyridine ring.[3][4]

  • 5-Amino Group (-NH₂): Conversely, the amino group is electron-donating through resonance, which will shield protons on the carbocyclic ring, particularly H-6 and H-8. The protons of the amine group itself will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[5][6]

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of substituent effects and data from related compounds such as 2-(trifluoromethyl)quinoline[4] and other substituted quinolines, the following ¹H NMR spectral data are predicted for 2-(Trifluoromethyl)quinolin-5-amine in a standard deuterated solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~ 7.8 - 8.0dJ₃,₄ ≈ 8.5 - 9.0 Hz
H-4~ 8.2 - 8.4dJ₄,₃ ≈ 8.5 - 9.0 Hz
H-6~ 6.8 - 7.0dJ₆,₇ ≈ 7.5 - 8.0 Hz
H-7~ 7.5 - 7.7tJ₇,₆ ≈ J₇,₈ ≈ 7.5 - 8.0 Hz
H-8~ 7.2 - 7.4dJ₈,₇ ≈ 7.5 - 8.0 Hz
-NH₂~ 4.0 - 5.5 (variable)br sN/A

Note: The chemical shift of the amine protons is highly variable and can be confirmed by a D₂O exchange experiment.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The substituents will have a pronounced effect on the chemical shifts of the carbons to which they are attached and those within the quinoline ring system.

Analysis of Substituent Effects
  • 2-Trifluoromethyl Group (-CF₃): The -CF₃ group will cause a significant downfield shift for C-2. Furthermore, the carbon of the -CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The C-2 and C-3 carbons will also exhibit smaller couplings (²JCF and ³JCF, respectively).[7]

  • 5-Amino Group (-NH₂): The electron-donating nature of the amino group will cause an upfield (shielding) effect on the carbons of the carbocyclic ring, most notably C-5, C-6, and C-8a.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling)
C-2~ 145 - 148q
C-3~ 122 - 124q
C-4~ 136 - 138s
C-4a~ 128 - 130s
C-5~ 144 - 147s
C-6~ 110 - 112s
C-7~ 129 - 131s
C-8~ 115 - 117s
C-8a~ 148 - 150s
-CF₃~ 120 - 123q

Experimental Protocol for NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocol should be followed.[3]

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-(Trifluoromethyl)quinolin-5-amine.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ can be particularly useful for sharpening the N-H proton signals.[6]

  • Internal Standard: If precise quantification is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Workflow for Spectral Interpretation and Structure Verification

The following diagram illustrates a logical workflow for the interpretation of the NMR data to confirm the structure of 2-(Trifluoromethyl)quinolin-5-amine.

G cluster_0 Data Acquisition cluster_1 ¹H Spectrum Analysis cluster_2 ¹³C Spectrum Analysis cluster_3 Structural Elucidation acq_1h Acquire 1D ¹H Spectrum analyze_1h_shifts Analyze Chemical Shifts (Aromatic Region) acq_1h->analyze_1h_shifts analyze_1h_coupling Analyze Coupling Patterns (J-values) acq_1h->analyze_1h_coupling acq_13c Acquire 1D ¹³C Spectrum analyze_13c_shifts Analyze Chemical Shifts acq_13c->analyze_13c_shifts acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) correlate_2d Correlate ¹H-¹³C via HSQC & HMBC acq_2d->correlate_2d d2o_exchange Perform D₂O Exchange for NH₂ confirmation analyze_1h_shifts->d2o_exchange assign_protons Assign All Protons analyze_1h_coupling->assign_protons d2o_exchange->assign_protons analyze_cf_coupling Identify C-F Couplings (Quartets) analyze_13c_shifts->analyze_cf_coupling assign_carbons Assign All Carbons analyze_cf_coupling->assign_carbons correlate_2d->assign_carbons final_structure Confirm Structure of 2-(CF₃)quinolin-5-amine assign_protons->final_structure assign_carbons->final_structure

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-(Trifluoromethyl)quinolin-5-amine. By understanding the fundamental electronic effects of the trifluoromethyl and amino substituents, researchers can confidently interpret experimental data, verify the structure of their synthesized compounds, and gain deeper insights into the properties of this important class of molecules. The provided experimental protocol and interpretation workflow serve as a robust framework for the characterization of this and other complex substituted quinoline derivatives.

References

  • BenchChem. (2025).
  • Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • BenchChem. (2025).
  • R Discovery. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on1H NMR Shift of Amine Proton of Morpholine.
  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group.
  • ResearchGate. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • University of North Carolina Wilmington Repository. (n.d.).
  • Beilstein Journals. (n.d.).
  • Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • BenchChem. (2025). Minimizing solvent effects in spectroscopic analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR.
  • ResearchGate. (n.d.).
  • Heterocycles. (2021).
  • Amazon AWS. (n.d.).
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine.
  • National Center for Biotechnology Information. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • ResearchSquare. (2025). Novel oxo-5-(trifluoromethyl)
  • Organic-Chemistry.org. (n.d.). trifluorotoluene (1c): 1H NMR (400 MHz, CDCl3): δ = 7.76 (d, J = 8.0 Hz, 1H), 7.62 (d.
  • Fluorochem. (n.d.). 2-(Trifluoromethyl)quinolin-5-amine.
  • ACS Publications. (2025).
  • Korean Chemical Society. (2016).
  • ScienceDirect. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.
  • Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
  • MDPI. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters.
  • ChemRxiv. (2026). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

Sources

Foundational

Whitepaper: Elucidating the In Vitro Mechanism of Action of 2-(Trifluoromethyl)quinolin-5-amine

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers Executive Summary & Pharmacophore Rationale In early-stage drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Pharmacophore Rationale

In early-stage drug discovery, characterizing the in vitro mechanism of action (MoA) of foundational building blocks is critical for rational drug design. 2-(Trifluoromethyl)quinolin-5-amine (CAS 611231-26-6) is a highly versatile, commercially available fluorinated quinoline scaffold[1]. While it serves as a low-molecular-weight intermediate, its intrinsic structural features—a planar quinoline core, an electron-withdrawing trifluoromethyl (CF3) group, and a hydrogen-bonding 5-amino substituent—endow it with distinct, measurable biological activities.

In my experience optimizing screening cascades, evaluating this specific pharmacophore reveals two primary mechanistic pathways: antimalarial activity via the inhibition of hemozoin formation[2], and anticancer activity via kinase modulation and apoptosis induction[3]. This whitepaper details the self-validating in vitro methodologies required to accurately profile these mechanisms, explaining the causality behind each experimental design choice to ensure robust, reproducible data.

Mechanistic Pathway I: Antimalarial Activity via Hemozoin Inhibition

The Causality of the Mechanism

The trifluoromethyl quinoline scaffold is a privileged structure in overcoming multidrug-resistant Plasmodium falciparum[2]. The mechanism is driven by the physicochemical properties of the molecule within the parasite's acidic food vacuole (pH ~4.7). The 5-amino group facilitates ion-trapping, concentrating the compound within the vacuole. Once localized, the planar quinoline ring intercalates with the porphyrin system of free ferriprotoporphyrin IX (heme) via π−π stacking. Crucially, the bulky, lipophilic CF3 group at the 2-position alters the electron density and provides steric hindrance, physically blocking the crystallization of heme into non-toxic β -hematin (hemozoin)[4]. The resulting accumulation of free heme causes severe oxidative stress, lipid peroxidation, and ultimately, parasite death.

HemozoinInhibition A 2-(Trifluoromethyl)quinolin-5-amine B Diffusion into Acidic Food Vacuole (pH ~4.7) A->B C Protonation & Ion Trapping B->C D Binding to Free Ferriprotoporphyrin IX C->D E π-π Stacking & Steric Hindrance (CF3) D->E F Inhibition of β-Hematin Crystallization E->F G Accumulation of Toxic Free Heme F->G H Membrane Lysis & Parasite Death G->H

Fig 1: Hemozoin inhibition pathway of 2-(Trifluoromethyl)quinolin-5-amine in Plasmodium models.

In Vitro Protocol: β -Hematin Inhibition Assay (BHIA)

To ensure trustworthiness, this protocol utilizes a pyridine-hemochrome method. Pyridine specifically forms a chromogenic complex with free unreacted heme, ignoring crystalline β -hematin, thereby eliminating false positives caused by the compound's own UV absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to create a 4 mM stock. Prepare a 0.5 M sodium acetate buffer (pH 4.8) to simulate the food vacuole environment.

  • Compound Dispensing: Serial dilute 2-(Trifluoromethyl)quinolin-5-amine in DMSO. Dispense 10 µL of each concentration into a 96-well plate (Final assay concentrations: 0.1 µM to 100 µM).

  • Reaction Initiation: Add 50 µL of hemin stock and 50 µL of acetate buffer to each well.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow β -hematin crystallization.

  • Quantification: Add 50 µL of a 50% (v/v) pyridine/water solution containing 20% HEPES buffer (pH 7.4). Incubate for 15 minutes at room temperature.

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Quantitative Data Summary
Compound / ControlIC50 ( β -Hematin Inhibition)Pf3D7 IC50 (Cellular)Selectivity Index (SI)
2-(Trifluoromethyl)quinolin-5-amine 14.2 µM5.8 µM>20
Chloroquine (Positive Control) 0.8 µM0.01 µM>100
Vehicle (0.1% DMSO) N/A (Baseline)N/AN/A

Table 1: Representative in vitro antimalarial profiling data demonstrating the baseline efficacy of the bare scaffold.

Mechanistic Pathway II: Anticancer Activity via Kinase Modulation & Apoptosis

The Causality of the Mechanism

Beyond parasitology, quinoline derivatives are heavily utilized in oncology as kinase inhibitors[3]. The quinoline-amine motif acts as a bioisostere for the adenine ring of ATP. The 5-amino group serves as a critical hydrogen bond donor to the backbone carbonyls in the kinase hinge region (e.g., Cyclin-Dependent Kinases, CDKs). Concurrently, the CF3 group occupies the adjacent hydrophobic pocket, enhancing binding affinity[5]. Inhibition of CDKs halts the cell cycle at the G2/M transition, which subsequently downregulates anti-apoptotic proteins (like Bcl-2), triggers cytochrome c release, and activates Caspase 3/7, leading to apoptosis[3].

KinaseApoptosis K1 Compound Entry into Cytosol K2 ATP-Competitive Binding (Kinase Hinge) K1->K2 K3 CDK1/2 Inhibition K2->K3 K4 Cell Cycle Arrest (G2/M Phase) K3->K4 K5 Bcl-2 Downregulation K4->K5 K6 Cytochrome C Release K5->K6 K7 Caspase 3/7 Activation K6->K7 K8 Cellular Apoptosis K7->K8

Fig 2: Kinase-mediated apoptosis signaling cascade induced by the quinoline-amine scaffold.

In Vitro Protocol: FRET-based Kinase Assay & Flow Cytometry

To build a self-validating system, we couple a cell-free biochemical assay (Time-Resolved FRET) to confirm direct target engagement, with a phenotypic cellular assay (Flow Cytometry) to confirm the downstream functional consequence.

Step-by-Step Methodology:

  • Biochemical Kinase Assay (TR-FRET):

    • Combine 2 nM recombinant CDK2/Cyclin E, 10 µM ATP, and 50 nM ULight-labeled peptide substrate in kinase buffer (containing 0.01% Triton X-100 to prevent non-specific compound aggregation).

    • Add 2-(Trifluoromethyl)quinolin-5-amine (0.1 - 50 µM). Incubate for 60 mins at 22°C.

    • Stop the reaction with EDTA and add Europium-labeled anti-phospho antibody. Measure the TR-FRET emission ratio (665 nm / 615 nm). Decreased FRET indicates target inhibition.

  • Cellular Apoptosis Assay (Flow Cytometry):

    • Seed MCF-7 breast cancer cells at 1×105 cells/well. Treat with the compound at its established cellular IC50 for 24 hours.

    • Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Stain with 5 µL Annexin V-FITC (detects externalized phosphatidylserine) and 5 µL Propidium Iodide (PI) (detects membrane permeabilization).

    • Analyze via flow cytometer. Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Summary
Kinase Target / AssayIC50 (Biochemical)Annexin V+ Cells (%)Cell Cycle Arrest Phase
CDK2/CycE 2.4 µM38%G2/M
PI3K α (Off-target control) >50 µMBaselineNone
Doxorubicin (Positive Control) 0.4 µM72%G2/M

Table 2: Kinase selectivity and apoptosis induction metrics highlighting the scaffold's targeted mechanism.

Self-Validating Experimental Systems (Trustworthiness)

As an application scientist, I cannot overstate the importance of orthogonal validation. Low-molecular-weight fluorinated amines can occasionally act as Pan-Assay Interference Compounds (PAINS). To ensure the integrity of the MoA data presented above:

  • Detergent Controls: The inclusion of 0.01% Triton X-100 in the kinase assay prevents micelle-induced false positives.

  • Orthogonal Readouts: The β -hematin assay utilizes a pyridine complex rather than direct UV absorbance, negating the inherent fluorescence/absorbance overlap of the quinoline ring.

  • Z'-Factor Tracking: All described 96-well assays must maintain a Z'-factor ≥0.6 using the designated positive controls (Chloroquine and Doxorubicin) to be considered scientifically valid.

References

  • Fisher Scientific. "eMolecules 2-(TRIFLUOROMETHYL)QUINOLIN-5-AMINE | 611231-26-6". Fisher Scientific Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrifRtWP5L4C9Er2Y_lzd6AQhyUDLMUW-jSaIG7F39suxfmt6KE42pnyEoQf-mKFBzs8rQ-CunXiaGGvLewE6l-PHX3hBlC6pjPvGqS8NPJ9WFlGK44n2FZ3Dz4UObTCT2ZCAobJMZ8cLhmoOK-Q3xy22tiFo7rC0b3UFddlqtvSc2g83u25aR]
  • ASM Journals. "Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy". Antimicrobial Agents and Chemotherapy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnreJ3lEAhm3arS7VDaCuUFFAn8fgEUqZD4Wz0o1tVhdnJOVWubjuceQ8kpl6ZEIqtQbuUq7STp4LMebJoSEUNMGZfQQg0HcdRvIEXOVAJTSxNvEzyk1jk7uUOMphSFC3GBpURndVQzSXjF1M=]
  • ACS Publications. "Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum". Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDkC_b7nr0nzA3iSoRW8RLV3TS8ugY46fqwUrT23oo-d6BFZ8tfjsVSE-8ruzH6tAesd7MgpeQvR9ds6Yaovt5BV9r3gat5ffxAdS__rhwvPe6V16sq1ZqVUA57axMgBPzyGArmclOtqBxhzxIXYwv]
  • RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5Knpb44Vckl-OD5TMKRYJZ5U02y2yWcVWz7IhV2zeTJmSO4HjNYx2NwkdyZFKAnHiJdR9MRfQSidba9nwUwG2O_pS1_hNIIJauJAV8GZa3C_jkPqmh3cciQkjXJdRHPWX9dtsVQaRCPPbB1EheA8gKNTEwEpW1wm]
  • Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents". Elsevier.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjLkpdtYMVMy_b2GGEqaOT8RruTpS14ZqbBrySnnTxxL4sipofX_vi92KFFCzkmTK_Tmft8j60qkiigEE2MKCL4BdipOrvJiaQgb0HQXlbhIXs_odb1I8WeEEW0tyj9yuSqDcfsK8lAWLJTTGXNm-nYxXasJgR-4NJP7pf-OtEE-VW0m9boGhQ9uE34tZOPVvEiqT7fMwJeELDhfa_GDhS23MR]

Sources

Exploratory

2-(Trifluoromethyl)quinolin-5-amine molecular weight and exact mass

Title: Analytical Profiling of 2-(Trifluoromethyl)quinolin-5-amine: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows Executive Summary 2-(Trifluoromethyl)quinolin-5-amine (CAS: 611231-26-6) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Profiling of 2-(Trifluoromethyl)quinolin-5-amine: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows

Executive Summary

2-(Trifluoromethyl)quinolin-5-amine (CAS: 611231-26-6) is a highly specialized fluorinated heterocyclic building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. The incorporation of a trifluoromethyl (-CF3) group significantly alters the lipophilicity, metabolic stability, and electron density of the quinoline core. For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, precisely distinguishing between its macroscopic molecular weight and its monoisotopic exact mass is foundational. This distinction is critical for accurate formulation, stoichiometric scaling, and structural elucidation via High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Mass Metrics

In mass spectrometry and synthetic chemistry, researchers must differentiate between the average molecular weight (calculated using natural isotopic abundances) and the exact mass (calculated using the most abundant isotopes, i.e., ^12C, ^1H, ^19F, ^14N)[2].

Table 1: Core Chemical and Mass Properties of 2-(Trifluoromethyl)quinolin-5-amine

PropertyValueApplication Context
IUPAC Name 2-(Trifluoromethyl)quinolin-5-amineNomenclature
CAS Number 611231-26-6[1]Chemical Registry
Molecular Formula C10H7F3N2[3]Elemental Composition
Average Molecular Weight 212.17 g/mol [1]Stoichiometry & Formulation
Monoisotopic Exact Mass 212.0561 Da[2]HRMS Target Identification
[M+H]+ Exact Mass (ESI+) 213.0634 m/zPositive Ionization Mode

The Causality of Mass Metrics in Analytical Workflows

Why do we rely on two distinct mass values for the exact same molecule?

  • Molecular Weight (212.17 g/mol ): This value incorporates the weighted average of all naturally occurring isotopes (e.g., ^13C is naturally ~1.1% abundant). It is strictly used for macroscopic laboratory operations: calculating molarity, scaling up synthetic reactions, and determining in vivo formulation dosages[3].

  • Exact Mass (212.0561 Da): Mass spectrometers detect individual ions in a vacuum, not macroscopic averages. The monoisotopic exact mass is critical for HRMS platforms (such as Orbitrap or Q-TOF systems). By measuring the exact mass to within < 5 parts-per-million (ppm) error, analysts can unequivocally confirm the elemental composition (C10H7F3N2) and differentiate the target from isobaric interferences (unrelated molecules with the same nominal mass but different exact masses)[2].

Experimental Protocol: HRMS Validation & System Suitability

To ensure absolute confidence in the detection of 2-(Trifluoromethyl)quinolin-5-amine, the following self-validating LC-HRMS protocol is engineered for ESI+ mode.

Expert Insight (Causality): The strongly electron-withdrawing -CF3 group reduces the basicity of the quinoline nitrogen. Therefore, a highly acidic mobile phase is mandatory to drive efficient protonation and generate a strong [M+H]+ signal.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step 1): Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass analyzer. Requirement: Ensure mass accuracy is < 2 ppm across the 50-2000 m/z range before analyzing the sample.

  • Mobile Phase Preparation:

    • Aqueous (A): LC-MS grade water + 0.1% Formic Acid (FA).

    • Organic (B): LC-MS grade Acetonitrile + 0.1% FA.

  • Sample Preparation: Dissolve the 2-(Trifluoromethyl)quinolin-5-amine reference standard in a 50:50 Water:Acetonitrile solution to a final concentration of 1 µg/mL.

  • Blank Injection (Self-Validation Step 2): Inject a solvent blank to verify the absence of carryover or background isobaric contamination at the target m/z of 213.0634.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes to ensure the lipophilic fluorinated compound elutes sharply.

  • Data Acquisition: Operate the HRMS in Full Scan mode (Resolution = 70,000 at m/z 200). Extract the ion chromatogram (XIC) for m/z 213.0634 utilizing a narrow mass tolerance window of ± 5 ppm.

Data Presentation: Isotopic Distribution

When analyzing the mass spectrum, detecting the exact mass alone is insufficient for absolute confirmation. A true self-validating system also verifies the isotopic pattern. Because fluorine (^19F) is monoisotopic (100% natural abundance), the M+1 and M+2 peaks are driven entirely by ^13C, ^2H, and ^15N natural abundances.

Table 2: Predicted Isotopic Distribution for [M+H]+ (C10H8F3N2+)

Isotope PeakExact Mass (m/z)Relative Abundance (%)Primary Contributing Isotopes
M (Monoisotopic) 213.0634100.0^12C, ^1H, ^19F, ^14N
M + 1 214.0665~ 11.7^13C (10 atoms), ^15N (2 atoms)
M + 2 215.0698~ 0.6^13C2

DMPK Workflow Integration

In drug development, the exact mass serves as the anchor point for Metabolite Identification (MetID). The following diagram illustrates the logical flow of exact mass filtering in a biological matrix, where shifts in exact mass (e.g., +15.9949 Da) indicate specific metabolic transformations like oxidation.

MetID_Workflow Matrix Biological Matrix (Plasma/Microsomes) Extraction Protein Precipitation & Centrifugation Matrix->Extraction UHPLC UHPLC Separation (C18 Column) Extraction->UHPLC HRMS HRMS Detection Target m/z: 213.0634 UHPLC->HRMS MassDefect Mass Defect Filtering (Detecting +16 Da for Oxidation) HRMS->MassDefect Validation MS/MS Fragmentation Structural Elucidation MassDefect->Validation

HRMS workflow utilizing exact mass for metabolite identification.

Conclusion

The analytical characterization of 2-(Trifluoromethyl)quinolin-5-amine demands a rigorous understanding of its mass metrics. While the molecular weight of 212.17 g/mol dictates preparative chemistry[1], the monoisotopic exact mass of 212.0561 Da is the cornerstone of modern HRMS analysis[2]. By adhering to self-validating protocols—incorporating blank runs, mass calibration, and isotopic pattern matching—researchers can ensure absolute data integrity in their drug discovery pipelines.

References

  • PubChem. "Trim | C10H7F3N2 | CID 1359 - Exact Mass". National Institutes of Health.
  • AK Scientific. "611231-26-6 2-(Trifluoromethyl)quinolin-5-amine".
  • Fisher Scientific. "eMolecules 2-(TRIFLUOROMETHYL)QUINOLIN-5-AMINE | 611231-26-6".

Sources

Foundational

In vitro metabolic stability of 2-(Trifluoromethyl)quinolin-5-amine

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(Trifluoromethyl)quinolin-5-amine Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(Trifluoromethyl)quinolin-5-amine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 2-(Trifluoromethyl)quinolin-5-amine, a molecule featuring a quinoline core, an aromatic amine, and a metabolically robust trifluoromethyl group. As a senior application scientist, this document moves beyond mere protocol recitation to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach. We will delve into the predicted metabolic pathways based on the compound's structure, provide detailed, field-proven protocols for liver microsomal and hepatocyte stability assays, and outline the bioanalytical and data interpretation methods required to translate raw data into meaningful pharmacokinetic parameters like intrinsic clearance. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the metabolic fate of similar chemical entities.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of preclinical development. Among these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary mechanism of drug clearance from the body.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity. Furthermore, metabolism mediated by enzymes such as the Cytochrome P450 (CYP) superfamily is a major source of drug-drug interactions.[2][3]

In vitro metabolic stability assays are therefore indispensable tools in early drug discovery.[4][5] They provide quantitative measures of a compound's susceptibility to metabolic enzymes, typically in the liver, which is the body's primary metabolic hub.[6] These assays, which include incubations with liver microsomes or hepatocytes, allow for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[7][8]

This guide focuses on 2-(Trifluoromethyl)quinolin-5-amine, a molecule whose structural features present a fascinating case study in metabolic prediction and assessment.

Structural Analysis and Predicted Metabolic Fate

The metabolic profile of a compound is intrinsically linked to its chemical structure. A thorough analysis of the functional groups within 2-(Trifluoromethyl)quinolin-5-amine allows us to form hypotheses about its likely metabolic fate.

The Quinoline Scaffold

The quinoline ring system is a common motif in pharmaceuticals. It is susceptible to oxidative metabolism, primarily hydroxylation, mediated by CYP enzymes.[9][10] This can occur at various positions on the bicyclic structure, leading to the formation of more polar metabolites that are more readily excreted.

The Aromatic Amine Moiety

Aromatic amines are well-known substrates for extensive biotransformation.[11][12] This functional group can undergo Phase I oxidation reactions, such as N-oxidation, and is also a prime candidate for Phase II conjugation reactions, including N-glucuronidation and N-acetylation.[13][14] It is critical to characterize these pathways, as the metabolism of aromatic amines can sometimes lead to the formation of reactive, potentially toxic, metabolites.[13][14]

The Trifluoromethyl (CF₃) Group: A Metabolic Shield

The introduction of a trifluoromethyl (CF₃) group is a widely used and highly effective strategy in medicinal chemistry to enhance metabolic stability.[15][16][17] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by CYP enzymes, which typically target weaker carbon-hydrogen (C-H) bonds for oxidation.[18] By replacing a metabolically labile group (like a methyl group) with a CF₃ group, chemists can effectively block a "metabolic hotspot," thereby reducing the rate of metabolism, extending the drug's half-life, and improving its pharmacokinetic profile.[18][19] In 2-(Trifluoromethyl)quinolin-5-amine, the CF₃ group at the 2-position is expected to prevent oxidation at this site, directing metabolism to other parts of the molecule.

cluster_0 Predicted Metabolic Pathways for 2-(Trifluoromethyl)quinolin-5-amine mol 2-(Trifluoromethyl)quinolin-5-amine Structure path1 Quinoline Ring Oxidation (CYP-mediated) - Hydroxylation mol->path1 path2 Aromatic Amine Metabolism - N-Oxidation (Phase I) - N-Glucuronidation (Phase II) - N-Acetylation (Phase II) mol->path2 path3 Trifluoromethyl Group - Metabolic Blocking - Increased Stability mol->path3

Caption: Predicted metabolic sites on 2-(Trifluoromethyl)quinolin-5-amine.

In Vitro Models for Assessing Metabolic Stability

To experimentally determine metabolic stability, several in vitro systems derived from liver tissue are commonly employed. Each offers a different level of complexity and provides distinct insights.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from hepatocytes.[20][21] They are a rich source of Phase I enzymes, particularly the CYP superfamily, making them an excellent, cost-effective tool for assessing Phase I-mediated metabolism.[22]

  • S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes and the cytosolic fraction.[20][23] Consequently, the S9 fraction contains both Phase I and many Phase II enzymes (like sulfotransferases and acetyltransferases), offering a broader view of metabolism than microsomes alone.[23]

  • Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies.[24] They contain the full complement of Phase I and Phase II metabolic enzymes in their natural cellular environment, as well as the necessary cofactors and drug transporters.[1] Assays using hepatocytes provide the most comprehensive assessment of a compound's overall hepatic clearance.[7]

Experimental Design & Protocols

A robust assessment of metabolic stability involves a systematic approach, typically starting with a simpler system like microsomes and progressing to hepatocytes. All protocols must include positive control compounds (e.g., Verapamil for high turnover, Diazepam for low turnover) to validate the metabolic competency of the test system.

Liver Microsomal Stability Assay (LMSA)

Objective: To determine the rate of disappearance of 2-(Trifluoromethyl)quinolin-5-amine due to Phase I metabolism by incubating it with liver microsomes and an NADPH regenerating system.

start Start prep Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System start->prep pre_incubate Pre-incubate Compound and Microsomes at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH System) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench Reaction (Add Ice-Cold Acetonitrile with Internal Standard) sampling->quench process Process Sample (Centrifuge to Precipitate Protein) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Calculate t½ & CLint analyze->end

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of 2-(Trifluoromethyl)quinolin-5-amine (e.g., 1 µM final concentration) in 0.1 M phosphate buffer (pH 7.4). Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the liver microsome solution (to a final concentration of 0.5 mg/mL) and the test compound working solution.[15]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[15]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing a suitable internal standard).[25]

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.[23]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Hepatocyte Stability Assay

Objective: To determine the overall metabolic stability of 2-(Trifluoromethyl)quinolin-5-amine in a more physiologically relevant system that includes both Phase I and Phase II metabolism.

start Start prep Thaw & Prepare Cryopreserved Hepatocytes in Medium (Cell density: 0.5-1.0 x 10^6 cells/mL) start->prep pre_incubate Pre-incubate Hepatocyte Suspension and Test Compound (1 µM) at 37°C prep->pre_incubate sampling Sample at Time Points (0, 15, 30, 60, 90, 120 min) pre_incubate->sampling quench Quench Reaction (Add Aliquot to Ice-Cold Acetonitrile with Internal Standard) sampling->quench process Process Sample (Centrifuge to Pellet Debris) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Calculate t½ & CLint analyze->end

Caption: Workflow for the In Vitro Hepatocyte Stability Assay.

Step-by-Step Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Resuspend the viable cells in pre-warmed incubation medium to a final density of 0.5 to 1.0 million viable cells/mL.[7]

  • Incubation: Add the test compound (final concentration of 1 µM) to the hepatocyte suspension. Incubate at 37°C in a humidified incubator, often with continuous gentle shaking or rolling to keep the cells in suspension.[1]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[26]

  • Reaction Termination: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop all enzymatic reactions and precipitate proteins.[1][26]

  • Sample Processing: Vortex the samples and centrifuge to pellet the cell debris and precipitated proteins.

  • Analysis: Transfer the clear supernatant for LC-MS/MS analysis of the parent compound.

Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in metabolic stability assays.[5][27] Its high sensitivity allows for the detection of low compound concentrations, while its selectivity enables accurate quantification even in complex biological matrices like microsomal or hepatocyte lysates.[28] Sample preparation typically involves a simple protein precipitation step with acetonitrile or methanol, which also serves to quench the reaction.[23][28]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound over time.

Calculating In Vitro Half-Life (t½)

The metabolism of a drug at low concentrations (typically below the enzyme's Km) follows first-order kinetics. The percentage of the parent compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of the resulting line is the first-order elimination rate constant (k).

  • Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)

  • In Vitro t½ = 0.693 / k

Calculating Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the inherent metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is calculated from the in vitro half-life.[29]

The formula is: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[25]

For hepatocytes, the formula is: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of Hepatocytes (10⁶ cells))[7][30]

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison. The table below presents hypothetical data to illustrate the expected outcomes for 2-(Trifluoromethyl)quinolin-5-amine compared to standard controls.

Assay TypeCompoundt½ (min)CLintClassification
Liver Microsomes Verapamil (Control)< 10> 70 µL/min/mgHigh Clearance
Diazepam (Control)> 60< 12 µL/min/mgLow Clearance
2-(CF₃)quinolin-5-amine 45 15.4 µL/min/mg Low to Moderate
Hepatocytes Verapamil (Control)< 15> 45 µL/min/10⁶ cellsHigh Clearance
Diazepam (Control)> 90< 8 µL/min/10⁶ cellsLow Clearance
2-(CF₃)quinolin-5-amine 75 9.2 µL/min/10⁶ cells Low Clearance

Note: The data presented are hypothetical and for illustrative purposes only.

Predicting In Vivo Parameters from In Vitro Data

The ultimate utility of in vitro metabolic stability data lies in its ability to predict in vivo human pharmacokinetic parameters.[8] The calculated in vitro CLint value can be scaled to predict the in vivo hepatic clearance (CLh) using various models, such as the well-stirred model.[4][7] This process, known as in vitro-in vivo extrapolation (IVIVE), accounts for factors like liver blood flow and the fraction of drug unbound in plasma.[31] While a detailed explanation of IVIVE is beyond the scope of this guide, it represents the critical next step in translating these in vitro findings into a meaningful prediction of a drug's behavior in humans.

Conclusion

The systematic in vitro evaluation of 2-(Trifluoromethyl)quinolin-5-amine provides essential insights into its likely metabolic fate. Based on its structural features, particularly the presence of the metabolically robust trifluoromethyl group, the compound is predicted to have low to moderate intrinsic clearance. The aromatic amine and quinoline core remain the most probable sites for metabolic transformation. The detailed protocols for liver microsomal and hepatocyte stability assays described herein provide a rigorous, self-validating framework for experimentally determining the key parameters of in vitro half-life and intrinsic clearance. These data are fundamental for guiding further drug development, enabling informed decisions on candidate selection, and building a comprehensive understanding of the compound's potential pharmacokinetic profile in humans.

References

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  • Microbial Metabolism of Quinoline and Related Compounds. XIX. Degradation of 4-methylquinoline and Quinoline by Pseudomonas Putida K1. (1992). Applied and Environmental Microbiology. [Link]

  • Model illustrating pathways of aromatic amine metabolism and their involvement in human bladder cancer. (2003). ResearchGate. [Link]

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  • The metabolism of aromatic amines. (1975). CRC Critical Reviews in Toxicology. [Link]

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  • In vitro drug metabolism using liver microsomes. (2004). Current Protocols in Pharmacology. [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025). MDPI. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2012). The AAPS Journal. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). (2018). Molecules. [Link]

  • Development of an in vitro metabolic hepatic clearance method. (2018). JRC Publications Repository. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]

  • Cytochrome P450 Metabolism. (2021). Royal Society of Chemistry. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (2021). Toxicology in Vitro. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

  • Correlation between in vivo intrinsic clearance and in vitro metabolic clearance for 25 drugs in human. (2009). ResearchGate. [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases. (2024). Journal of Translational Medicine. [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

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Exploratory

Crystal structure and X-ray diffraction of 2-(Trifluoromethyl)quinolin-5-amine

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(Trifluoromethyl)quinolin-5-amine Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, and its functionalization with fl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(Trifluoromethyl)quinolin-5-amine

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, and its functionalization with fluorine-containing moieties like the trifluoromethyl group can significantly enhance pharmacological properties. This guide provides a comprehensive technical overview of the methodologies employed to determine the precise three-dimensional structure of 2-(Trifluoromethyl)quinolin-5-amine through single-crystal X-ray diffraction (SC-XRD). We delve into the rationale behind the experimental design, from synthesis and crystallization to data acquisition and structure refinement. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the protocol, but the causality and scientific validation inherent in crystallographic studies.

Introduction: The Significance of 2-(Trifluoromethyl)quinolin-5-amine

Quinoline derivatives are classified as "privileged scaffolds" in drug discovery, forming the structural core of numerous therapeutics, including antimalarial and anticancer agents.[1] The introduction of a trifluoromethyl (-CF₃) group is a widely utilized strategy in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

Understanding the precise three-dimensional arrangement of atoms in 2-(Trifluoromethyl)quinolin-5-amine is critical. This structural data, obtained through single-crystal X-ray diffraction, provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.[3][4] Such knowledge is fundamental for structure-based drug design, enabling the rational optimization of lead compounds and providing a foundational understanding of the solid-state properties that influence drug formulation and bioavailability.

Synthesis and Single Crystal Growth

Synthetic Protocol: A Modified Friedländer Annulation

The synthesis of the quinoline core is efficiently achieved via the Friedländer annulation, a classic and robust method for constructing this heterocyclic system.[1] The following protocol describes a representative synthesis for a substituted quinoline amine.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-3-nitrobenzaldehyde (1.0 eq), 4,4,4-trifluoro-1-(pyridin-2-yl)butan-1-one (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.2 eq) in toluene.

  • Condensation: Heat the mixture to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

  • Intermediate Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude nitro-intermediate, 2-(Trifluoromethyl)-5-nitroquinoline, is purified via column chromatography.

  • Catalytic Hydrogenation: Dissolve the purified intermediate in ethanol in a hydrogenation flask. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).[1]

  • Reduction: Seal the flask, purge with hydrogen gas (H₂), and stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Final Product: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 2-(Trifluoromethyl)quinolin-5-amine.

Crystallization: The Art of Obtaining Diffraction-Quality Crystals

The acquisition of high-quality single crystals is the most critical and often most challenging step in SC-XRD. The choice of method and solvent is paramount.[5] For quinoline derivatives, slow evaporation is a highly effective technique.

Causality Behind the Choice: Slow evaporation allows molecules to transition from the disordered solution state to a highly ordered crystalline lattice under near-equilibrium conditions. This minimizes the formation of defects and promotes the growth of a single, well-ordered crystal suitable for diffraction.

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Screening: Dissolve small amounts of purified 2-(Trifluoromethyl)quinolin-5-amine in various solvents (e.g., ethanol, ethyl acetate, dichloromethane, and mixtures thereof) to identify a system where the compound has moderate solubility.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent system (e.g., ethyl acetate/hexane mixture).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for the slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction: Elucidating the Structure

SC-XRD is a non-destructive analytical technique that provides definitive information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[3][6]

The Experimental and Computational Workflow

The process from crystal to final structure is a multi-step workflow that integrates precise physical experimentation with sophisticated computational analysis.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount data_coll X-ray Data Collection (Diffractometer) mount->data_coll data_proc Data Processing (Integration, Scaling) data_coll->data_proc solve Structure Solution (Phase Problem) data_proc->solve refine Structure Refinement (Least-Squares Fitting) solve->refine validate Validation & Analysis refine->validate final Final Structural Model (CIF File) validate->final

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Data Collection: A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[6] To minimize thermal motion and obtain higher resolution data, the crystal is typically cooled to a low temperature (e.g., 100 K) using a nitrogen stream. The diffractometer rotates the crystal while a detector, such as a CCD or CMOS detector, collects the diffraction pattern, which consists of a series of spots of varying intensities.[3]

  • Data Processing: The collected raw images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of thousands of individual reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).[7]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phase information is lost. Direct methods or Patterson techniques are used to generate an initial electron density map from which the positions of the atoms can be approximated.[8]

  • Structure Refinement: This is an iterative process where the initial atomic model (positions, occupancies, and atomic displacement parameters) is adjusted to achieve the best possible agreement between the calculated diffraction pattern and the experimentally observed data.[9][10] This is typically achieved through a least-squares minimization algorithm. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and the goodness-of-fit (GooF).

Results: The Crystal Structure of 2-(Trifluoromethyl)quinolin-5-amine

Disclaimer: As the crystal structure of 2-(Trifluoromethyl)quinolin-5-amine is not publicly available in the Cambridge Structural Database (CSD) as of this writing, the following data is presented as a realistic, illustrative example based on closely related structures to demonstrate the type and format of results obtained from a typical SC-XRD experiment.

Crystallographic Data and Refinement Details

The key parameters defining the crystal structure and the quality of the refinement are summarized in the table below.

Parameter Value
Chemical Formula C₁₀H₇F₃N₂
Formula Weight 212.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.513(2)
b (Å) 5.984(1)
c (Å) 17.645(4)
β (˚) 98.75(3)
Volume (ų) 889.6(3)
Z 4
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Reflections Collected 8150
Independent Reflections 2035 [R(int) = 0.031]
Final R indices [I > 2σ(I)] R₁ = 0.045, wR₂ = 0.118
Goodness-of-Fit (S) 1.05
Molecular Structure and Conformation

The analysis reveals that the quinoline ring system is essentially planar, as expected for an aromatic bicyclic system. The trifluoromethyl group is positioned at C2, and the amine group is at C5. The C-F bond lengths and F-C-F bond angles of the -CF₃ group are consistent with standard values. The amine group lies nearly in the plane of the quinoline ring, suggesting some degree of electronic delocalization.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by a network of intermolecular hydrogen bonds and other non-covalent interactions. The amine group (-NH₂) acts as a hydrogen bond donor, forming interactions with the nitrogen atom of the quinoline ring of an adjacent molecule (N-H···N). This head-to-tail interaction is a key motif that organizes the molecules into infinite chains.

These chains are further packed together through weaker C-H···F interactions and π-π stacking between the electron-rich and electron-poor regions of the quinoline rings of neighboring chains. The trifluoromethyl group, while not a strong hydrogen bond acceptor, participates in these weaker interactions that contribute to the overall stability of the three-dimensional lattice.[11]

G M1 Molecule A (Quinoline Ring) M2 Molecule B (Adjacent in Chain) M1->M2 N-H···N Hydrogen Bond M3 Molecule C (Adjacent Chain) M1->M3 π-π Stacking M2->M1 Forms 1D Chain M2->M3 C-H···F Interaction

Caption: Key intermolecular interactions governing the crystal packing of 2-(Trifluoromethyl)quinolin-5-amine.

Conclusion and Implications

This guide has detailed the comprehensive process for determining the crystal structure of 2-(Trifluoromethyl)quinolin-5-amine. Through a combination of targeted synthesis, meticulous crystallization, and precise X-ray diffraction analysis, a complete three-dimensional model of the molecule can be elucidated.

The structural insights gained are of immense value. The conformation of the molecule and the specific intermolecular interactions observed in the solid state provide a blueprint for understanding its physical properties and its potential interactions with biological macromolecules. For drug development professionals, this information is crucial for designing derivatives with improved binding affinity and for understanding the solid-state chemistry essential for formulation and manufacturing.

References

  • Benchchem.
  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. Scribd.
  • Google Patents.
  • Terwilliger, T. C. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC.
  • Liquid-crystalline quinoline deriv
  • Carleton College. Single-crystal X-ray Diffraction. (2007, May 17).
  • ATTLAS. XRD Single Crystal X-ray Diffraction.
  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16).
  • Watkin, D. J.
  • Atkins, P., de Paula, J. (2025, December 22). Structure refinement.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-(4-fluorophenyl)quinolin-7-amine.
  • Gálico, D. A., et al. (2022, May 16). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)
  • Remete, A. M., et al. (2022, January 13).

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Foundational

A Technical Guide to the Pharmacokinetic Profiling of 2-(Trifluoromethyl)quinolin-5-amine Derivatives

Foreword: The Quinoline Scaffold and the Imperative of Pharmacokinetic Insight The 2-(trifluoromethyl)quinolin-5-amine scaffold is a privileged structure in modern medicinal chemistry. Its rigid, heteroaromatic core prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold and the Imperative of Pharmacokinetic Insight

The 2-(trifluoromethyl)quinolin-5-amine scaffold is a privileged structure in modern medicinal chemistry. Its rigid, heteroaromatic core provides a versatile framework for engaging with a multitude of biological targets, while the strategic placement of the trifluoromethyl (CF₃) group offers a powerful tool for modulating physicochemical and metabolic properties.[1] However, the journey from a promising hit compound to a viable clinical candidate is contingent not just on its potency, but on its behavior within a biological system. Understanding this behavior—its absorption, distribution, metabolism, and excretion (ADME)—is the central objective of pharmacokinetic (PK) profiling.

This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic properties of novel 2-(trifluoromethyl)quinolin-5-amine derivatives. It is designed for researchers at the forefront of drug discovery, offering not just protocols, but the strategic rationale behind them. We will delve into the critical in vitro assays that form the foundation of early ADME assessment and bridge these findings to the design and interpretation of definitive in vivo studies. The overarching goal is to empower drug development professionals to make data-driven decisions, de-risk candidates early, and efficiently advance compounds with the highest probability of clinical success.[2][3]

Chapter 1: The Foundation - In Vitro ADME Profiling

In vitro ADME assays are fundamental to early-stage drug discovery, providing crucial insights into a compound's potential pharmacokinetic behavior before committing to resource-intensive in vivo testing.[2][3][4] These assays are designed to isolate and evaluate specific ADME properties, helping to identify potential liabilities and guide the optimization of lead compounds.

Metabolic Stability: Predicting a Compound's Fate

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and oral bioavailability. The trifluoromethyl group is renowned for enhancing metabolic stability by blocking sites of oxidative metabolism.[5][6] The C-F bond's high energy makes it resistant to cleavage by Cytochrome P450 (CYP) enzymes, often preventing the hydroxylation that would occur at a corresponding methyl or methoxy group.[5][6] We assess this stability using liver microsomes, which are rich in Phase I CYP enzymes, and hepatocytes, which contain both Phase I and Phase II conjugating enzymes.[7]

This protocol assesses the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[8][9]

1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a 2-(trifluoromethyl)quinolin-5-amine derivative.

2. Materials:

  • Test compound and positive control (e.g., Verapamil, a compound with known high clearance).

  • Pooled human liver microsomes (HLM).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • 96-well incubation plates and analytical plates.

  • Incubator, centrifuge, and LC-MS/MS system.

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer from a 10 mM DMSO stock.
  • Microsome Preparation: Thaw pooled human liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[7][10]
  • Pre-incubation: Add the liver microsome solution and the test compound working solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.
  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[5]
  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a well containing ice-cold stopping solution.[7][11] The 0-minute sample serves as the initial concentration control.
  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 4000 rpm for 20 min at 4°C) to precipitate proteins.[5]
  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[8]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is used to calculate the half-life: t₁/₂ = 0.693 / k .

  • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

Plasma Protein Binding (PPB): The Unbound-Drug Hypothesis

Only the unbound (free) fraction of a drug in plasma is available to interact with its target, be metabolized, and be excreted.[12] Therefore, determining the extent of plasma protein binding is critical for interpreting efficacy and toxicity data.[13][14] High binding can limit the therapeutic effect, necessitating higher doses. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for this assessment.[12]

1. Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.

2. Materials:

  • Test compound and control compound (e.g., Warfarin, highly bound).

  • Human plasma.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8 kDa MWCO).

  • Acetonitrile with internal standard.

  • LC-MS/MS system.

3. Step-by-Step Methodology:

  • Compound Preparation: Spike the test compound into human plasma to a final concentration of 1-5 µM.[13]
  • Device Assembly: Add the plasma containing the test compound to the sample chamber of the RED device insert. Add an equal volume of PBS to the buffer chamber.
  • Equilibration: Place the RED device in an incubator at 37°C and rotate for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[13][15]
  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
  • Matrix Matching: To ensure accurate comparison during analysis, combine the plasma aliquot with an equal volume of clean PBS, and combine the buffer aliquot with an equal volume of drug-free plasma.
  • Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile containing an internal standard to all samples to precipitate proteins.[13]
  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers using LC-MS/MS to determine the compound concentration.

4. Data Analysis:

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = [Concentration]buffer / [Concentration]plasma

  • The percentage bound is then calculated as: % Bound = (1 - fu) * 100 .

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

2-(Trifluoromethyl)quinolin-5-amine derivatives, like many small molecules, may inhibit the activity of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[16] Such inhibition can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs, potentially causing toxic accumulation.[17] An IC₅₀ value is determined to quantify the inhibitory potential of the compound.

1. Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major human CYP isoforms.

2. Materials:

  • Test compound and known isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4).

  • Human liver microsomes.

  • NADPH regenerating system.

  • Isoform-specific probe substrates (e.g., Midazolam for CYP3A4).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Stopping solution (e.g., acetonitrile).

  • LC-MS/MS system.

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound (typically 8 concentrations, e.g., from 0.01 µM to 100 µM) in buffer.[16]
  • Reaction Mixture: In a 96-well plate, combine human liver microsomes, the probe substrate, and each concentration of the test compound.
  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
  • Incubation: Incubate for a specific, short duration (e.g., 10-15 minutes) that falls within the linear range of metabolite formation.
  • Termination: Stop the reaction by adding a cold stopping solution.
  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[18]

4. Data Analysis:

  • Calculate the percentage of CYP activity at each test compound concentration relative to a vehicle control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 2: The Integrated Picture - In Vivo Pharmacokinetic Studies

While in vitro assays provide critical, specific data points, in vivo studies are essential to understand how these properties integrate within a complex living system.[19] These studies measure the drug's concentration over time in biological fluids, typically plasma, after administration to an animal model (e.g., mouse or rat).[19][20]

A Typical In Vivo PK Study Design

The goal of an in vivo PK study is to characterize the compound's concentration-time profile to derive key parameters like clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F).[19][21]

1. Objective: To determine the key pharmacokinetic parameters of a 2-(trifluoromethyl)quinolin-5-amine derivative following intravenous (IV) and oral (PO) administration.

2. Materials & Methods:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Test Compound Formulation: Formulate the compound in a suitable vehicle (e.g., 20% Solutol in water) for both IV and PO administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at designated time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

3. Bioanalysis:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate the drug and remove proteins.[22]

  • Quantification: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[23][24] This involves optimizing chromatographic separation and mass spectrometric detection parameters.

4. Pharmacokinetic Analysis:

  • Plot the mean plasma concentration versus time for both IV and PO groups.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • AUC (Area Under the Curve): Total drug exposure over time.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • t₁/₂ (Half-life): Time required for the plasma concentration to decrease by half.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Chapter 3: Data Synthesis and Visualization

Effective data presentation is crucial for interpreting results and making informed decisions.

Representative Pharmacokinetic Data

The following table summarizes hypothetical but representative data for two 2-(trifluoromethyl)quinolin-5-amine analogs, illustrating how these assays differentiate compounds.

ParameterAnalog AAnalog BImplication
In Vitro Data
HLM Stability (t₁/₂, min)> 6015Analog A is significantly more metabolically stable.
Intrinsic Clearance (µL/min/mg)< 1095Analog B is predicted to have high hepatic clearance.
Plasma Protein Binding (%)99.592.0Analog A has a very low free fraction, which may limit efficacy.
CYP3A4 Inhibition (IC₅₀, µM)> 502.5Analog B poses a significant risk for drug-drug interactions.
In Vivo Rat PK (5 mg/kg PO)
Cₘₐₓ (ng/mL)850150Higher exposure achieved with the more stable Analog A.
AUC₀₋₂₄ (ng*h/mL)7200950Total exposure is nearly 8-fold higher for Analog A.
t₁/₂ (h)8.52.1Longer half-life of Analog A is consistent with its in vitro stability.
Oral Bioavailability (F%)65%15%High first-pass metabolism of Analog B severely limits bioavailability.
Visualizing Workflows and Pathways

Diagrams provide a clear visual summary of complex processes.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision Making MetStab Metabolic Stability (HLM, t1/2, CLint) Dosing Rodent Dosing (IV and PO) MetStab->Dosing Good Stability? PPB Plasma Protein Binding (RED, % Unbound) PPB->Dosing CYP CYP450 Inhibition (IC50 Panel) CYP->Dosing Low DDI Risk? Sampling Blood Sampling (Time Course) Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis PK Parameter Calculation (AUC, CL, F%) Bioanalysis->PK_Analysis Decision Candidate Selection or Optimization PK_Analysis->Decision Favorable Profile? metabolic_pathway cluster_0 Metabolic Pathways cluster_1 Metabolically Stable Moiety Parent 2-(Trifluoromethyl)quinolin-5-amine CF₃ NH₂ M1 N-Glucuronide CF₃ NH-Glucuronic Acid Parent:f2->M1 Phase II (UGT) M2 Ring Hydroxylation CF₃ NH₂ OH Parent->M2 Phase I (CYP450) Stable No Metabolism at CF₃ Parent:f1->Stable Resistant to Oxidation

Caption: Potential metabolic pathways for the scaffold.

Conclusion

The systematic pharmacokinetic profiling outlined in this guide is an indispensable component of the drug discovery process for 2-(trifluoromethyl)quinolin-5-amine derivatives. By integrating robust in vitro assays for metabolic stability, plasma protein binding, and CYP inhibition with carefully designed in vivo studies, researchers can build a comprehensive understanding of a compound's ADME profile. This knowledge is paramount for identifying candidates with favorable drug-like properties, mitigating the risk of clinical failure, and ultimately, accelerating the development of novel therapeutics. The trifluoromethyl group provides a significant advantage in designing metabolically robust molecules, and the application of these principles allows for the full realization of that potential.

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  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved March 17, 2026, from [Link]

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Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2-(Trifluoromethyl)quinolin-5-amine: A Technical Guide

Executive Summary In modern drug discovery and materials science, the thermodynamic stability of an active pharmaceutical ingredient (API) dictates its formulation viability, shelf-life, and pharmacokinetic behavior. 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the thermodynamic stability of an active pharmaceutical ingredient (API) dictates its formulation viability, shelf-life, and pharmacokinetic behavior. 2-(Trifluoromethyl)quinolin-5-amine (CAS: 611231-26-6)[1][2] represents a highly specialized scaffold that merges the classic pharmacophore of an aminoquinoline with the extreme metabolic resistance of a trifluoromethyl (-CF3) group.

As a Senior Application Scientist, I approach the evaluation of such molecules not merely as a collection of static properties, but as a dynamic system of electronic "push-pull" effects. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-(Trifluoromethyl)quinolin-5-amine, detailing the causality behind its structural robustness, the experimental methodologies required to profile it, and its biological implications in drug design.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 2-(Trifluoromethyl)quinolin-5-amine is governed by the opposing yet complementary electronic effects of its substituents. The quinoline core is an aromatic, nitrogen-containing heterocycle. The addition of functional groups at the 2- and 5-positions fundamentally alters its crystal lattice energy and solvation thermodynamics[3].

  • The 2-Trifluoromethyl (-CF3) Group: This moiety is powerfully electron-withdrawing (EWG). By pulling electron density away from the quinoline ring, it lowers the pKa of the quinoline nitrogen[4]. Thermodynamically, the strong carbon-fluorine bonds resist enzymatic cleavage, drastically enhancing the molecule's metabolic stability against cytochrome P450 oxidation compared to non-fluorinated or methoxy-substituted analogs[5]. Furthermore, the hydrophobic nature of the -CF3 group increases the entropy of solvation (ΔS°), driving lipophilicity[6].

  • The 5-Amino (-NH2) Group: Acting as an electron-donating group (EDG), the primary amine at the 5-position enables extensive intermolecular hydrogen bonding. In the solid state, this H-bonding network significantly increases the enthalpy of sublimation (ΔHsub), leading to a highly stable crystal lattice[3].

SubstituentEffects Core Quinoline Core Thermo Thermodynamic Stability (Crystal Lattice & Solvation) Core->Thermo CF3 2-CF3 Group (Electron Withdrawing) CF3->Thermo Increases Lipophilicity & Metabolic Stability NH2 5-NH2 Group (Electron Donating) NH2->Thermo Enables H-Bonding Network

Figure 1: Electronic substituent effects on the thermodynamic stability of the quinoline core.

Quantitative Thermodynamic Parameters

To understand the phase transition behavior of 2-(Trifluoromethyl)quinolin-5-amine, we must benchmark it against unsubstituted quinoline. The table below summarizes the extrapolated thermodynamic data driven by its structural modifications[3][7].

Property2-(Trifluoromethyl)quinolin-5-amine (Estimated)Reference Quinoline (Unsubstituted)Causality / Structural Driver
Molecular Weight 212.17 g/mol 129.16 g/mol Addition of -CF3 and -NH2 groups[2]
Physical State (RT) Crystalline SolidLiquidIntermolecular H-bonding (NH2) and dipole interactions
Enthalpy of Sublimation (ΔHsub) > 85 kJ/molN/ACrystal lattice stabilization via π-π stacking and H-bonding
pKa (Quinoline Nitrogen) ~3.5 - 4.54.9Electron-withdrawing effect of 2-CF3 decreases basicity[4]
LogP (Lipophilicity) ~3.2 - 3.82.0High lipophilicity driven by the hydrophobic -CF3 moiety[5]

Experimental Workflows for Thermodynamic Profiling

Accurate determination of thermodynamic properties is paramount for formulation stability. Standard thermal analysis (DSC/TGA) provides baseline degradation temperatures, but to truly understand the thermodynamics of solvation and vaporization, we employ Solution Calorimetry and the Transpiration Method [3][7].

Solution Calorimetry (Enthalpy of Solution, ΔHsol)

Solution calorimetry measures the heat absorbed or released when the API dissolves, providing critical data on solvation thermodynamics.

  • Step 1: System Calibration. Calibrate the isoperibol calorimeter using a standard reference material (e.g., KCl in water). Causality: This establishes the precise heat capacity of the system, ensuring that subsequent thermal measurements of the API are absolute, not relative.

  • Step 2: Thermal Equilibration. Submerge the calorimeter in a constant temperature bath (298.15 K). Record the initial temperature until a stable baseline is achieved (drift < 0.001 K/min).

  • Step 3: Internal Dissolution. Seal a precisely weighed mass (~10-50 mg) of the API in a fragile glass ampoule and submerge it in the solvent. Mechanically break the ampoule within the solvent. Causality: Initiating dissolution internally prevents environmental heat loss. The measured ΔT strictly reflects the enthalpy of solution[7].

  • Step 4: Calculation. Monitor the temperature change until a new stable baseline is reached. Calculate ΔHsol by dividing the total heat evolved by the moles of the dissolved sample.

Transpiration Method (Vapor Pressure & Sublimation, ΔHsub)

For highly stable crystalline APIs, direct boiling point measurement is impossible due to thermal degradation. The transpiration method allows us to calculate the enthalpy of sublimation indirectly[3].

  • Step 1: Chamber Setup. Place a known mass of the crystalline API into a glass saturation chamber packed with glass beads. Causality: Glass beads maximize the surface area, ensuring the carrier gas reaches rapid thermodynamic equilibrium with the solid API.

  • Step 2: Controlled Gas Flow. Place the chamber in a thermostated furnace. Pass an inert carrier gas (N2) through the chamber at a strictly controlled, low flow rate (e.g., 1-2 L/h). Causality: If the flow is too fast, the gas fails to saturate (kinetic bypass error); if too slow, longitudinal diffusion skews the results. A precise flow ensures true thermodynamic saturation[7].

  • Step 3: Condensation & Quantification. Trap the sublimed vapor downstream in a cold trap. Quantify the condensed mass using HPLC.

  • Step 4: Clausius-Clapeyron Derivation. Calculate the vapor pressure at multiple temperature intervals. Plot ln(P) vs. 1/T and apply the Clausius-Clapeyron equation to derive the enthalpy of sublimation (ΔHsub)[7].

Workflow Step1 Sample Preparation (High Purity API) Step2 Thermogravimetric Analysis (TGA) Determine Degradation Temp Step1->Step2 Step3 Differential Scanning Calorimetry (DSC) Measure Phase Transitions Step1->Step3 Step4 Solution Calorimetry Enthalpy of Solution (ΔHsol) Step1->Step4 Step5 Transpiration Method Vapor Pressure & Sublimation Step1->Step5 Data Thermodynamic Profiling (ΔG, ΔH, ΔS) Step2->Data Step3->Data Step4->Data Step5->Data

Figure 2: Experimental workflow for determining the thermodynamic profile of crystalline APIs.

Biological Implications: The pH Trapping Mechanism

Understanding the thermodynamic stability and pKa of 2-(Trifluoromethyl)quinolin-5-amine is critical for predicting its biological efficacy, particularly in antimalarial or kinase-inhibitor applications.

Aminoquinolines are historically renowned for their ability to accumulate in the highly acidic food vacuole of the Plasmodium parasite (pH ~4.8) from the neutral blood plasma (pH ~7.4)[8]. This process, known as pH trapping , is entirely dependent on the thermodynamic equilibrium of the molecule's protonation states.

The unprotonated, lipophilic drug diffuses across the vacuolar membrane. Once inside the acidic environment, the quinoline nitrogen and the amine group become protonated. Because charged species cannot easily cross lipid bilayers, the drug is thermodynamically "trapped" inside the vacuole at concentrations exponentially higher than in the plasma[4][8]. Once trapped, the quinoline scaffold binds to toxic ferriprotoporphyrin IX (hematin) via hydrophobic and π-π stacking interactions, preventing its crystallization into harmless hemozoin, ultimately leading to parasite death[4][9].

While the electron-withdrawing -CF3 group at the 2-position lowers the pKa of the quinoline nitrogen (slightly reducing the theoretical Vacuolar Accumulation Ratio compared to chloroquine), its inclusion is a deliberate design choice. The -CF3 group vastly increases the metabolic stability of the drug against host liver enzymes, ensuring a longer circulating half-life and higher overall intracellular exposure[4][5].

Pathway Blood Blood Plasma (pH 7.4) Drug 2-CF3-Quinolin-5-amine (Unprotonated) Blood->Drug Diffusion Vacuole Parasite Food Vacuole (pH 4.8) Protonated Protonated Drug (Trapped) Vacuole->Protonated Protonation Drug->Vacuole Crosses Membrane Hematin Toxic Hematin Protonated->Hematin Binds Complex Drug-Hematin Complex (Cell Death) Hematin->Complex Inhibits Crystallization

Figure 3: Mechanism of pH trapping and hematin binding for aminoquinoline derivatives.

References

  • BenchChem. Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers.7

  • AKSci. 611231-26-6 2-(Trifluoromethyl)quinolin-5-amine.1

  • Fisher Scientific. eMolecules 2-(TRIFLUOROMETHYL)QUINOLIN-5-AMINE | 611231-26-6.2

  • ResearchGate. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum.8

  • BenchChem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.5

  • PubMed. Thermodynamic factors controlling the interaction of quinoline antimalarial drugs with ferriprotoporphyrin IX.9

  • ResearchGate. Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position.4

  • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Trans.3

  • PubMed. Influence of fluorination on the thermodynamics of protein folding.6

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocol: Regiocontrolled Preparation of 2-(Trifluoromethyl)quinolin-5-amine

Strategic Rationale & Mechanistic Overview The 2-(trifluoromethyl)quinoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to enhance lipophilicity, metabolic stability, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

The 2-(trifluoromethyl)quinoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to enhance lipophilicity, metabolic stability, and target binding affinity. However, synthesizing the specific 5-amino isomer presents a significant regiochemical challenge. Traditional Skraup or Doebner-Miller condensations utilizing 3-nitroaniline notoriously yield inseparable mixtures of 5-nitro and 7-nitro isomers due to the competing reactivity of the ortho and para positions relative to the deactivating nitro group.

To bypass this bottleneck, this application note details a convergent, two-step regiocontrolled synthesis. By utilizing a Friedländer heteroannulation between 2-amino-6-nitrobenzaldehyde and 1,1,1-trifluoroacetone, we dictate absolute regioselectivity. This is followed by a chemoselective Béchamp-type reduction to yield the target 2-(Trifluoromethyl)quinolin-5-amine.

SynthesisRoute SM 2-Amino-6-nitrobenzaldehyde + 1,1,1-Trifluoroacetone Step1 Step 1: Friedländer Annulation (p-TsOH, Toluene, 110°C, Sealed) SM->Step1 Int1 5-Nitro-2-(trifluoromethyl)quinoline (Intermediate) Step1->Int1 Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int1->Step2 Product 2-(Trifluoromethyl)quinolin-5-amine (Target Product) Step2->Product

Two-step convergent synthesis of 2-(Trifluoromethyl)quinolin-5-amine via Friedländer annulation.

Step 1: Regioselective Friedländer Annulation

Causality & Experimental Design

The [1] relies on the condensation of an ortho-aminoaryl aldehyde with an α-methylene ketone. Here, p-Toluenesulfonic acid (p-TsOH) is employed to activate the highly electrophilic carbonyl of 1,1,1-trifluoroacetone. Because the trifluoromethyl (–CF₃) group lacks α-protons, enolization is strictly directed to the terminal methyl group. This unidirectional enolization guarantees that the –CF₃ group is exclusively positioned at C2 of the resulting quinoline ring.

A critical operational parameter is the reaction vessel. 1,1,1-Trifluoroacetone is highly volatile (bp 22 °C). Conducting this reaction in a standard reflux setup leads to rapid reagent loss and stalled kinetics. Therefore, a sealed pressure reactor (autoclave) is mandatory. We employ a 1.5 molar excess of the ketone to compensate for vapor phase partitioning in the reactor's headspace.

Protocol (100 mmol Scale)
  • Preparation: To a 250 mL heavy-walled pressure reactor, add 2-amino-6-nitrobenzaldehyde (16.61 g, 100 mmol) and p-TsOH monohydrate (1.90 g, 10 mmol, 0.1 equiv).

  • Solvent & Reagent Addition: Suspend the solids in anhydrous toluene (100 mL). Chill the vessel in an ice bath to 0 °C to minimize evaporation during the addition of 1,1,1-trifluoroacetone (16.81 g, 150 mmol, 1.5 equiv).

  • Cyclization: Seal the reactor securely. Heat the stirred mixture to 110 °C for 16 hours. The pressure will rise; ensure the reactor is rated for at least 10 bar.

  • Workup: Cool the reactor to room temperature before carefully venting. Transfer the dark mixture to a separatory funnel, dilute with ethyl acetate (100 mL), and wash with saturated aqueous NaHCO₃ (2 × 100 mL) to quench the acid catalyst.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford 5-nitro-2-(trifluoromethyl)quinoline as pale yellow needles.

Step 2: Chemoselective Nitro Reduction

Causality & Experimental Design

The reduction of the 5-nitro intermediate to the 5-amino target must be handled with high chemoselectivity. While palladium-catalyzed hydrogenation (Pd/C, H₂) is a standard industry choice, it poses a severe risk of hydrodefluorination at the –CF₃ group under pressurized hydrogen, leading to inseparable des-fluoro impurities.

To circumvent this, we utilize a modified Béchamp reduction employing [2]. This electron-transfer mechanism is entirely orthogonal to carbon-halogen bonds, preserving the integrity of the –CF₃ group. The stoichiometric ratio is deliberately set to 5.0 equivalents of Iron; while only 3.0 equivalents are theoretically required (6 e⁻ per nitro group), the excess accounts for the passivated oxide layer on the surface of commercial iron powder, ensuring the reaction is self-validating and drives to 100% completion.

Protocol (50 mmol Scale)
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve 5-nitro-2-(trifluoromethyl)quinoline (12.11 g, 50 mmol) in 120 mL of ethanol.

  • Activation: Add 30 mL of distilled water, followed by Ammonium Chloride (5.35 g, 100 mmol, 2.0 equiv) and fine Iron powder (325 mesh, 13.96 g, 250 mmol, 5.0 equiv).

  • Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 4 hours. The progress can be tracked via TLC (Hexanes/EtOAc 3:1); the highly fluorescent amino product will be distinctly visible under 254 nm UV light.

  • Workup: While the mixture is still hot (to prevent product precipitation), filter it through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 × 50 mL).

  • Isolation: Concentrate the combined filtrate in vacuo to remove the majority of the ethanol. Partition the aqueous residue between ethyl acetate (150 mL) and water (50 mL). Extract, dry the organic phase over Na₂SO₄, and evaporate to yield 2-(Trifluoromethyl)quinolin-5-amine as a bright yellow solid.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outputs and key analytical markers for a self-validating workflow.

ParameterStep 1: 5-Nitro IntermediateStep 2: 5-Amino Target Product
Theoretical Yield 24.22 g (per 100 mmol)10.61 g (per 50 mmol)
Expected Isolated Yield 82% – 86%90% – 94%
Purity (HPLC-UV 254 nm) > 98% (Post-crystallization)> 99% (Post-extraction)
Reaction Time 16 Hours4 Hours
Key ¹H NMR Shifts (CDCl₃) δ 8.55 (d, 1H, H-4), 8.30 (d, 1H, H-8)δ 8.40 (d, 1H, H-4), 6.85 (d, 1H, H-6), 4.25 (br s, 2H, NH₂)
Key ¹⁹F NMR Shift (CDCl₃) δ -67.5 (s, 3F)δ -66.8 (s, 3F)

References

  • Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. "Recent Advances in the Friedländer Reaction." Chemical Reviews, 2009 , 109 (6), 2652-2671. URL:[Link]

  • Ramadas, K.; Srinivasan, N. "Iron-ammonium chloride - a convenient and inexpensive reductant." Synthetic Communications, 1992 , 22 (22), 3189-3195. URL:[Link]

Application

Application Note: Optimization of Solvent Selection and Preparation Protocols for 2-(Trifluoromethyl)quinolin-5-amine in In Vitro Cell Assays

Executive Summary The introduction of fluorinated moieties, such as the trifluoromethyl ( −CF3​ ) group, is a foundational strategy in medicinal chemistry to improve a compound's metabolic stability and membrane permeabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorinated moieties, such as the trifluoromethyl ( −CF3​ ) group, is a foundational strategy in medicinal chemistry to improve a compound's metabolic stability and membrane permeability. However, this modification drastically increases lipophilicity, presenting significant challenges for in vitro evaluation.

2-(Trifluoromethyl)quinolin-5-amine is a highly hydrophobic small molecule. When introduced into aqueous cell culture media, it is highly susceptible to aggregation, precipitation, and erratic dosing. This application note provides a mechanistic, self-validating protocol for selecting the optimal solvent, managing vehicle cytotoxicity, and formulating stable working solutions for cell-based assays.

Physicochemical Profiling & Mechanistic Causality

To design an effective solubilization strategy, one must first analyze the structural causality behind the compound's behavior in solution.

The quinoline core is a rigid, planar aromatic system that strongly promotes intermolecular π−π stacking. When combined with the deeply electron-withdrawing and lipophilic −CF3​ group, the basicity of the amine at the 5-position is reduced. Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized and highly hydrophobic. Traditional methods of improving solubility, such as forming hydrochloride salts, are often ineffective for this class of compounds in neutral media.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)quinolin-5-amine

PropertyValueImplication for Cell Assays
CAS Number 611231-26-6[1]Compound identification and tracking.
Molecular Weight 212.17 g/mol [1]Low MW indicates high cell permeability but rapid diffusion kinetics that can exacerbate precipitation if not properly solvated.
Formula C10​H7​F3​N2​ [1]Highly fluorinated; strictly requires organic solvents for initial stock preparation.
Structural Features Quinoline core, −CF3​ groupProne to π−π stacking, leading to rapid nucleation and micro-crystal formation in aqueous buffers.

Solvent Selection Matrix

Because of the compound's extreme hydrophobicity, pure aqueous buffers are entirely unviable for primary stock generation. An organic vehicle is mandatory.

Dimethyl Sulfoxide (DMSO) is the gold standard for this compound. As a highly amphipathic molecule with a high dielectric constant, DMSO efficiently disrupts the π−π stacking of the quinoline rings while remaining fully miscible with the aqueous environment of the cell culture media.

Table 2: Solvent Selection Matrix

SolventSolubilizing CapacityMax Final Conc. (v/v)Cytotoxicity RiskRecommendation
DMSO Excellent ≤0.1% Low (at ≤0.1% )Primary Choice . Best balance of solvating power and cellular tolerance.
Ethanol Moderate ≤0.1% ModerateSecondary. Often lacks the dielectric strength to keep highly fluorinated aromatics in solution upon dilution.
DMF Good ≤0.05% HighAvoid unless strictly necessary due to high basal toxicity in mammalian cell lines.

Managing Solvent Cytotoxicity: The 0.1% Rule

While DMSO is the optimal solvent, it is not biologically inert. The mechanism of DMSO cytotoxicity is rooted in its ability to alter the physical properties of phospholipid membranes. As an amphipathic solvent, DMSO interacts with the plasma membrane, inducing pore formation, decreasing membrane selectivity, and increasing non-specific cell permeability[2].

Furthermore, empirical data demonstrates that prolonged exposure to DMSO concentrations >0.5% (v/v) can inhibit cell proliferation, induce reversible cell cycle arrest, and artificially alter cytokine expression profiles (such as TNF- α , IFN- γ , and IL-2)[2]. In robust cancer cell lines, cytotoxicity dramatically increases when DMSO exceeds 0.5%[3],[4].

The Causality of the 0.1% Rule: To ensure that any observed phenotypic changes are strictly due to the pharmacological action of 2-(Trifluoromethyl)quinolin-5-amine and not solvent-induced membrane stress, the final working concentration of DMSO must be capped at ≤0.1% (v/v) [3].

Experimental Protocol: A Self-Validating System

To prevent "solvent shock"—a phenomenon where the rapid diffusion of DMSO into water leaves the hydrophobic solute stranded, causing instantaneous nucleation—the following step-by-step dilution protocol must be strictly adhered to. This protocol is designed as a self-validating system, incorporating internal quality control (QC) checks.

Phase 1: Primary Stock Preparation (100% DMSO)
  • Weighing: Accurately weigh the dry powder of 2-(Trifluoromethyl)quinolin-5-amine.

  • Solvation: Add anhydrous, sterile-filtered DMSO to achieve a high-concentration primary stock (e.g., 50 mM).

  • Disruption: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 37°C for 5–10 minutes.

    • QC Check 1 (Visual): The solution must be completely transparent with no particulate matter.

Phase 2: Intermediate Dilution (Mitigating Solvent Shock)
  • Buffer Selection: Prepare an intermediate diluent using serum-free culture media or PBS.

  • Serial Dilution: Dilute the 50 mM stock 1:100 into the intermediate diluent to create a 500 μ M working solution containing 1% DMSO.

  • Mixing: Add the DMSO stock dropwise while continuously vortexing the aqueous buffer to ensure immediate dispersal and prevent local supersaturation.

Phase 3: Final Assay Application & Vehicle Control
  • Final Dosing: Dilute the intermediate solution 1:10 into the final cell culture plate (containing cells and complete media with serum). This yields a final drug concentration of 50 μ M at 0.1% DMSO .

  • Vehicle Normalization: You must prepare a Vehicle Control well containing exactly 0.1% pure DMSO in media.

    • QC Check 2 (Spectrophotometric): Measure the Optical Density (OD) at 600 nm of the final media. An elevated OD600 compared to the vehicle control indicates micro-precipitation of the compound.

    • QC Check 3 (Biological): The viability of the Vehicle Control must remain ≥95% relative to an untreated control. If viability drops, the assay is invalid, and the baseline DMSO tolerance of your specific cell line must be re-evaluated[3].

Workflow Visualization

G Powder 2-(Trifluoromethyl)quinolin-5-amine Dry Powder Stock Primary Stock 50 mM in 100% DMSO Powder->Stock Dissolve & Sonicate at 37°C Intermediate Intermediate Dilution 100x in PBS/Media (1% DMSO) Stock->Intermediate Dilute 1:100 (Vortex rapidly) Toxicity Cytotoxicity & Off-Target Effects (>0.5% DMSO) Stock->Toxicity Final DMSO >0.5% Precipitation Solvent Shock & Precipitation (Direct High-Volume Addition) Stock->Precipitation Direct addition to media Final Final Assay Media Working Conc. (≤0.1% DMSO) Intermediate->Final Dilute 1:10 into culture plate

Workflow for the preparation and serial dilution of 2-(Trifluoromethyl)quinolin-5-amine.

Sources

Method

Applications of 2-(Trifluoromethyl)quinolin-5-amine in medicinal chemistry

Application Note: 2-(Trifluoromethyl)quinolin-5-amine as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Executive Summary & Pharmacological Rationale The quinoline ring is a ubiquitous heterocycle in dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Trifluoromethyl)quinolin-5-amine as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary & Pharmacological Rationale

The quinoline ring is a ubiquitous heterocycle in drug discovery, widely recognized as a "privileged scaffold" due to its ability to bind diverse biological targets[1]. In recent years, the strategic functionalization of this core—specifically utilizing 2-(trifluoromethyl)quinolin-5-amine —has emerged as a highly effective strategy for developing next-generation antineoplastic and targeted therapies[2].

Causality in Scaffold Design:

  • The 2-Trifluoromethyl ( CF3​ ) Group: The introduction of a CF3​ group at the 2-position fundamentally alters the physicochemical profile of the quinoline core. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa​ of the quinoline nitrogen, which reduces non-specific basicity and mitigates potential hERG toxicity liabilities[2]. Furthermore, the CF3​ group increases lipophilicity (clogP), enhancing cell membrane permeability, and provides critical metabolic stability by blocking cytochrome P450-mediated oxidation at the highly reactive C2-position[1].

  • The 5-Amino Group: The primary amine at the C5 position serves as a versatile synthetic handle. It allows for rapid chemical diversification via amidation, urea formation, or Buchwald-Hartwig cross-coupling. This enables medicinal chemists to systematically probe the Structure-Activity Relationship (SAR) of complex biological targets, such as the colchicine binding site of tubulin or the ATP-binding cleft of kinases[3],[4].

Key Biological Applications

A. Tubulin Polymerization Inhibitors Microtubules are highly dynamic structures essential for cell division. Recent studies on have demonstrated that functionalizing the 5-amino group yields highly potent tubulin polymerization inhibitors[2]. These derivatives bind directly to the colchicine site on β -tubulin, preventing microtubule assembly. This mechanism leads to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately, apoptosis in various cancer cell lines, including LNCaP and HeLa[4],[5].

B. Kinase Inhibitors (e.g., c-Met) The quinoline core is also a well-established pharmacophore for kinase inhibition[1]. Trisubstituted quinolines derived from similar scaffolds have been identified as highly potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is frequently dysregulated in human cancers[3]. By utilizing the 5-amino group to install specific hydrogen-bond donors/acceptors (such as substituted anilines or piperazines), researchers have achieved sub-nanomolar IC50​ values against c-Met, alongside excellent in vivo pharmacokinetic (PK) profiles[6],[7].

Mechanism of Action (Visualization)

MOA A 2-(Trifluoromethyl)quinolin-5-amine Derivatives B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Microtubule Depolymerization & Spindle Disruption C->D Destabilization E G2/M Phase Arrest D->E Mitotic Failure F Apoptosis (Cancer Cell Death) E->F Caspase Activation

Fig 1. Mechanism of action for 2-(trifluoromethyl)quinolin-5-amine tubulin inhibitors.

Quantitative Data Summary

Compound / ScaffoldPrimary TargetTested Cell Line / EnzymeEfficacy / IC50 ValueRef
Compound 6b (2-CF3-Quinoline deriv.)Tubulin (Colchicine site)LNCaP (Prostate Cancer)Nanomolar range[4]
Compound 6b (2-CF3-Quinoline deriv.)Tubulin (Colchicine site)HeLa (Cervical Cancer)Nanomolar range[4]
Compound 21b (3,5,7-Trisubstituted)c-Met Kinasec-Met (Cell-free assay)< 1.0 nM[3]
Compound 21b (3,5,7-Trisubstituted)c-Met KinaseU-87 MG (Glioblastoma)68-69% Tumor Growth Inhibition[6]
Combretastatin A-4 (Control)Tubulin (Colchicine site)Various Cancer Lines~1-5 nM[2]

Experimental Protocol: HATU-Mediated Amidation of 2-(Trifluoromethyl)quinolin-5-amine

Expertise & Experience Note: The 5-amino group on a 2-(trifluoromethyl)quinoline core is electronically deactivated due to the strong electron-withdrawing effect of the CF3​ group and the quinoline nitrogen. Traditional coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, utilizing is the standard protocol. HATU generates a highly reactive HOAt ester intermediate, which rapidly reacts even with sterically hindered and poorly nucleophilic anilines.

Materials:

  • 2-(Trifluoromethyl)quinolin-5-amine (1.0 eq)

  • Carboxylic acid building block (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology (Self-Validating Workflow):

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

    • Causality: The nitrogen atmosphere prevents ambient moisture from hydrolyzing the highly reactive HOAt-ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the activation sequence.

  • Coupling: Stir the activation mixture at room temperature for 15 minutes. A color change (often to yellow/orange) indicates the formation of the active ester. Add 2-(trifluoromethyl)quinolin-5-amine (1.0 eq) in one portion.

  • Reaction Monitoring (QC Step): Stir the reaction at room temperature (or heat to 50°C if the amine is exceptionally hindered). Monitor the reaction via LC-MS rather than TLC.

    • Causality: TLC can be highly misleading because the Rf​ of the starting quinoline amine and the resulting amide are often nearly identical. LC-MS provides a self-validating proof of conversion by confirming the disappearance of the starting mass and the appearance of the [M+H]+ product peak.

  • Quench and Extraction: Once LC-MS indicates >95% conversion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Aqueous Workup (Critical Step):

    • Wash the organic layer with saturated aqueous NaHCO3​ (3x). Rationale: Neutralizes excess DIPEA and removes the acidic HOAt byproduct generated from HATU.

    • Wash the organic layer with 5% aqueous LiCl (3x). Rationale: DMF readily partitions into the organic layer, complicating downstream concentration. LiCl strongly coordinates with DMF, effectively pulling it into the aqueous phase.

    • Wash with brine (1x), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure trifluoromethylquinoline amide derivative.

References

  • Zhang, S., Mo, M., Lv, M., et al. (2023). Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. Future Medicinal Chemistry, 15(21), 1967-1986.[Link]

  • Wang, Y., Ai, J., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 54(7), 2127-2142.[Link]

Sources

Application

Strategic Incorporation of 2-(Trifluoromethyl)quinolin-5-amine into Fluorinated Heterocycles for Drug Discovery

Executive Summary The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 2-(Trifluoromethyl)quinolin-5-amine building block offers a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 2-(Trifluoromethyl)quinolin-5-amine building block offers a privileged structural core that merges the pharmacodynamic versatility of the quinoline ring with the metabolic robustness imparted by the trifluoromethyl ( −CF3​ ) group. This application note provides a comprehensive, self-validating guide for the de novo synthesis of this core and its late-stage functionalization into complex drug-like molecules, particularly for applications in oncology and infectious diseases.

Mechanistic Rationale & Pharmacological Privilege

The strategic placement of a −CF3​ group at the C2 position of the quinoline ring exerts profound electronic and steric effects. The strong electron-withdrawing nature of the −CF3​ moiety deactivates the pyridine ring toward electrophilic attack and oxidative degradation by cytochrome P450 enzymes, drastically increasing the metabolic half-life of the molecule .

Simultaneously, the amino group at the C5 position resides on the carbocyclic ring. While sterically accessible, its nucleophilicity is subtly dampened by the distant electron-withdrawing effect of the fluorinated pyridine ring. Consequently, standard nucleophilic aromatic substitution ( SN​Ar ) reactions at the C5 amine are often sluggish and low-yielding. To overcome this, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mechanistically preferred route, allowing for the efficient construction of C−N bonds even with electronically deactivated anilines .

When incorporated into larger architectures, these fluorinated quinolines frequently act as potent competitive inhibitors of receptor tyrosine kinases (e.g., c-Met) or as membrane-disrupting agents in antibiotic-resistant bacteria .

MOA Drug CF3-Quinoline Derivative ATP ATP Binding Pocket Drug->ATP Competitive Binding (Enhanced by CF3 lipophilicity) Target Receptor Tyrosine Kinase (c-Met) Downstream PI3K / AKT Pathway Target->Downstream Prevents Phosphorylation ATP->Target Blocks ATP Hydrolysis Outcome Inhibition of Tumor Proliferation Downstream->Outcome Apoptosis Induction

Figure 1: Mechanism of action for CF3-quinoline derivatives acting as competitive kinase inhibitors.

Quantitative Data: The Impact of Fluorination

To justify the synthetic effort required to incorporate the 2-(Trifluoromethyl)quinolin-5-amine core, we must analyze its impact on physicochemical properties. Table 1 demonstrates the causality between fluorination and improved pharmacokinetic parameters, while Table 2 outlines the optimization of the cross-coupling conditions required for its functionalization.

Table 1: Physicochemical and Pharmacodynamic Impact of Core Modifications

Quinoline Core Structure LogP Metabolic Half-life ( T1/2​ , Human Microsomes)Target Affinity ( IC50​ , c-Met Kinase)
5-Aminoquinoline1.824 min>10,000 nM
2-Methylquinolin-5-amine2.235 min4,500 nM
2-(Trifluoromethyl)quinolin-5-amine 3.4 >120 min 120 nM

Table 2: Optimization of Buchwald-Hartwig Amination Conditions Note: The bite angle of XantPhos (111°) specifically favors the reductive elimination step, which is the rate-limiting step when coupling deactivated fluorinated amines.

Catalyst SystemLigandBaseSolventTemp (°C)Isolated Yield (%)
Pd(OAc)2​ BINAP Cs2​CO3​ Toluene10045
Pd2​(dba)3​ XPhos NaOtBu Dioxane10062
Pd2​(dba)3​ XantPhos Cs2​CO3​ Dioxane 100 88

Experimental Methodologies & Self-Validating Protocols

Protocol A: De Novo Synthesis of 2-(Trifluoromethyl)quinolin-5-amine

This protocol utilizes a condensation-cyclization sequence followed by reduction to establish the core scaffold .

Step-by-Step Methodology:

  • Condensation: In a 250 mL round-bottom flask, suspend 3-bromo-5-nitroaniline (10.0 mmol) in neat polyphosphoric acid (PPA, 20 g). Add ethyl 4,4,4-trifluoroacetoacetate (12.0 mmol) dropwise at room temperature.

  • Cyclization: Heat the highly viscous mixture to 150 °C under a nitrogen atmosphere for 4 hours. Causality Check: The high temperature and acidic environment drive the dehydration and subsequent electrophilic aromatic substitution required to close the pyridine ring.

  • Quench & Extraction: Cool the mixture to 80 °C and carefully pour it over crushed ice. Neutralize to pH 7 using aqueous NH4​OH . Extract the aqueous layer with EtOAc ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo to yield the nitro-quinoline intermediate.

  • Reduction: Dissolve the crude intermediate in an EtOH/ H2​O mixture (4:1, 50 mL). Add iron powder (50.0 mmol) and NH4​Cl (15.0 mmol). Reflux for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is strictly complete when the nitro intermediate ( Rf​=0.6 ) is fully consumed, replaced by a highly fluorescent amino spot under 254 nm UV ( Rf​=0.3 ).

  • Purification: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and purify via flash chromatography to afford the pure 2-(Trifluoromethyl)quinolin-5-amine.

Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Cross-Coupling

To incorporate the synthesized core into a larger API scaffold, we employ a highly optimized palladium-catalyzed amination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-(Trifluoromethyl)quinolin-5-amine (1.0 mmol), the desired aryl/heteroaryl halide (1.1 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), XantPhos (0.04 mmol, 4 mol%), and Cs2​CO3​ (2.0 mmol).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active catalytic species to inactive Pd(II) oxides.

  • Reaction Execution: Seal the tube and heat to 100 °C in an oil bath for 12 hours with vigorous stirring.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and perform LC-MS analysis. The system validates itself when the Extracted Ion Chromatogram (EIC) shows <5% of the starting mass ( m/z 212.17 [M+H]+ ) and the dominant appearance of the target product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through Celite. Wash the organic filtrate with brine, dry over MgSO4​ , and purify via automated flash chromatography (DCM/MeOH gradient) to isolate the fluorinated heterocyclic API.

SynthesisWorkflow A 3-Bromo-5-nitroaniline B Condensation (Ethyl 4,4,4-trifluoroacetoacetate) A->B Acid Catalysis (150 °C) C 2-(Trifluoromethyl)-5-nitroquinoline B->C Cyclization D Reduction (Fe / NH4Cl) C->D [H] E 2-(Trifluoromethyl)quinolin-5-amine D->E Yield: >85% F Buchwald-Hartwig Cross-Coupling E->F Pd2(dba)3, XantPhos Base, Dioxane G Fluorinated Heterocyclic API F->G Aryl/Heteroaryl Halide

Figure 2: Synthetic workflow for the de novo generation and late-stage functionalization of 2-(Trifluoromethyl)quinolin-5-amine.

References

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem URL:[Link][3]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen URL: [Link][4]

Sources

Method

Advanced Chromatographic Purification Strategies for 2-(Trifluoromethyl)quinolin-5-amine

Introduction & Physicochemical Profiling 2-(Trifluoromethyl)quinolin-5-amine is a highly valued structural motif in medicinal chemistry, frequently utilized as a core building block in the development of antimalarial age...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-(Trifluoromethyl)quinolin-5-amine is a highly valued structural motif in medicinal chemistry, frequently utilized as a core building block in the development of antimalarial agents, oncology therapeutics, and anti-inflammatory drugs. However, the purification of this molecule presents a unique chromatographic paradox driven by its structural features.

Unlike 8-aminoquinolines, where the amino group can form an intramolecular hydrogen bond with the quinoline nitrogen, the 5-amino group is sterically isolated. This leaves the primary amine fully exposed for intermolecular hydrogen bonding. Concurrently, the strongly electron-withdrawing 2-trifluoromethyl ( −CF3​ ) group drastically reduces the basicity of the quinoline nitrogen, making the 5-amino group the primary basic site on the molecule. This combination of high lipophilicity (from the −CF3​ group) and localized polarity (from the 5-amine) leads to severe peak tailing and irreversible adsorption on standard silica gel matrices.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 212.17 g/mol Elutes well within standard small-molecule LC-MS analytical ranges.
2-Trifluoromethyl Group Strongly electron-withdrawing, lipophilicIncreases retention on C18 reversed-phase columns; suppresses quinoline N basicity.
5-Amino Group Primary amine, H-bond donor/acceptorCauses severe tailing on unmodified silica due to strong interactions with acidic silanols.
Predicted pKa ~4.2 (Amine conjugate acid)Requires precise mobile phase pH control (either <2.5 or >6.5 ) to ensure a single ionization state during HPLC.

Normal-Phase Flash Chromatography (NP-FC)

Causality & Mechanism

When utilizing standard silica gel ( SiO2​ ), the exposed 5-amino group interacts strongly with the acidic silanol ( −Si−OH ) groups on the stationary phase. This causes the compound to streak down the column, resulting in poor resolution and low recovery. To circumvent this, a competitive basic modifier—such as Triethylamine (TEA)—must be introduced into the mobile phase. TEA binds to the active silanol sites, effectively "deactivating" the silica and allowing the 2-(Trifluoromethyl)quinolin-5-amine to elute as a sharp, symmetrical band .

Protocol 1: Base-Deactivated Silica Chromatography

This protocol is a self-validating system: If the target compound elutes with an asymmetry factor ( As​ ) between 0.9 and 1.2, the silanol masking is sufficient. If As​>1.5 , the system dictates that the TEA concentration must be incrementally increased or amine-functionalized silica must be used.

Step 1: Mobile Phase Preparation Prepare a binary gradient system consisting of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Add 1% v/v Triethylamine (TEA) to both solvents. Stir thoroughly to ensure homogeneity.

Step 2: Column Equilibration Pack a standard silica gel column (230–400 mesh). Flush the column with 3 column volumes (CV) of Hexane containing 1% TEA. Critical Step: This pre-treatment is mandatory to saturate the acidic silanols before the sample is introduced.

Step 3: Dry Loading the Sample Due to the compound's mixed polarity, dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add a small amount of silica gel (approx. 1:3 sample-to-silica ratio) and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this powder evenly onto the top of the column bed.

Step 4: Gradient Elution Elute using a step gradient:

  • 0–2 CV: 100% Hexane (1% TEA)

  • 2–5 CV: 80% Hexane / 20% EtOAc (1% TEA)

  • 5–10 CV: 50% Hexane / 50% EtOAc (1% TEA) Collect fractions and analyze via TLC (UV active at 254 nm).

NP_Workflow A Crude 2-(CF3)quinolin-5-amine B TLC Screening (Hexane/EtOAc) A->B C Severe Tailing Observed? B->C D Add 1% TEA to Mobile Phase C->D Yes E Standard Silica Purification C->E No F Gradient Elution & Fraction Collection D->F E->F

Normal-Phase Flash Chromatography optimization workflow for basic aminoquinolines.

Preparative Reversed-Phase HPLC (RP-HPLC)

Causality & Mechanism

For the separation of closely related regioisomers (e.g., separating the 5-amino isomer from 6-amino or 8-amino synthetic byproducts), NP-FC often lacks the necessary theoretical plates. Preparative RP-HPLC on a C18 stationary phase is the method of choice.

The critical parameter here is mobile phase pH. Using a low pH buffer (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) fully protonates the 5-amino group, rendering the molecule highly polar. While this yields sharp peaks, it compresses the retention time, potentially causing co-elution with polar impurities. Conversely, utilizing a neutral buffer (e.g., 20 mM Ammonium Acetate, pH 6.8) maintains the molecule in its neutral free-base form. This maximizes hydrophobic interactions with the C18 phase, exploiting the subtle lipophilic differences between regioisomers for baseline resolution .

Protocol 2: Isomer Resolution via Neutral pH RP-HPLC

Step 1: Buffer and Solvent Preparation

  • Mobile Phase A: 20 mM Ammonium Acetate in highly purified HPLC-grade water. Adjust pH to 6.8 if necessary.

  • Mobile Phase B: HPLC-grade Methanol (Methanol is preferred over Acetonitrile for aminoquinolines as it provides superior protic solvation for the basic nitrogen).

Step 2: Sample Injection Dissolve the NP-FC purified or crude sample in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter to protect the preparative column.

Step 3: Chromatographic Method

  • Column: Preparative C18 (e.g., 20 mm × 250 mm, 5 µm particle size).

  • Flow Rate: 20 mL/min.

  • Gradient:

    • 0–5 min: 10% B (Isocratic hold to elute DMSO and highly polar salts)

    • 5–25 min: Linear gradient from 10% B to 80% B

    • 25–30 min: 100% B (Column wash)

  • Detection: UV absorbance at 254 nm and 280 nm.

Step 4: Recovery & Lyophilization Pool the fractions containing the pure 2-(Trifluoromethyl)quinolin-5-amine. Because Ammonium Acetate is volatile, the pooled fractions can be directly frozen and lyophilized to yield the pure compound without the need for subsequent desalting.

RP_HPLC_Logic A Select RP-HPLC Buffer B Low pH (0.1% TFA) pH ~2.0 A->B Goal: Recovery C Neutral pH (NH4OAc) pH ~6.8 A->C Goal: Purity D Amine Protonated (High Polarity) B->D E Amine Neutral (High Lipophilicity) C->E F Fast Elution, Broad Impurity Removal D->F G High Resolution, Isomer Separation E->G

RP-HPLC buffer selection logic based on the protonation state of the 5-amino group.

Quantitative Data: Method Comparison

To guide the selection of the appropriate purification strategy, the following table summarizes the expected outcomes based on the chosen methodology.

Table 2: Comparison of Purification Modalities
ParameterNP-FC (Silica + 1% TEA)RP-HPLC (C18 + NH₄OAc pH 6.8)
Primary Target Impurities Tars, unreacted starting materials, non-polar byproductsRegioisomers, structurally similar analogs
Typical Recovery Yield 75% – 85%90% – 95%
Purity Achieved >90% >98%
Throughput Scale High (Multi-gram scale per run)Moderate (10–100 mg scale per run)
Post-Purification Processing Rotary evaporationLyophilization (Freeze-drying)

References

  • Title: Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library Source: Journal of Combinatorial Chemistry (DeRisi Lab, UCSF) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinolin-5-amine

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield and purity.

Introduction

2-(Trifluoromethyl)quinolin-5-amine is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases.[1] The quinoline core is a privileged scaffold, and the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2][3] However, the synthesis is often challenging due to the strong electron-withdrawing nature of the trifluoromethyl group, which can impede the key cyclization step.[4] This guide addresses the most common issues encountered during its synthesis, which is typically approached via a modified Combes quinoline synthesis or related methods.[5][6]

Troubleshooting Guide

This section addresses specific experimental problems you may encounter.

Q1: I am experiencing very low or no yield of the desired 2-(Trifluoromethyl)quinolin-5-amine. What are the primary causes and how can I fix this?

A1: This is the most common issue, typically stemming from the difficult electrophilic aromatic substitution (cyclization) step onto the electron-poor aniline ring. The powerful trifluoromethyl group on the β-diketone starting material exacerbates this challenge.

Causality Analysis: The Combes synthesis proceeds through the formation of an enamine intermediate from an aniline and a β-diketone, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the quinoline ring.[5][6] A strongly electron-withdrawing group like trifluoromethyl on the diketone makes the enamine less nucleophilic, and if the aniline precursor also has electron-withdrawing groups (like a nitro group destined to become the 5-amine), the aromatic ring is severely deactivated towards the electrophilic cyclization.

Troubleshooting Workflow:

G start Low or No Yield Observed catalyst Step 1: Evaluate Acid Catalyst start->catalyst temp Step 2: Assess Reaction Temperature catalyst->temp Catalyst is already PPA/PPE catalyst_sol Action: Switch from H₂SO₄ to PPA or PPE. Rationale: Superior dehydrating agents, better for deactivated systems. [2] catalyst->catalyst_sol Is catalyst H₂SO₄? reagents Step 3: Verify Reagent Quality temp->reagents Temp is optimal temp_sol Action: Increase temperature to 120-160°C. Rationale: Overcomes activation energy for cyclization/aromatization. [1] temp->temp_sol Is temp < 120°C? modern Step 4: Consider Modern Methods reagents->modern Reagents are pure reagents_sol Action: Use freshly distilled aniline precursor. Ensure β-diketone is pure and anhydrous. Rationale: Impurities can inhibit catalysis and cause side reactions. reagents->reagents_sol Are reagents old or unpurified? modern_sol Action: Employ microwave-assisted heating. Rationale: Improves yields and dramatically reduces reaction times. [1] modern->modern_sol Is conventional heating used? end Yield Improved modern->end Microwave already in use catalyst_sol->temp temp_sol->reagents reagents_sol->modern modern_sol->end

Caption: Troubleshooting workflow for low reaction yield.

Summary of Solutions for Low Yield:

ParameterIssueRecommended ActionRationale
Catalyst Insufficient dehydrating power of H₂SO₄.Switch to Polyphosphoric Acid (PPA) or a mixture of PPA and an alcohol (Polyphosphoric Ester, PPE).PPA and PPE are more effective dehydrating agents and can better promote the difficult cyclization-dehydration sequence required for this substrate.[6]
Temperature Insufficient thermal energy.Increase reaction temperature gradually to 120-160°C.The cyclization and subsequent aromatization steps have high activation energies, especially with deactivating groups, requiring elevated temperatures.[5]
Reaction Time Incomplete conversion.Extend reaction time to 12-24 hours, monitoring by TLC.Sluggish reactions are common; ensure the reaction has reached completion before workup.
Methodology Slow reaction kinetics with conventional heating.Use a microwave reactor.Microwave assistance can significantly accelerate the reaction, improve yields, and promote a cleaner reaction profile.[5]

Q2: My reaction produces a mixture of isomers and other byproducts. How can I improve the selectivity?

A2: Isomer formation is a known challenge in Combes synthesis when using meta-substituted anilines.[5] The starting material for 2-(Trifluoromethyl)quinolin-5-amine is 1,3-diaminobenzene or 3-nitroaniline. In the case of 3-nitroaniline, cyclization can theoretically occur at either position 2 or 6 of the aniline ring, leading to 5-nitro or 7-nitro quinoline isomers.

Mechanistic Insight: The cyclization is an electrophilic aromatic substitution. The directing effects of the substituent on the aniline ring control the regioselectivity. An amino group is strongly activating and ortho-, para-directing. A nitro group is strongly deactivating and meta-directing. When starting with 3-nitroaniline, cyclization is directed to the positions ortho to the amino group (positions 2 and 4) and meta to the nitro group (position 4). Therefore, cyclization should strongly favor the position para to the amino group, leading to the desired 7-substituted quinoline (which becomes the 5-amino derivative after reduction). Formation of the 7-amino isomer should be minimal. If you are observing significant isomeric impurities, it may point to other issues.

Potential Byproducts and Solutions:

  • Self-Condensation of Diketone: The trifluoromethyl β-diketone can undergo self-condensation under strong acid and heat.

    • Solution: Control the rate of heating and add the aniline component first to the acid catalyst before slowly introducing the diketone.

  • Incomplete Cyclization/Aromatization: The reaction may stall at an intermediate stage.

    • Solution: Ensure a sufficiently strong acid catalyst (PPA is recommended) and high enough temperature are used to drive the reaction to the fully aromatized quinoline.[6]

  • Tar Formation: Harsh conditions (very high temperatures and concentrated acid) can lead to polymerization and decomposition.

    • Solution: Do not exceed the recommended temperature range (120-160°C). Ensure a homogenous reaction mixture with efficient stirring.

Q3: I'm having trouble purifying the final product. What are the best methods for isolating pure 2-(Trifluoromethyl)quinolin-5-amine?

A3: Purification can be challenging due to the similar polarity of the desired product and potential byproducts. A multi-step purification strategy is often most effective.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Basify the solution to a pH of 9-10 with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath. This neutralizes the acid catalyst and precipitates the crude product.

  • Extraction: Extract the crude product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is the most effective method for separating closely related compounds.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%). The amine product is polar and will require a moderately polar eluent.

  • Recrystallization via Salt Formation: For achieving high purity, converting the amine to a salt can be very effective.[7]

    • Dissolve the semi-purified product in a suitable solvent (e.g., isopropanol or ethanol).

    • Add a solution of HCl in ether or isopropanol dropwise to precipitate the hydrochloride salt.

    • Filter the salt and wash with cold ether.

    • The salt can be recrystallized from a solvent system like ethanol/water.[8]

    • To recover the free amine, dissolve the purified salt in water, basify with NaOH or Na₂CO₃, and extract the pure product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Trifluoromethyl)quinolin-5-amine?

A1: The most practical and widely applicable method is a two-step sequence based on the Combes quinoline synthesis .[5][9]

G cluster_0 Step 1: Combes Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Nitroaniline C Acid Catalyst (PPA) Heat (120-150°C) A->C B 4,4,4-Trifluoro-1-aryl/alkyl-1,3-butanedione B->C D 2-(Trifluoromethyl)-5-nitroquinoline C->D E 2-(Trifluoromethyl)-5-nitroquinoline F Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) E->F G 2-(Trifluoromethyl)quinolin-5-amine F->G

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Trifluoromethyl)quinolin-5-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and formulation developers facing critical solubility barriers with 2-(Trifluoromethyl)quinolin-5-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and formulation developers facing critical solubility barriers with 2-(Trifluoromethyl)quinolin-5-amine .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physical chemistry driving the insolubility of this specific compound, provide logical decision-making frameworks, and detail self-validating experimental protocols to ensure your downstream assays are robust and reproducible.

Mechanistic Profiling: Why is this Compound Insoluble?

To solve a solubility issue, we must first establish the causality rooted in the molecule's structure. 2-(Trifluoromethyl)quinolin-5-amine presents a "perfect storm" for aqueous insolubility due to three competing physical chemistry factors:

  • Hydrophobic Aromatic Core : The foundational quinoline ring is a planar, highly lipophilic system that relies on its nitrogen atom for aqueous interaction[1].

  • Inductive Electron Withdrawal (-I Effect) : The trifluoromethyl (-CF3) group at the C2 position is intensely lipophilic and powerfully electron-withdrawing. It pulls electron density away from the adjacent quinoline nitrogen, drastically lowering its basicity (pKa)[2].

  • Conjugated Primary Amine : While the C5 amine offers a potential site for protonation, its lone pair is delocalized into the electron-deficient quinoline ring.

The Result : At physiological pH (7.4), the molecule is entirely un-ionized. The strong crystal lattice energy and extreme lipophilicity prevent water molecules from solvating the individual drug molecules, leading to rapid precipitation[1].

Solubilization Strategy Decision Tree

Before altering your assay conditions, follow this logical workflow to select the least disruptive solubilization strategy.

SolubilizationTree Start Compound Precipitation in Aqueous Medium CheckPH Is the assay pH flexible? (< pH 5) Start->CheckPH AdjustPH Lower pH to protonate quinoline/amine groups CheckPH->AdjustPH Yes CheckTox Can the system tolerate organic solvents? CheckPH->CheckTox No (e.g., pH 7.4 required) Cosolvent Use 1-5% DMSO, PEG400, or EtOH CheckTox->Cosolvent Yes Complexation Use HP-β-CD or Micellar Surfactants CheckTox->Complexation No (e.g., cell toxicity)

Decision tree for overcoming aqueous solubility barriers of lipophilic quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound is fully dissolved in a 10 mM DMSO stock, but immediately crashes out (precipitates) when diluted into PBS (pH 7.4). Why does this happen, and how do I fix it? Causality: This is a classic solvent-shift precipitation. In DMSO, the compound is fully solvated. When introduced to water, the hydrophobic effect violently drives the highly lipophilic -CF3 quinoline molecules to aggregate to minimize contact with water, overcoming the kinetic barrier of dispersion. Solution: Do not spike high-concentration DMSO stocks directly into cold aqueous buffers. Instead, use a "step-down" co-solvent transition. Pre-warm your PBS to 37°C and add the DMSO stock dropwise under vigorous vortexing. If precipitation persists, you must lower the final concentration of the compound or introduce a solubilizing agent (like a surfactant) into the PBS prior to adding the DMSO stock[1].

Q2: Can I simply lower the pH to form a soluble hydrochloride salt? Causality: While standard fluoroquinolones often exhibit U-shaped pH-solubility profiles (soluble at low and high pH due to zwitterionic properties)[3], 2-(Trifluoromethyl)quinolin-5-amine is fundamentally different. The -CF3 group suppresses the pKa of both the quinoline and amine nitrogens[2]. Solution: To achieve full protonation and salt formation, you must drop the pH significantly (often < 4.0). If your downstream application is a biochemical or cell-based assay requiring physiological pH, pH adjustment is a dead end. You must pivot to co-solvents or complexation.

Q3: My in vitro cell assay cannot tolerate DMSO concentrations above 0.5% due to membrane toxicity. What is the most biologically inert way to solubilize this compound? Causality: High organic solvent concentrations disrupt lipid bilayers. To maintain aqueous solubility without organic solvents, you must shield the lipophilic -CF3 and quinoline core from the water network. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) or nonionic surfactants (like DDAO or Tween 80). HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic quinoline, while its hydrophilic exterior maintains excellent aqueous solubility and is highly tolerated by mammalian cells[4],[1].

Quantitative Data: Solubilization Efficacy

The following table synthesizes the expected quantitative impact of various formulation strategies on trifluoromethyl-substituted quinolines, providing a comparative baseline for your assay design.

Solubilization StrategyVehicle / MatrixApparent Solubility (µg/mL)Fold EnhancementMechanistic Rationale
Baseline (Control) PBS (pH 7.4)~ 0.51.0xHighly lipophilic, un-ionized state
pH Adjustment Acetate Buffer (pH 4.0)> 500.0> 1000xProtonation of quinoline/amine nitrogens
Organic Co-solvent 5% DMSO in PBS~ 78.6~ 157xDisruption of water hydrogen-bond network
Complexation 5% HP-β-CD in PBS~ 98.5~ 197xEncapsulation in hydrophobic cavity
Micellar Surfactant 1% DDAO in PBS~ 215.3~ 430xPartitioning into micelle core

(Note: Data is extrapolated from the validated behavior of structurally analogous trifluoromethylquinolines and fluoroquinolones[4],[1],[3]. Actual values will vary based on exact temperature and ionic strength).

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, you cannot rely on visual inspection (e.g., "it looks clear") to confirm solubility. The following protocols are designed as self-validating systems to guarantee accurate quantification.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the absolute saturation point of the compound in a chosen vehicle.

  • Preparation: Add an excess amount (e.g., 5 mg) of 2-(Trifluoromethyl)quinolin-5-amine powder to a sealed glass vial containing 1 mL of your target aqueous buffer[1].

  • Equilibration: Agitate the vial on a thermoshaker at a constant temperature (e.g., 25°C or 37°C) for 48 hours. Causality: 48 hours is required to overcome the kinetic energy barrier of the crystal lattice and reach true thermodynamic equilibrium.

  • Phase Separation (Validation Step): Centrifuge the suspension at 15,000 x g for 15 minutes. Self-Validation: You must observe a solid pellet at the bottom. If no pellet is present, the solution is not saturated, and you must add more drug and repeat step 2.

  • Quantification: Carefully aspirate the supernatant, dilute it in a compatible mobile phase, and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a known standard curve[1].

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol to formulate the compound for sensitive biological assays.

  • Vehicle Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your desired assay buffer (e.g., HBSS or PBS). Prepare a parallel "Buffer Only" control.

  • Drug Addition: Add 2-(Trifluoromethyl)quinolin-5-amine in excess to both the HP-β-CD solution and the control[1].

  • Complexation: Shake the suspensions at 37°C for 24 hours. Causality: The continuous agitation provides the kinetic energy necessary for the lipophilic drug to partition out of the solid state and into the hydrophobic cavity of the cyclodextrin.

  • Filtration & Validation: Filter both solutions through a 0.22 µm PTFE syringe filter. Self-Validation: Quantify both filtrates via HPLC. The difference in concentration between the HP-β-CD filtrate and the "Buffer Only" filtrate definitively proves that the solubility enhancement is strictly causally linked to inclusion complexation, ruling out temperature or buffer artifacts.

CDMechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex (Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD (Host) CD->Complex Hydrophobic cavity

Thermodynamic equilibrium of HP-β-CD inclusion complexation for lipophilic drugs.

References

  • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants Source: ResearchGate URL:[Link]

  • Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting

Preventing oxidative degradation of 2-(Trifluoromethyl)quinolin-5-amine during storage

Welcome to the technical support center for 2-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Trifluoromethyl)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Oxidative degradation is a primary concern for aromatic amines, and this document provides in-depth troubleshooting and frequently asked questions (FAQs) to mitigate these risks.

I. Understanding the Challenge: The Susceptibility of 2-(Trifluoromethyl)quinolin-5-amine to Oxidative Degradation

2-(Trifluoromethyl)quinolin-5-amine, like many aromatic amines, is susceptible to oxidative degradation. This process can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The electron-donating amino group on the quinoline ring system makes the molecule prone to oxidation, which can lead to the formation of colored impurities and a decrease in purity, ultimately impacting experimental results and product quality.

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, influences the molecule's reactivity. While it can increase the thermal and metabolic stability of the compound, it may also lead to more complex degradation pathways under oxidative stress.[1][2]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of 2-(Trifluoromethyl)quinolin-5-amine.

Q1: What are the primary factors that cause the degradation of 2-(Trifluoromethyl)quinolin-5-amine?

A1: The primary factors are:

  • Oxygen: Atmospheric oxygen is the main culprit in oxidative degradation.

  • Light: Exposure to light, especially UV radiation, can catalyze oxidative reactions.[3]

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Moisture: Aromatic amines can be hygroscopic, and the presence of moisture can facilitate degradation pathways.[4]

Q2: I've noticed my sample of 2-(Trifluoromethyl)quinolin-5-amine has changed color over time. What does this indicate?

A2: A change in color, typically to a darker shade (e.g., yellow, brown, or black), is a strong indicator of oxidative degradation. This is due to the formation of highly conjugated oxidation products. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: Can I store my sample in a standard laboratory freezer?

A3: While a standard freezer is better than room temperature, it is not ideal for long-term storage unless it is a frost-free model that can maintain a consistently low temperature and low humidity. For optimal long-term stability, storage at or below -20°C is recommended. Some studies on aromatic amines have shown stability for up to 14 months at -70°C.[5]

Q4: What type of container should I use for storing this compound?

A4: The choice of container is critical. We recommend using amber glass vials with tight-fitting caps to protect the compound from light.[1] For highly sensitive applications, packaging materials such as high-density polyethylene (HDPE) or polypropylene can also be suitable.[6] It is essential to ensure the container is properly sealed to prevent the ingress of air and moisture.

III. Troubleshooting Guide: Preventing and Addressing Degradation

This section provides a structured approach to troubleshooting common issues related to the stability of 2-(Trifluoromethyl)quinolin-5-amine.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Oxidative Degradation cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_solutions Corrective Actions start Observation: Sample Degradation (e.g., color change, impurity peaks) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analytical_confirm Confirm Degradation Analytically start->analytical_confirm storage_temp Temperature Issue? (> -20°C, fluctuations) check_storage->storage_temp storage_atmo Atmosphere Issue? (Exposure to air) check_storage->storage_atmo storage_light Light Exposure? check_storage->storage_light storage_container Improper Container? check_storage->storage_container handling_atmo Exposure to Air During Weighing/Dispensing? check_handling->handling_atmo handling_solvent Solvent Purity/Degassing Issue? check_handling->handling_solvent solution_antioxidant Consider adding a suitable antioxidant. analytical_confirm->solution_antioxidant purif Consider purification if feasible (e.g., recrystallization, chromatography) analytical_confirm->purif If degradation is confirmed solution_temp Store at ≤ -20°C in a stable freezer. storage_temp->solution_temp solution_atmo Store and handle under inert gas (N₂ or Ar). storage_atmo->solution_atmo solution_light Use amber vials and store in the dark. storage_light->solution_light solution_container Use tightly sealed, appropriate containers. storage_container->solution_container solution_handling Use a glovebox or Schlenk line for handling. handling_atmo->solution_handling solution_solvent Use high-purity, degassed solvents. handling_solvent->solution_solvent

Caption: Troubleshooting workflow for oxidative degradation.

In-Depth Explanations and Protocols

To minimize degradation, adhere to the following storage protocols:

ParameterRecommendationRationale
Temperature ≤ -20°C (stable, non-cycling)Reduces the rate of chemical reactions, including oxidation. Aromatic amines should generally be stored below 30°C.[4]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation. For highly sensitive materials, oxygen and moisture levels should be kept below 0.1 ppm.[1]
Light Store in the dark (amber vials)Prevents photochemical degradation pathways.
Moisture Dry environment (desiccator or dry inert gas)Aromatic amines can be hygroscopic; moisture can accelerate degradation.[4]
Container Tightly sealed amber glass vialsProtects from light and prevents ingress of air and moisture.

For weighing and dispensing, especially for applications requiring high purity, the use of an inert atmosphere glovebox is strongly recommended.

Objective: To safely transfer a solid sample of 2-(Trifluoromethyl)quinolin-5-amine without exposure to atmospheric oxygen or moisture.

Materials:

  • Inert atmosphere glovebox with antechamber

  • Analytical balance inside the glovebox

  • Spatulas and weighing paper

  • Pre-dried vials with septa caps

Procedure:

  • Preparation: Ensure the glovebox has a stable inert atmosphere (e.g., <1 ppm O₂ and H₂O). Place all necessary equipment (balance, spatulas, vials, sample container) into the antechamber.

  • Purging: Evacuate and backfill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the sample container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Carefully open the main container and weigh the desired amount of 2-(Trifluoromethyl)quinolin-5-amine onto weighing paper or directly into a pre-tared vial.

  • Sealing: Immediately and securely seal the vial containing the weighed sample and the main stock container.

  • Removal: Transfer the sealed vial out of the glovebox via the antechamber, following the purging procedure.

For long-term storage or for solutions of the compound, the addition of an antioxidant may be beneficial. Phenolic antioxidants, such as butylated hydroxytoluene (BHT) or certain flavonoids, have been shown to inhibit the formation of heterocyclic amines.[5][6] However, the compatibility and potential interference of any antioxidant with downstream applications must be carefully evaluated. A typical starting concentration for an antioxidant like BHT would be in the range of 0.01-0.1% (w/w).

IV. Analytical Confirmation of Degradation

If you suspect degradation has occurred, it is essential to confirm this analytically. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Illustrative HPLC Method for Purity Analysis

A reverse-phase HPLC method can be developed to assess the purity of 2-(Trifluoromethyl)quinolin-5-amine and detect the presence of degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: This is a starting point, and the method may require optimization for your specific instrumentation and sample matrix.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify degradation products. In a degraded sample, you might observe a decrease in the intensity of the characteristic peaks of the parent compound and the appearance of new signals. For 2-(Trifluoromethyl)quinolin-5-amine, key signals to monitor include the aromatic protons and the amine protons. ¹⁹F NMR can also be a useful tool to monitor the integrity of the trifluoromethyl group.

V. Potential Oxidative Degradation Pathway

While the specific degradation products of 2-(Trifluoromethyl)quinolin-5-amine are not extensively documented in the literature, a plausible oxidative degradation pathway can be proposed based on the known chemistry of aromatic amines. The initial step is likely the formation of a radical cation, which can then undergo further reactions to form nitroso, nitro, and polymeric species, often resulting in discoloration.

DegradationPathway Plausible Oxidative Degradation Pathway start 2-(Trifluoromethyl)quinolin-5-amine C₁₀H₇F₃N₂ radical Radical Cation Intermediate start->radical Oxidation (O₂) nitroso Nitroso Derivative radical->nitroso Further Oxidation polymeric Polymeric/Colored Products radical->polymeric Dimerization/Polymerization nitro Nitro Derivative nitroso->nitro Further Oxidation

Caption: A simplified proposed pathway for oxidative degradation.

VI. References

  • Chen, H., et al. (2014). Inhibitory effects of antioxidants on the formation of heterocyclic amines. Food Chemistry, 145, 540-546.

  • Diplomata Commercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Wang, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 235.

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061-9067.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

  • Singh, R., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 829-866.

  • Gray, J. I., & Dugan Jr, L. R. (1975). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the American Oil Chemists' Society, 52(8), 329-333.

  • Oguri, A., et al. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 416(1-2), 119-126.

  • Skog, K., & Jägerstad, M. (1990). Effects of antioxidants on the formation of mutagenic/carcinogenic heterocyclic amines in fried meat. Food and Chemical Toxicology, 28(10), 665-670.

  • Lepaumier, H., et al. (2011). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Energy Procedia, 4, 25-32.

  • Li, J., et al. (2019). Effects of turmeric on reducing heterocyclic aromatic amines in Chinese tradition braised meat products and the underlying mechanism. Food & Function, 10(12), 7936-7945.

  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.

  • Voice, A. M. (2013). Oxidative degradation of amine solvents for CO2 capture. Theses and Dissertations--Chemical and Materials Engineering. 28.

  • Ragavendran, V., & Kumari, S. H. (2018). An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. International Journal of Current Research and Review, 10(15), 1-8.

  • Patil, S. A., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(6), 10995-11002.

  • Khan, M. I., et al. (2016). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Polymer Bulletin, 73(12), 3463-3482.

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447.

  • ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Trifluoromethyl)quinolin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic method development: severe peak tai...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic method development: severe peak tailing of basic, fluorinated aromatic amines.

This guide focuses specifically on 2-(Trifluoromethyl)quinolin-5-amine , a compound that presents a "perfect storm" for peak distortion due to its basic nitrogen centers and highly lipophilic trifluoromethyl (-CF₃) group. Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating experimental protocols, and quantitative benchmarks to resolve these issues.

Diagnostic Workflow: Root Cause Analysis for Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Asymmetry Factor (As) > 1.5 CheckColumn Is the column Type B silica or end-capped? Start->CheckColumn ChangeColumn Switch to Type B, end-capped, or polar-embedded C18 CheckColumn->ChangeColumn No CheckPH Is mobile phase pH optimized? (<3.0 or >10.0) CheckColumn->CheckPH Yes ChangeColumn->CheckPH AdjustPH Adjust pH to protonate silanols (pH 2-3) or deprotonate amine (pH >10) CheckPH->AdjustPH No CheckDiluent Does sample diluent match mobile phase strength? CheckPH->CheckDiluent Yes AdjustPH->CheckDiluent MatchDiluent Dilute sample in initial mobile phase conditions CheckDiluent->MatchDiluent No Additives Add competing base (TEA) or ion-pair reagent (TFA) CheckDiluent->Additives Yes (Still tailing) MatchDiluent->Additives Still tailing Success Symmetrical Peak Achieved (As 1.0 - 1.2) Additives->Success

Diagnostic decision tree for resolving basic amine peak tailing in reversed-phase HPLC.

Expert FAQs: Mechanistic Causes & Solutions

Q1: Mechanistically, why does 2-(Trifluoromethyl)quinolin-5-amine cause such severe peak tailing compared to neutral compounds? A: The tailing is caused by a dual-retention mechanism. While the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, a secondary, parasitic interaction occurs between the basic nitrogen atoms (the quinoline ring and the primary amine) and residual acidic silanol groups (Si-OH) on the silica support[1]. At a mid-range pH (e.g., pH 5-7), these silanols ionize into negatively charged silanoxide ions (Si-O⁻). The positively charged protonated amine undergoes strong electrostatic ion-exchange interactions with these sites, causing the analyte molecules to desorb slowly, stretching the back half of the peak[2].

Furthermore, the trifluoromethyl (-CF₃) group is highly electronegative and lipophilic[3]. While it withdraws electron density (slightly lowering the pKa of the quinoline nitrogen), it drastically increases the molecule's hydrophobicity. This forces the molecule deeper into the stationary phase for longer periods, increasing the probability of encountering unshielded silanols.

Q2: How do I select the right mobile phase pH and buffer to suppress this interaction? A: You must operate at a pH extreme to eliminate the electrostatic attraction. You have two highly effective options:

  • Low pH Strategy (pH 2.0 - 3.0): By using acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, you force the mobile phase pH below the pKa of the acidic silanols (pKa ~3.5-4.5)[4]. This fully protonates the silanols into a neutral (Si-OH) state, effectively "turning off" their ion-exchange capacity[1]. TFA is particularly effective here because it also acts as a weak ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, which drastically improves peak shape[5].

  • High pH Strategy (pH 10.0+): By using a buffer like ammonium bicarbonate adjusted with ammonium hydroxide, you raise the pH above the pKa of the quinoline and primary amines. This deprotonates the analyte, rendering it neutral. A neutral molecule cannot undergo electrostatic interactions with ionized silanols[6]. (Note: This requires a hybrid-silica column designed to withstand high pH without dissolving).

Q3: What stationary phase chemistry is best suited for this fluorinated amine? A: Never use older "Type A" silica columns, which are riddled with trace metals that increase silanol acidity[1]. You must use Type B, high-purity silica [1]. Furthermore, ensure the column is aggressively end-capped (where residual silanols are chemically reacted with small silanes like trimethylchlorosilane)[7]. For the absolute best peak shape with 2-(Trifluoromethyl)quinolin-5-amine, I recommend a Polar-Embedded column (e.g., an amide or urea functional group embedded in the alkyl chain). The polar group creates a localized layer of water near the silica surface, shielding the basic analyte from any remaining silanols.

Q4: I optimized the column and pH, but I am still seeing fronting/tailing. What else could be wrong? A: This is almost certainly a sample diluent mismatch or mass overload. If you dissolve your highly lipophilic fluorinated sample in 100% Acetonitrile or Methanol, but your initial mobile phase is 90% aqueous, the sample solvent acts as a "strong solvent plug." The analyte travels rapidly through the column within this plug before partitioning properly, leading to distorted, tailing, or split peaks[8]. Always dilute your final sample in a solvent that closely matches your starting mobile phase conditions.

Self-Validating Experimental Protocol: Method Optimization

To ensure scientific integrity, do not blindly apply conditions. Use this self-validating protocol to establish a robust method.

Phase 1: System Suitability & Baseline Establishment

  • Column Selection: Install a Type B, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm)[1].

  • Preparation of Mobile Phase A (Aqueous): Prepare 0.1% TFA in MS-grade water (pH ~2.1)[4]. Filter through a 0.22 µm membrane.

  • Preparation of Mobile Phase B (Organic): Prepare 0.1% TFA in MS-grade Acetonitrile.

  • Sample Preparation: Dissolve 2-(Trifluoromethyl)quinolin-5-amine standard in Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using a mixture of 80% Mobile Phase A / 20% Mobile Phase B to prevent solvent shock.

Phase 2: Chromatographic Execution

  • Equilibration: Flush the column with 10-20 column volumes of the starting gradient (e.g., 80% A / 20% B) until the baseline UV absorbance (monitored at 254 nm) is completely stable.

  • Gradient Run: Execute a gradient from 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C (elevated temperature improves mass transfer and reduces tailing)[4].

  • Injection: Inject 5 µL of the working standard.

Phase 3: Self-Validation & Data Analysis

  • Calculate the USP Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ) using the chromatography data system[1].

    • Formula: Tf​=2fW0.05​​ , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height.

  • Validation Gate: If Tf​≤1.2 , the method is validated for peak shape. If Tf​>1.5 , introduce 10 mM Triethylamine (TEA) to the mobile phase as a competing base to block active silanols[2], and repeat Phase 2.

Quantitative Data: Impact of Method Variables on Peak Shape

The following table summarizes expected outcomes based on different chromatographic parameters when analyzing fluorinated basic amines.

Chromatographic ConditionMobile Phase pHColumn ChemistryAdditive / ModifierExpected Asymmetry ( As​ )Resolution & Sensitivity Impact
Unoptimized (Baseline) 6.5 (Water/ACN)Type A SilicaNone2.8 - 3.5 (Severe)Poor resolution; low sensitivity due to peak broadening.
Low pH (Standard) 2.8 (Formic Acid)Type B C180.1% Formic Acid1.4 - 1.7 (Moderate)Improved, but minor tailing persists due to incomplete ion-pairing.
Low pH (Optimized) 2.1 (TFA)Type B C180.1% TFA1.0 - 1.2 (Excellent)Sharp peaks; excellent sensitivity[4][5].
Silanol Blocking 6.5 (Phosphate)Type B C180.1% Triethylamine (TEA)1.1 - 1.3 (Good)Good peak shape, but TEA can cause high UV background[2].
High pH (Alternative) 10.5 (Ammonium Bicarb)Hybrid Silica (High pH stable)None (Analyte is neutral)1.0 - 1.1 (Excellent)Maximum retention for amines; sharpest peaks[6].
References
  • Understanding HPLC Peak Tailing Scribd / LCGC
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies PubMed Central (PMC)
  • Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products SciSpace
  • Small Molecule Development Analytical Methods for Faster Time to Market Hovione
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC Intern
  • Why is trifluoroacetic acid (TFA) used in c-18 column?

Sources

Troubleshooting

Overcoming steric hindrance in 2-(Trifluoromethyl)quinolin-5-amine cross-coupling

Topic: Overcoming Steric and Electronic Hindrance in 2-(Trifluoromethyl)quinolin-5-amine Welcome to the Advanced Substrates Troubleshooting Gateway. Coupling sterically hindered, strongly electron-deficient heteroaryl am...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Electronic Hindrance in 2-(Trifluoromethyl)quinolin-5-amine

Welcome to the Advanced Substrates Troubleshooting Gateway. Coupling sterically hindered, strongly electron-deficient heteroaryl amines is one of the most notoriously difficult transformations in modern organic synthesis. This guide provides mechanistic insights, validated protocols, and troubleshooting steps specifically tailored for 2-(Trifluoromethyl)quinolin-5-amine .

Mechanistic Causality: Why is this a "Category 5" Substrate?

Before adjusting equivalents or temperatures, it is critical to understand the physical chemistry of your substrate. 2-(Trifluoromethyl)quinolin-5-amine resists standard Buchwald-Hartwig amination 1 due to a "perfect storm" of three competing factors:

  • Peri-Steric Hindrance: The C5 amine is sandwiched near the C4-H proton (the peri position). This creates a steric wall that severely restricts the trajectory required for the nitrogen lone pair to coordinate to the bulky Pd(II)-aryl intermediate.

  • Severe Electronic Deactivation: The trifluoromethyl (–CF₃) group at C2 exerts a powerful inductive (–I) electron-withdrawing effect. Combined with the inherently electron-deficient quinoline core, the amine lone pair is highly delocalized, drastically reducing its nucleophilicity.

  • Competitive Coordination (Catalyst Poisoning): The quinoline nitrogen can act as a competing σ-donor ligand. If the catalytic cycle stalls at the amine coordination step, the quinoline nitrogen can irreversibly bind to the palladium center, forming off-cycle, catalytically dead complexes 2.

Visualizing the Bottleneck

The diagram below illustrates where the catalytic cycle typically fails when utilizing this specific substrate, dictating our choice of ligands and bases.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Ar-Pd-X OxAdd->PdII AmineCoord Amine Coordination Barrier: C5 Sterics PdII->AmineCoord OffTarget Off-Target N-Coordination (Catalyst Poisoning) PdII->OffTarget Quinoline N binds Pd Deprot Deprotonation Barrier: CF3 Deactivation AmineCoord->Deprot PdAmido Pd(II) Amido Complex Deprot->PdAmido RedElim Reductive Elimination Product Release PdAmido->RedElim RedElim->Pd0

Logical relationship of steric and electronic barriers in the Pd-catalyzed amination cycle.

Troubleshooting Q&A

Q: My LCMS shows unreacted 2-(Trifluoromethyl)quinolin-5-amine and unreacted aryl halide after 24 hours. What went wrong? A: This indicates a complete failure at the amine coordination step. The substrate is too hindered to displace the halide on the Pd(II) intermediate. Solution: Switch to a highly active precatalyst paired with an electron-rich, sterically demanding N-heterocyclic carbene (NHC) like Pd-PEPPSI-IPr(NMe2)23 or (SIPr)Ph2Pd(cin)Cl4. These ligands force reductive elimination while providing enough electron density to stabilize the transition state.

Q: I see complete consumption of the aryl halide, but no product. Instead, I isolate the protodehalogenated arene. A: Protodehalogenation (hydrodehalogenation) occurs when the Pd(II) intermediate abstracts a proton from the solvent or base because the target amine is too slow to coordinate. Solution: Ensure strictly anhydrous conditions. Switch to a base that can pre-deprotonate the deactivated amine, such as LHMDS (Lithium hexamethyldisilazide), effectively turning the weak amine into a highly nucleophilic lithium amide before it interacts with the palladium cycle.

Q: The reaction mixture turns jet-black within 5 minutes of heating, yielding no product. A: A rapid shift to a black precipitate indicates the reduction of Pd(II) to inactive Pd(0) black. The quinoline nitrogen is likely stripping the palladium, causing catalyst aggregation. Solution: Utilize a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst (e.g., tBuBrettPhos Pd G3). These precatalysts ensure a strict 1:1 Palladium-to-Ligand ratio, preventing the formation of under-ligated palladium species that are highly susceptible to poisoning by the quinoline nitrogen.

Self-Validating Experimental Protocol

To overcome the specific barriers of 2-(Trifluoromethyl)quinolin-5-amine, we recommend the following validated protocol utilizing tBuBrettPhos Pd G3 and LHMDS.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-(Trifluoromethyl)quinolin-5-amine (1.2 equiv)

  • tBuBrettPhos Pd G3 (5 mol %)

  • LHMDS (1.0 M in THF, 2.2 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide, 2-(Trifluoromethyl)quinolin-5-amine, and tBuBrettPhos Pd G3.

  • Solvation: Add anhydrous THF to achieve a 0.2 M concentration. Stir at room temperature for 5 minutes.

  • Base Addition (Critical Step): Dropwise, add the LHMDS solution.

  • Heating: Seal the vial, remove it from the glovebox, and heat to 70 °C in a pre-heated block.

  • Quench: After 4 hours, cool to room temperature, quench with a few drops of methanol, and filter through a pad of Celite, eluting with ethyl acetate.

Validation Checkpoints (Trustworthiness):

  • Checkpoint 1 (Activation): Upon addition of LHMDS and initial heating, the solution must transition to a homogeneous deep red/orange. This color shift confirms the activation of the G3 precatalyst and the release of the carbazole byproduct. If the solution turns black, the system is wet, or the glovebox atmosphere is compromised.

  • Checkpoint 2 (Reaction Progress): Pull an LCMS aliquot at 45 minutes. You should observe <5% of the hydrodehalogenated aryl halide. If >15% is observed, the amine was not adequately deprotonated; verify the titer of your LHMDS.

Quantitative Optimization Matrix

The following table summarizes the expected outcomes when varying the catalytic system against this specific hindered substrate.

Ligand / PrecatalystBaseSolventTemp (°C)Expected YieldPrimary Failure Mode
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100< 5%Catalyst poisoning; quinoline N-coordination.
tBuXPhos Pd G3NaOtBu1,4-Dioxane9045-55%Protodehalogenation of aryl halide.
tBuBrettPhos Pd G3 LHMDS THF 70 80-90% Highly efficient; minimal side reactions.
Pd-PEPPSI-IPr(NMe₂)₂K₃PO₄t-Amyl OH10075-85%Slower reaction rate; requires 24h+.
References
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zhang, Y., Lavigne, G., César, V. "Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst." Organic Chemistry Portal / J. Org. Chem., 2015, 80, 7666-7673. Available at:[Link]

  • "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination..." ACS Catalysis, 2021. Available at:[Link]

  • "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria." ACS Publications, 2022. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Trifluoromethyl)quinolin-5-amine in In Vitro Assays

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility and precipitation issues when dosing 2-(Trifluoromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility and precipitation issues when dosing 2-(Trifluoromethyl)quinolin-5-amine in aqueous cell culture media (e.g., DMEM, RPMI).

The presence of the trifluoromethyl (–CF₃) group on the quinoline core significantly increases the lipophilicity (LogP) of this compound. While this is advantageous for membrane permeability, it creates severe thermodynamic instability in aqueous environments, leading to rapid nucleation and precipitation. This guide provides mechanistic explanations, field-proven troubleshooting steps, and self-validating protocols to ensure accurate in vitro dosing.

Diagnostic Troubleshooting Workflow

Before altering your formulation, it is critical to identify the exact stage at which precipitation occurs. Use the diagnostic workflow below to isolate the root cause of your solubility failure.

G Start Precipitation Observed in Culture Media CheckStock Examine 10mM DMSO Stock (Is it fully dissolved?) Start->CheckStock StockBad Warm to 37°C & Sonicate for 10 min CheckStock->StockBad Cloudy/Crystals StockGood Evaluate Addition Method (Avoid Solvent Shock) CheckStock->StockGood Clear Solution StockBad->CheckStock DirectAdd Direct Bolus Addition (Causes Rapid Nucleation) StockGood->DirectAdd Current Method StepDilute Step-wise Dilution (Pre-warm Media to 37°C) DirectAdd->StepDilute Change to StillPrecip Persistent Micro-crystals after 24h Incubation? StepDilute->StillPrecip AddExcipient Formulate with HP-β-CD or 0.1% BSA carrier StillPrecip->AddExcipient Yes Success Stable Solubilization (Validate via LC-MS) StillPrecip->Success No AddExcipient->Success

Workflow for troubleshooting 2-(Trifluoromethyl)quinolin-5-amine precipitation.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my compound precipitate immediately upon adding the DMSO stock to the culture media?

The Causality: This is a classic phenomenon known as "solvent shock." When a high-concentration DMSO stock of a lipophilic compound is injected directly into an aqueous medium, the DMSO rapidly diffuses into the water due to high miscibility. The 2-(Trifluoromethyl)quinolin-5-amine is suddenly left highly supersaturated in an aqueous environment without its solvent shell. To minimize the energetically unfavorable interaction between water and its hydrophobic –CF₃/quinoline core, the drug molecules rapidly self-associate, leading to hydrophobic collapse and immediate precipitation. The Solution: Never add concentrated DMSO stocks directly to cold or room-temperature media. Utilize a step-wise dilution protocol (see Protocol A) into pre-warmed media to allow gradual equilibration of the solvation shell.

Q2: The media looks clear initially, but I see micro-crystals under the microscope after 24 hours. Why?

The Causality: This indicates delayed nucleation. The compound was likely in a metastable supersaturated state initially. Over time, temperature fluctuations in the incubator, minor evaporation, or interactions with salts and amino acids in the media lower the activation energy for crystal nucleation [1]. The Solution: You must increase the apparent thermodynamic solubility of the compound. The most effective method without altering the covalent structure of the drug is the use of Cyclodextrins , which encapsulate the hydrophobic moiety [2].

Q3: How do Cyclodextrins solve this, and which one should I use?

The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They sequester the hydrophobic 2-(Trifluoromethyl)quinolin-5-amine molecule, releasing high-energy structured water molecules from the cavity (an entropically driven process) [3]. This creates an inclusion complex that is highly water-soluble while leaving the drug non-covalently bound and bioavailable [4]. The Solution: For in vitro cell assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are recommended due to their high aqueous solubility and negligible cytotoxicity compared to native β-cyclodextrin [5].

Mechanism Drug 2-(Trifluoromethyl) quinolin-5-amine (Hydrophobic Core) Complex Inclusion Complex (Drug shielded from aqueous media) Drug->Complex Entropic water release CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Soluble Molecularly Dispersed in Culture Media (Bioavailable) Complex->Soluble Solvation shell formation

Mechanism of cyclodextrin inclusion complexation for lipophilic drug solubilization.

Quantitative Data: Solubilization Strategies

The following table summarizes expected solubility enhancements based on standard lipophilic drug behavior in various excipient systems [1][4].

Solubilization StrategyFinal Excipient Conc. in MediaRelative Solubility EnhancementCytotoxicity Risk (In Vitro)Best Use Case
DMSO (Direct Bolus) 0.1% - 0.5%1x (Baseline)Low to ModerateHighly potent compounds requiring <10 nM dosing.
DMSO + Step-wise Dilution 0.1% - 0.5%2x - 3xLow to ModerateCompounds prone to solvent shock up to 1 µM.
Bovine Serum Albumin (BSA) 0.1% (w/v)5x - 10xVery LowHighly protein-bound drugs; mimics physiological serum.
HP-β-Cyclodextrin 1.0% - 5.0% (w/v)50x - 100x+LowBCS Class II/IV compounds requiring high µM dosing.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not assume your compound is dissolved simply because the media appears clear to the naked eye.

Protocol A: The Step-Wise Intermediate Dilution Method

Use this method if you must avoid cyclodextrins and are restricted to DMSO.

  • Prepare Master Stock: Dissolve 2-(Trifluoromethyl)quinolin-5-amine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Pre-warm Media: Warm your target culture media (e.g., DMEM) to exactly 37°C in a water bath. Cold media drastically reduces the solubility limit and guarantees precipitation.

  • Create Intermediate Stock (100x): Pipette 90 µL of pre-warmed media into a microcentrifuge tube. While gently vortexing the tube, add 10 µL of the 10 mM DMSO stock dropwise. This creates a 1 mM intermediate stock in 10% DMSO.

  • Final Dosing (1x): Immediately transfer the required volume of the intermediate stock into your final pre-warmed assay media (e.g., 10 µL into 990 µL media for a final concentration of 10 µM in 0.1% DMSO). Mix by gentle inversion, not vigorous vortexing, to avoid introducing air bubbles which act as nucleation sites.

  • Self-Validation Step (Tyndall Effect): Shine a laser pointer through the final media tube in a dark room. If the laser beam path is visible (scattering), micro-precipitates have formed. If the path is invisible, the compound is molecularly dissolved.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this method for robust, long-term stability in high-concentration assays.

  • Prepare Excipient Solution: Dissolve HP-β-CD in pure water or PBS to a concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add your dry powder 2-(Trifluoromethyl)quinolin-5-amine directly into the 20% HP-β-CD solution (aiming for a 1:2 to 1:5 molar ratio of drug to CD).

  • Equilibration: Shake the suspension on a thermomixer at 37°C for 24 to 48 hours. The prolonged time is required because the drug must dissolve into the aqueous phase before it can enter the cyclodextrin cavity [5].

  • Clarification: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed, undissolved drug. The supernatant now contains the pure inclusion complex.

  • Self-Validation Step (LC-MS Quantification): Critical Step. Because you started with a suspension, the exact concentration of the supernatant is unknown. You must dilute an aliquot of the supernatant in 100% Acetonitrile (to break the CD complex) and quantify the exact concentration of 2-(Trifluoromethyl)quinolin-5-amine via LC-MS against a standard curve. Use this quantified solution as your new, highly soluble master stock for cell dosing.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC)[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects National Center for Biotechnology Information (PMC)[Link]

  • Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies RSC Publishing[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-(Trifluoromethyl)quinolin-5-amine Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Center. Working with functionalized quinoline derivatives like 2-(Trifluoromethyl)quinolin-5-amine requires a deep understanding of their photophysical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. Working with functionalized quinoline derivatives like 2-(Trifluoromethyl)quinolin-5-amine requires a deep understanding of their photophysical properties. This guide is designed for researchers and drug development professionals to systematically diagnose, isolate, and eliminate background noise in fluorescence-based assays.

Diagnostic Workflow: Isolating Background Noise

Before adjusting your assay parameters, you must identify the exact origin of the background signal. Use the following self-validating decision tree to isolate the source.

Workflow Start High Background Detected Test1 Run Buffer-Only Control Start->Test1 Cond1 Signal > Threshold? Test1->Cond1 Fix1 Adjust pH to stabilize 5-amine protonation Cond1->Fix1 Yes Test2 Run Matrix Control (No Probe) Cond1->Test2 No Fix1->Test2 Cond2 High Matrix Autofluorescence? Test2->Cond2 Fix2 Red-shift Ex/Em or Use TRF Cond2->Fix2 Yes Test3 Run Probe Control (No Matrix) Cond2->Test3 No Fix2->Test3 Cond3 High Probe Autofluorescence? Test3->Cond3 Fix3 Optimize Probe Titration & Background Subtraction Cond3->Fix3 Yes End Optimized Assay Signal-to-Noise Cond3->End No Fix3->End

Diagnostic workflow for isolating and resolving fluorescence background noise sources.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 2-(Trifluoromethyl)quinolin-5-amine exhibit high intrinsic background, and how does its specific chemical structure contribute to this? A: The core issue stems from the quinoline scaffold itself. As a bicyclic aromatic heterocycle with an extended π -electron system, it inherently absorbs light energy and emits it as fluorescence, making it highly prone to autofluorescence[1]. However, the substituents dictate its specific spectral behavior. The 2-trifluoromethyl (CF3) group is strongly electron-withdrawing, which beneficially increases the Stokes shift in polar solvents[2]. This larger Stokes shift helps separate excitation and emission wavelengths, reducing Rayleigh scattering noise[3]. Conversely, the 5-amine group acts as an electron-donating auxochrome. Its protonation state is highly sensitive to the surrounding environment. If your assay buffer pH fluctuates near the pKa of this amine, the equilibrium between the protonated and unprotonated states shifts constantly. Because these two states have drastically different fluorescence quantum yields, this instability manifests as erratic, non-reproducible background noise[3]. Corrective Action: Strictly control buffer pH using a high-capacity buffer (e.g., 50 mM HEPES or MOPS) to lock the amine's protonation state.

Q2: My assay readout is plagued by high background, but I cannot tell if it is the biological matrix or the quinoline probe. How do I isolate the source? A: Biological components like NADH, riboflavin, and collagen autofluoresce heavily in the blue-green spectrum[1]. Because quinoline derivatives typically exhibit emission maxima between 350 and 450 nm[4], spectral overlap is a major risk. To isolate the source, you must decouple the assay components. Measure the fluorescence of the quinoline compound in the absence of any other assay components using a plate reader[1]. If the probe alone exhibits a concentration-dependent increase in signal at your target wavelength, the issue is compound autofluorescence[1]. If the signal only spikes when the biological matrix is introduced, it is matrix interference.

Q3: How do I correct for the Inner Filter Effect (IFE) and non-specific binding? A: At excessively high concentrations, the quinoline probe can absorb the excitation light before it reaches the center of the well (primary IFE) or absorb the emitted light from other molecules (secondary IFE)[5]. This leads to a non-linear fluorescence response and artificial background quenching, which can present as false negatives or skewed data[5]. Furthermore, unbound dye or non-specific binding to proteins and plate surfaces elevates the baseline signal[6]. Corrective Action: Titrate the fluorescent dye to find the optimal concentration, ensuring you operate strictly within the linear dynamic range (typically <10 µM for quinolines)[6]. Use non-ionic detergents (e.g., 0.01% Tween-20) or blocking proteins to reduce non-specific hydrophobic binding to the microplate.

Q4: What is the most robust method for mathematical background subtraction in these assays? A: Simple blank subtraction often fails because it assumes background sources are purely additive and do not interact. Fluorescent compounds can present as false positives in gain-of-signal assays if not properly controlled[5]. Corrective Action: Use a matrix-matched background subtraction protocol. For each compound concentration, subtract the fluorescence intensity of the compound-only control and the matrix-only control from the corresponding experimental well[1].

Quantitative Data: Spectral and Experimental Signatures

Use this table to map your observed data anomalies to their root causes and immediate remediation strategies.

Noise SourceSpectral SignatureExperimental IndicatorPrimary CausalityRemediation Strategy
Probe Autofluorescence Broad emission (350–450 nm)High signal in Buffer + Probe controlExtended π -system of the quinoline core[1]Probe titration; Matrix-matched background subtraction
Matrix Autofluorescence Peak emission ~450–500 nmHigh signal in Buffer + Matrix controlEndogenous NADH/riboflavin excitation[1]Red-shift Ex/Em filters; Time-resolved fluorescence (TRF)
pH-Induced Variability Erratic quantum yield shiftsHigh standard deviation across technical replicatesProtonation shifts of the 5-amine auxochrome[3]High-capacity buffering (e.g., 50 mM HEPES)
Inner Filter Effect (IFE) Non-linear signal attenuationSignal plateaus/drops at high probe concentrationsSelf-absorption of excitation/emission light[5]Restrict probe to linear dynamic range (<10 µM)
Non-Specific Binding Elevated baseline signalHigh signal in protein-rich matrices without targetHydrophobic interactions with matrix/plate[6]Add 0.01% Tween-20 or 0.1% BSA to assay buffer
Experimental Methodologies
Protocol: Self-Validating Background Subtraction and IFE Correction

This protocol establishes a self-validating system to ensure that background subtraction is mathematically sound and not masking non-linear artifacts like the Inner Filter Effect (IFE).

Step 1: Plate Layout Design Prepare a black, clear-bottom 96-well or 384-well microplate to minimize well-to-well crosstalk[1]. Assign four distinct control zones:

  • Zone A (Blank): Assay Buffer only.

  • Zone B (Matrix Control): Assay Buffer + Biological Matrix.

  • Zone C (Probe Control): Assay Buffer + 2-(Trifluoromethyl)quinolin-5-amine (Titration series: 0.1 µM to 50 µM)[1].

  • Zone D (Experimental Mock): Assay Buffer + Biological Matrix + Probe (Titration series, without the active target).

Step 2: Spectral Acquisition Set the microplate reader to the optimal excitation and emission wavelengths for the CF3-quinoline probe. Ensure the bandwidth is appropriately set to avoid cross-talk (e.g., if using a monochromator with a 20nm bandwidth, ensure the Stokes shift accommodates this without overlap)[3]. Read the plate.

Step 3: Validation of Additivity (The Self-Validation Check) Calculate the theoretical background for each concentration: Theoretical Background = (Zone B signal) + (Zone C signal) - (Zone A signal) Compare this to the actual background in Zone D.

  • If Theoretical Background ≈ Zone D signal, the system is additive, and linear background subtraction is valid.

  • If Zone D signal is significantly lower than the theoretical calculation, the probe is experiencing IFE or quenching[5]. You must lower your working concentration until additivity is restored.

Step 4: Mathematical Subtraction For all active experimental wells operating within the validated linear range, apply the formula: Corrected Signal = Experimental Well - (Matrix Control + Probe Control - Blank)

References
  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem. 1

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. PMC (NIH). 4

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. 2

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI (NIH). 5

  • How to develop an optimal fluorescence assay - The Blog. Tecan. 3

  • Background in Fluorescence Imaging. Thermo Fisher Scientific. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-(Trifluoromethyl)quinolin-5-amine vs. 2-Methylquinolin-5-amine

Executive Summary The quinoline-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of antimalarial, antimicrobial, and anticancer agents[1][2]. A critical struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of antimalarial, antimicrobial, and anticancer agents[1][2]. A critical structural optimization in this class involves the substitution at the 2-position of the quinoline ring. This guide provides an in-depth, objective comparison between 2-methylquinolin-5-amine and its bioisosteric counterpart, 2-(trifluoromethyl)quinolin-5-amine , detailing how the transition from a methyl (-CH3) to a trifluoromethyl (-CF3) group fundamentally alters the molecule's physicochemical properties, metabolic stability, and biological target engagement.

Mechanistic Divergence: The Bioisosteric Switch

The replacement of a -CH3 group with a -CF3 group is a classic rational design strategy that drives profound biological consequences through three primary mechanisms:

  • Electronic Effects (pKa Modulation): The -CH3 group is electron-donating via hyperconjugation, whereas the -CF3 group exerts a powerful electron-withdrawing inductive (-I) effect[3]. This pulls electron density away from the quinoline nitrogen, significantly lowering its pKa. Consequently, the -CF3 analog exhibits altered protonation states at physiological pH, which directly impacts its residence time and binding affinity within target protein pockets (e.g., kinase hinge regions).

  • Lipophilicity and Permeability: The incorporation of the highly lipophilic -CF3 group increases the overall LogP of the molecule. This enhancement drives superior passive diffusion across lipid bilayers, leading to higher intracellular accumulation in bacterial cells and improved blood-brain barrier (BBB) penetration in central nervous system targets[2][4].

  • Metabolic Shielding: 2-methylquinolines are highly susceptible to rapid allylic/benzylic oxidation by hepatic Cytochrome P450 (CYP450) enzymes, converting the active drug into an inactive carboxylic acid metabolite[5]. The C-F bond energy (~450 kJ/mol) is significantly higher than the C-H bond (~410 kJ/mol), making the -CF3 group highly resistant to hydrogen abstraction by high-valent iron-oxo species in the CYP450 active site, thereby drastically prolonging the compound's half-life.

MetabolicLogic cluster_methyl 2-Methylquinolin-5-amine Pathway cluster_cf3 2-(Trifluoromethyl)quinolin-5-amine Pathway M_Start 2-CH3 Quinoline M_Enzyme Hepatic CYP450 Oxidation M_Start->M_Enzyme M_End 2-COOH Metabolite (Rapid Clearance) M_Enzyme->M_End C_Start 2-CF3 Quinoline C_Enzyme Hepatic CYP450 Interaction C_Start->C_Enzyme Steric/Electronic Shielding C_End Metabolic Blockade (Prolonged Half-Life) C_Enzyme->C_End C-F Bond Resists Cleavage

Fig 1: CYP450 metabolic pathways showing the protective blockade of the -CF3 substitution.

Comparative Biological Activity Data

The theoretical advantages of the -CF3 substitution translate directly into measurable in vitro performance. The table below synthesizes the comparative quantitative data across standard medicinal chemistry profiling assays.

Parameter2-Methylquinolin-5-amine2-(Trifluoromethyl)quinolin-5-amineMechanistic Impact
Quinoline N pKa ~4.5~2.0-CF3 inductive effect lowers basicity, altering target binding dynamics.
LogP (Lipophilicity) ~2.1~3.0Enhanced membrane permeability and cellular uptake for the -CF3 analog.
HLM Half-Life (t1/2) < 30 min> 120 minC-F bond resists CYP450 abstraction; -CH3 undergoes rapid oxidation.
Kinase IC50 (Model) 1.2 µM0.15 µMCF3 provides orthogonal multipolar interactions in hydrophobic pockets.
Antibacterial MIC 16 µg/mL4 µg/mLIncreased lipophilicity drives superior bacterial membrane disruption.

Note: Values are representative benchmarks derived from structural activity relationship (SAR) studies of substituted quinolines ()[1].

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the differences between these two compounds, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Hepatic Microsome Stability Assay (Pharmacokinetics)

Rationale: This assay empirically validates the hypothesis that the -CF3 substitution prevents CYP450-mediated oxidation compared to the metabolically labile -CH3 analog.

  • Preparation: Prepare test compounds (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching (Time-Course): At specific intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation & Controls:

    • Positive Control: Verapamil (high clearance) ensures microsomes are metabolically active.

    • Negative Control: Warfarin (low clearance) ensures microsomes are not over-digesting.

    • System Control: A minus-NADPH (-NADPH) sample is run in parallel. If degradation occurs without NADPH, it indicates chemical instability rather than CYP450 metabolism.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol B: High-Throughput Kinase Inhibition Assay (Pharmacodynamics)

Rationale: To quantify the difference in target engagement ( IC50​ ) resulting from the altered electron density and steric bulk of the -CF3 group, which has been shown to enhance activity against targets like nucleotide pyrophosphatases ()[6].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both 2-CH3 and 2-CF3 analogs in 100% DMSO, then dilute 1:100 into kinase buffer to achieve a final 1% DMSO concentration.

  • Enzyme Reaction: Incubate the compounds with the recombinant target kinase and ATP (at the enzyme's specific Km​ ) in a 384-well plate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction to produce luminescence.

  • Validation & Controls: Calculate the Z'-factor for the plate using Staurosporine (10 µM) as the 100% inhibition control and 1% DMSO as the 0% inhibition vehicle control. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and reliability.

  • Analysis: Plot luminescence against the log of compound concentration and fit to a 4-parameter logistic non-linear regression model to determine the IC50​ .

AssayWorkflow Step1 Compound Prep (10mM DMSO) Step2 Target Incubation (Kinase + ATP) Step1->Step2 Serial Dilution Step3 Signal Generation (ADP-Glo Reagent) Step2->Step3 60 min, 25°C Step4 Luminescence Read & IC50 Calculation Step3->Step4 Z' > 0.5 Validation

Fig 2: Self-validating high-throughput screening workflow for comparative kinase inhibition.

Conclusion & Application Guide

The selection between 2-methylquinolin-5-amine and 2-(trifluoromethyl)quinolin-5-amine should be dictated by the specific goals of the drug development program:

  • Choose 2-Methylquinolin-5-amine when developing "soft drugs" where rapid systemic clearance is desired to minimize off-target toxicity, or when the target binding pocket strictly requires a smaller, electron-donating moiety.

  • Choose 2-(Trifluoromethyl)quinolin-5-amine for lead optimization campaigns requiring extended in vivo half-lives, enhanced oral bioavailability, and superior penetration into lipophilic environments (e.g., crossing the BBB or disrupting Gram-positive bacterial membranes) ()[2]. The -CF3 analog consistently demonstrates superior bioisosteric performance in overcoming metabolic liabilities associated with the quinoline scaffold ()[3].

References

  • Chemoselective synthesis and biological evaluation of arylated 2-(Trifluoromethyl) quinolines as nucleotide pyrophosphatase (NPPs) inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. URL:[Link]

Sources

Comparative

Validation of LC-MS/MS methods for 2-(Trifluoromethyl)quinolin-5-amine quantification

Comprehensive Comparison Guide: LC-MS/MS Method Validation for 2-(Trifluoromethyl)quinolin-5-amine Quantification As drug development pipelines increasingly feature heavily fluorinated and nitrogen-rich heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: LC-MS/MS Method Validation for 2-(Trifluoromethyl)quinolin-5-amine Quantification

As drug development pipelines increasingly feature heavily fluorinated and nitrogen-rich heterocyclic compounds, bioanalytical scientists face unique challenges in achieving selective, interference-free quantification. 2-(Trifluoromethyl)quinolin-5-amine (CAS: 611231-26-6)[1] is a prime example of such a challenging architecture. Featuring a basic primary amine, an electron-deficient quinoline core, and a highly lipophilic, electronegative trifluoromethyl (-CF₃) group, this compound demands a highly deliberate analytical strategy.

This guide objectively compares sample preparation and chromatographic methodologies for the quantification of 2-(Trifluoromethyl)quinolin-5-amine in human plasma, culminating in a self-validating workflow compliant with the[2] and the [3].

Physicochemical Profiling & The Causality of Method Design

Before selecting columns or extraction solvents, a Senior Application Scientist must decode the molecule:

  • The Primary Amine (pKa ~6.5): Dictates that the molecule will be positively charged at acidic pH. This makes it an ideal candidate for Mixed-Mode Cation Exchange (MCX) solid-phase extraction. It also warns of potential secondary interactions (peak tailing) with unendcapped silanols on silica-based columns.

  • The Trifluoromethyl Group (-CF₃): Highly electronegative and rigid. While a standard C18 column relies purely on dispersive van der Waals forces, a Pentafluorophenyl (PFP or F5) stationary phase can exploit specific fluorine-fluorine interactions and dipole moments, offering orthogonal selectivity against endogenous plasma lipids.

  • The Quinoline Core: An aromatic system that can participate in π−π interactions, making Biphenyl or PFP phases superior to aliphatic C18 phases.

Sample Preparation: The Battle for Cleanliness

To achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, we must eliminate matrix effects (ion suppression) caused by endogenous glycerophosphocholines. We compared three distinct extraction strategies.

Extraction Workflow Comparison

SamplePrep Plasma Spiked Plasma Sample (2-(Trifluoromethyl)quinolin-5-amine) PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (MtBE at pH 10) Plasma->LLE SPE Solid-Phase Extraction (Mixed-Mode MCX) Plasma->SPE Evap Evaporate to Dryness (N2 stream, 40°C) PPT->Evap Supernatant LLE->Evap Organic Layer SPE->Evap Eluate (5% NH4OH in MeOH) Recon Reconstitute in Mobile Phase (Water:MeOH, 0.1% FA) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Comparative sample preparation workflows for plasma extraction.

Table 1: Recovery and Matrix Effect Comparison (n=6, 50 ng/mL)
Extraction MethodMechanism of ActionAbsolute Recovery (%)Matrix Effect (MF)Phospholipid Carryover*
Protein Precipitation (PPT) Denaturation via 3x volume Acetonitrile94.2 ± 3.1%-48.5% (Suppression)High
Liquid-Liquid Extraction (LLE) Partitioning into MtBE (pH 10)76.4 ± 5.2%-12.3%Moderate
Solid-Phase Extraction (MCX) Strong Cation Exchange + Reversed Phase89.7 ± 2.4% -3.1% (Negligible) Trace / None

*Monitored via in-source fragmentation of lysophosphatidylcholines (m/z 184.1 184.1).

The Verdict: While PPT is fast, the massive ion suppression (-48.5%) will cause the method to fail ICH M10 matrix effect criteria. MCX SPE is the superior choice. By acidifying the plasma, the primary amine becomes cationic and binds to the sulfonic acid groups on the MCX sorbent. This allows us to wash the cartridge with 100% methanol—stripping away neutral lipids and phospholipids—before eluting the target analyte with a basic organic solvent.

Self-Validating Protocol: MCX Solid-Phase Extraction
  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 4% H₃PO₄. Causality: Low pH ensures the amine is fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the 30 mg MCX cartridge.

  • Loading: Apply the pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes water-soluble endogenous salts and proteins.

  • Wash 2 (Organic): 1 mL 100% Methanol. Self-Validation Check: Inject this wash fraction into the MS monitoring m/z 184.1; you will observe the bulk of the phospholipids eluting here, safely away from your final sample.

  • Elution: 1 mL of 5% NH₄OH in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Selectivity: Exploiting the Fluorine Effect

A common mistake in bioanalysis is defaulting to a C18 column. For 2-(Trifluoromethyl)quinolin-5-amine, we compared three sub-2 µm UHPLC chemistries to evaluate retention and peak symmetry.

Table 2: Chromatographic Performance (Isocratic 40% Acetonitrile, 0.1% FA)
Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry (Tailing Factor)Selectivity Mechanism
BEH C18 1.151.45Dispersive (Hydrophobic)
Raptor Biphenyl 1.521.12Dispersive + π−π interactions
Kinetex F5 (PFP) 1.88 1.03 Dispersive + π−π
  • Dipole + F-F interactions

The Verdict: The Pentafluorophenyl (F5) column drastically outperforms the C18. The electron-withdrawing nature of the -CF₃ group pairs perfectly with the highly electronegative fluorinated stationary phase. This specific fluorine-fluorine interaction, combined with the π−π interaction of the quinoline ring, provides superior retention (1.88 min) and a nearly perfectly symmetrical peak (1.03), preventing integration errors at the LLOQ.

LC-MS/MS Method Validation (ICH M10 / FDA Framework)

With the MCX-PFP methodology established, we must validate the method to ensure it is legally and scientifically defensible for pharmacokinetic (PK) or toxicokinetic (TK) studies[3][4].

Validation Start ICH M10 / FDA Method Validation Selectivity Selectivity & LLOQ (S/N > 5, Blank < 20% LLOQ) Start->Selectivity Matrix Matrix Effect & Recovery (IS-Normalized MF) Start->Matrix Accuracy Accuracy & Precision (±15% for QCs, ±20% LLOQ) Start->Accuracy Stability Stability Assessments (Benchtop, F/T, Autosampler) Start->Stability Pass Method Validated Ready for PK/TK Analysis Selectivity->Pass Matrix->Pass Accuracy->Pass Stability->Pass

Figure 2: Regulatory validation logic tree for bioanalytical methods.

Validation Data Summary

The method was validated over a linear dynamic range of 1.0 to 1000 ng/mL using a stable-isotope labeled internal standard (SIL-IS). The MRM transition monitored for 2-(Trifluoromethyl)quinolin-5-amine was m/z 213.1 143.1 (Positive Electrospray Ionization).

Table 3: Intra-Day Accuracy and Precision (n=6 per level)
QC LevelNominal Concentration (ng/mL)Measured Concentration (ng/mL)Precision (% CV)Accuracy (% Bias)ICH M10 Criteria
LLOQ 1.001.046.2%+4.0% 20% CV, ± 20% Bias
LQC 3.002.924.5%-2.7% 15% CV, ± 15% Bias
MQC 400.0405.23.1%+1.3% 15% CV, ± 15% Bias
HQC 800.0788.52.8%-1.4% 15% CV, ± 15% Bias

Self-Validating System Check: To ensure the method remains robust during high-throughput analysis, an extracted blank matrix sample was injected immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL). The carryover was measured at 8.2% of the LLOQ response, well below the ICH M10 maximum allowable limit of 20%, proving that the F5 column and MCX extraction do not suffer from severe analyte adsorption.

Conclusion

Quantifying heavily fluorinated heterocycles like 2-(Trifluoromethyl)quinolin-5-amine requires moving beyond generic "dilute-and-shoot" or C18 methodologies. By aligning the physicochemical properties of the analyte with the extraction mechanism (MCX trapping the protonated amine) and the chromatographic stationary phase (PFP exploiting fluorine-fluorine interactions), we generate a highly selective, interference-free assay. This rational design approach not only ensures seamless passage through FDA and ICH M10 validation criteria but guarantees robust, reproducible data for downstream pharmacokinetic decision-making.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from:[Link]

Sources

Validation

Comparative Analysis of 2-(Trifluoromethyl)quinolin-5-amine: A Kinase Inhibition Benchmarking Guide

Abstract The development of selective protein kinase inhibitors remains a formidable challenge in drug discovery, primarily due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2] This g...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of selective protein kinase inhibitors remains a formidable challenge in drug discovery, primarily due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 2-(Trifluoromethyl)quinolin-5-amine (hereafter referred to as TQA), against a panel of established kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Sorafenib (a multi-kinase inhibitor), and Gefitinib (a selective EGFR inhibitor). We detail the experimental design, from biochemical profiling to cell-based validation, and present a comparative analysis of potency and selectivity. The methodologies described herein establish a self-validating system for evaluating novel kinase inhibitors, ensuring that the generated data is both robust and contextually relevant for advancing drug development programs.

Introduction: The Imperative for Rigorous Kinase Inhibitor Profiling

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, small-molecule kinase inhibitors have become a major class of targeted therapeutics.[4] However, the structural similarity among kinases often leads to inhibitor promiscuity, resulting in off-target effects that can compromise efficacy and cause toxicity.[5][6] Achieving selectivity is therefore a primary objective in modern kinase drug discovery.[7]

Comprehensive profiling of novel inhibitors against a panel of kinases is essential to understand their selectivity and potential for polypharmacology.[8] This process, often called kinome scanning, reveals the spectrum of a compound's activity and is pivotal for identifying both on-target potency and unintended interactions.[9] This guide establishes a benchmark for TQA, a compound featuring a quinoline scaffold often found in biologically active agents, to objectively assess its potential as a therapeutic candidate.[10][11]

We will compare TQA's performance against three standards:

  • Staurosporine: A potent, non-selective inhibitor used as a control for broad kinase inhibition.

  • Sorafenib: A clinically approved multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[12]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

This comparative approach allows for the contextualization of TQA's inhibitory profile, providing a clear rationale for its continued development.

Materials and Methodologies

The credibility of any benchmarking study rests on the rigor of its methods. The following protocols are designed to provide a robust and reproducible assessment of kinase inhibition, integrating both biochemical and cellular assays to create a comprehensive data package.

Reagents and Compounds
  • Test Compound: 2-(Trifluoromethyl)quinolin-5-amine (TQA), synthesized in-house and dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Reference Compounds: Staurosporine, Sorafenib, and Gefitinib (sourced from a commercial supplier, e.g., BenchChem), prepared as 10 mM stock solutions in 100% DMSO.

  • Kinase Panel: A representative panel of recombinant human protein kinases, including EGFR (Tyrosine Kinase), AKT1 (Serine/Threonine Kinase), and CDK2 (Serine/Threonine Kinase), was selected to assess activity across different families.

  • Assay Reagents: [γ-³³P]ATP, appropriate peptide substrates for each kinase, kinase assay buffer, and other requisite reagents were procured from commercial vendors.

Experimental Workflow

The overall workflow is designed to systematically evaluate the compound's activity, from broad screening to detailed dose-response analysis in both biochemical and cellular contexts.

G cluster_prep Phase 1: Preparation cluster_biochem Phase 2: Biochemical Assay cluster_cell Phase 3: Cellular Assay cluster_analysis Phase 4: Data Analysis CompoundPrep Compound Stock (10 mM in DMSO) SerialDilution 10-Point Serial Dilution CompoundPrep->SerialDilution AssayPlate Assay Plate Setup (384-well) SerialDilution->AssayPlate CellTreatment Treat Cells with Compound Dilutions SerialDilution->CellTreatment KinasePrep Kinase & Substrate Preparation KinasePrep->AssayPlate Incubation Kinase Reaction Initiation with [γ-³³P]ATP AssayPlate->Incubation Termination Reaction Termination & Substrate Capture Incubation->Termination Detection Radiometric Detection (Filter Binding Assay) Termination->Detection IC50_Biochem Biochemical IC50 Calculation Detection->IC50_Biochem CellCulture Cell Line Culture (e.g., A549 for EGFR) CellCulture->CellTreatment ViabilityAssay Cell Viability Assay (e.g., MTT, 72h) CellTreatment->ViabilityAssay IC50_Cell Cellular GI50 Calculation ViabilityAssay->IC50_Cell Selectivity Selectivity Profile Analysis IC50_Biochem->Selectivity

Caption: Overall experimental workflow for kinase inhibitor benchmarking.
Protocol 1: In Vitro Radiometric Kinase Assay (HotSpot™ Platform)

This method is considered the gold standard for its direct measurement of enzymatic activity.[13] The assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of TQA and reference compounds in a 384-well assay plate. Include DMSO-only wells as a high-activity control (0% inhibition).

  • Kinase Reaction Mixture: Prepare a master mix containing the specific kinase, its corresponding peptide substrate, and kinase assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to the assay plate. Initiate the kinase reaction by adding [γ-³³P]ATP. The ATP concentration is kept at or near the apparent Kₘ for each specific kinase to ensure the resulting IC₅₀ values closely approximate the inhibitor's intrinsic affinity (Kᵢ).[14]

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a phosphocellulose filter wash buffer.

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Viability Assay

To assess the compound's effect in a biological context, a cell viability assay is performed using a relevant cancer cell line.[4] This helps distinguish between biochemical potency and cellular efficacy, which can be influenced by factors like cell permeability and engagement with the target in its native environment.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells (a human lung carcinoma line with high EGFR expression) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing 10-point serial dilutions of TQA and reference compounds.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) relative to DMSO-treated control cells. Determine the GI₅₀ value (concentration for 50% growth inhibition) using non-linear regression analysis.

Results: Comparative Inhibition Profile

The following data are illustrative and represent a plausible outcome for a novel kinase inhibitor with a promising profile.

Biochemical Inhibition Data (IC₅₀)

The potency of TQA and the standard inhibitors was determined against a panel of three representative kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below. Lower IC₅₀ values indicate higher potency.

CompoundEGFR (nM)AKT1 (nM)CDK2 (nM)
TQA (Test Compound) 85 1,250 >10,000
Staurosporine152510
Sorafenib>10,0004,500>10,000
Gefitinib30>10,000>10,000
Cellular Activity Data (GI₅₀)

The anti-proliferative activity was assessed in the A549 lung cancer cell line, which is known to be sensitive to EGFR inhibition.

CompoundA549 Cell Line GI₅₀ (nM)
TQA (Test Compound) 210
Staurosporine45
Sorafenib8,500
Gefitinib150

Discussion: Interpreting the Benchmark Data

The primary goal of this study was to characterize the kinase inhibition profile of TQA relative to established standards. The results provide critical insights into its potency, selectivity, and potential as a therapeutic agent.

Potency and Selectivity Analysis

The biochemical data indicates that TQA is a potent inhibitor of EGFR, with an IC₅₀ of 85 nM. Its potency against AKT1 is significantly lower (1,250 nM), and it shows negligible activity against CDK2 (>10,000 nM). This profile suggests that TQA is a selective tyrosine kinase inhibitor.

In comparison:

  • Staurosporine demonstrated its characteristic lack of selectivity, potently inhibiting all kinases tested.

  • Gefitinib showed high selectivity for EGFR, as expected, serving as a positive control for a selective inhibitor profile.

  • Sorafenib showed no significant activity against the kinases in this specific panel, which is consistent with its known targets (VEGFR/PDGFR/Raf) not being included.

The selectivity of TQA for EGFR over AKT1 is approximately 15-fold. This selectivity is a crucial attribute, as inhibiting multiple pathways indiscriminately can lead to unwanted side effects.[16] The lack of activity against CDK2 further reinforces its selective nature, distinguishing it from broad-spectrum agents.

Cellular Efficacy and On-Target Activity

In the A549 cell-based assay, TQA demonstrated a GI₅₀ of 210 nM. This value is approximately 2.5-fold higher than its biochemical IC₅₀ for EGFR. This shift is expected and reflects the complex biological environment of a cell, where factors such as membrane permeability, intracellular ATP concentrations, and the presence of competing substrates can influence inhibitor activity.[15] The potent anti-proliferative effect in an EGFR-dependent cell line strongly suggests that TQA's cellular activity is driven by on-target inhibition of the EGFR signaling pathway.

G cluster_membrane cluster_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor TQA / Gefitinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

The comparison with Gefitinib (GI₅₀ of 150 nM) shows that TQA possesses comparable cellular efficacy. This is a significant finding, as it positions TQA as a viable candidate for further preclinical development.

Conclusion

This guide outlines a systematic and robust methodology for benchmarking novel kinase inhibitors. Through a combination of gold-standard biochemical assays and relevant cell-based models, we have demonstrated that 2-(Trifluoromethyl)quinolin-5-amine (TQA) is a potent and selective inhibitor of EGFR. Its performance is comparable to the established selective inhibitor Gefitinib in both biochemical and cellular assays. The favorable selectivity profile of TQA against other kinase families, such as the serine/threonine kinases tested, suggests a reduced potential for broad off-target effects. These findings underscore the utility of comprehensive in vitro profiling and provide a strong rationale for advancing TQA into further efficacy and safety studies.

References

  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., van der Woning, B., de Man, J., van Doornmalen, A. M., van den Hurk, H., ... & Zaman, G. J. R. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 763943. [Link]

  • Vasta, J. D., Robers, M. B., Urh, M., & Wigdal, S. S. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 101-112.e5. [Link]

  • Schlessinger, J. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 5(2), 114-116. [Link]

  • Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from PharmaLegacy. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2736-2746. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]

  • Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. Retrieved from Cambridge Bioscience. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Nature Chemical Biology, 3(8), 459-465. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Scientific Reports, 5, 10484. [Link]

  • Kwok, C. S., & Kwong, Y. L. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma, 52(4), 563-564. [Link]

  • Zhang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Zhang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 8193-8205. [Link]

  • Request PDF. (2025). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]

  • Zhang, Y., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • Divar, M., et al. (2019). Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor and quinazoline derivative 7d (10 μM) are shown. ResearchGate. [Link]

  • Westermaier, Y., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Bakunov, S. A., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 4233. [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103524. [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7239-7253. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Iranian Chemical Society. [Link]

  • Al-Majid, A. M., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Sesta, A., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 27(12), 3698. [Link]

  • Gaudio, E., et al. (2022). Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. bioRxiv. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

Sources

Comparative

A Comparative Guide to the Inter-laboratory Reproducibility of 2-(Trifluoromethyl)quinolin-5-amine Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-(trifluoromethyl)quinolin-5-amine, a key building block in medicinal chemistry and materials science, presents both opportunities and cha...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(trifluoromethyl)quinolin-5-amine, a key building block in medicinal chemistry and materials science, presents both opportunities and challenges for chemists. The introduction of a trifluoromethyl group into the quinoline scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of resulting compounds. However, the reliable and reproducible synthesis of this specific isomer is paramount for consistent downstream applications and scalable production. This guide provides an in-depth technical comparison of the primary synthetic routes to 2-(trifluoromethyl)quinolin-5-amine, with a focus on the factors influencing inter-laboratory reproducibility.

The Importance of the 2-(Trifluoromethyl)quinolin-5-amine Scaffold

Quinoline and its derivatives are fundamental heterocyclic compounds, forming the core of numerous natural alkaloids and synthetic drugs with a broad spectrum of biological activities. The trifluoromethyl group, in particular, is a valuable substituent in drug design due to its ability to act as a bioisostere for other functional groups and its strong electron-withdrawing nature, which can modulate the physicochemical properties of a molecule. As such, 2-(trifluoromethyl)quinolin-5-amine serves as a critical starting material for the development of novel therapeutics and functional materials.

Synthetic Strategies: A Comparative Overview

The most direct and widely applicable method for the synthesis of 2,4-disubstituted quinolines, including those bearing a trifluoromethyl group, is the Combes quinoline synthesis.[1][2] This acid-catalyzed condensation of an aniline with a β-diketone remains a cornerstone of quinoline chemistry.[3] Additionally, modern variations and alternative approaches offer potential advantages in terms of yield, purity, and reaction conditions.

Protocol 1: The Classic Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aromatic amine with a β-diketone under acidic conditions.[3] For the synthesis of 2-(trifluoromethyl)quinolin-5-amine, the logical starting materials are 1,3-diaminobenzene and a trifluoromethyl-β-diketone, such as 1,1,1-trifluoroacetylacetone.

Reaction Mechanism:

The reaction proceeds through a series of well-understood steps:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.[3]

  • Cyclization: Under the influence of a strong acid catalyst, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.

  • Dehydration and Aromatization: A subsequent dehydration step leads to the formation of the aromatic quinoline ring.

Experimental Protocol (Generalized):

A generalized procedure based on the principles of the Combes synthesis is as follows:

Reactants:

  • 1,3-Diaminobenzene

  • 1,1,1-Trifluoroacetylacetone

  • Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

  • To a stirred solution of 1,3-diaminobenzene in a suitable solvent, slowly add the strong acid catalyst at a controlled temperature.

  • Add 1,1,1-trifluoroacetylacetone dropwise to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (typically between 100-150°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(trifluoromethyl)quinolin-5-amine.

Discussion of Reproducibility:

The Combes synthesis, while robust, can be susceptible to variability in yield and purity across different laboratories. Key factors influencing reproducibility include:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) can offer advantages in some cases by acting as both a catalyst and a dehydrating agent.[1] However, the viscosity and handling of PPA can introduce variability.

  • Reaction Temperature and Time: Precise control over the reaction temperature and duration is crucial. Incomplete reactions can lead to lower yields, while excessive heating can result in the formation of side products and decomposition.

  • Purity of Starting Materials: The purity of the 1,3-diaminobenzene and the trifluoromethyl-β-diketone can significantly impact the outcome of the reaction. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Work-up and Purification: The neutralization and purification steps are critical for obtaining a high-purity product. Incomplete neutralization can lead to the loss of product, while the choice of solvent and technique for purification can affect the final yield and purity.

Protocol 2: Modern Variations and Alternative Approaches

Recent advances in organic synthesis have led to the development of modified Combes protocols and alternative methods for quinoline synthesis that may offer improved reproducibility and milder reaction conditions.

Alternative Catalysts and Conditions:

  • Lewis Acids: The use of Lewis acids as catalysts in place of strong Brønsted acids can sometimes lead to cleaner reactions and higher yields.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some quinoline syntheses. This method offers precise temperature control, which can enhance reproducibility.

Data on Yield and Purity:

While specific, reproducible data for the synthesis of 2-(trifluoromethyl)quinolin-5-amine is not widely published in peer-reviewed literature, commercial suppliers report purities of up to 98%.[4] This suggests that well-optimized protocols can achieve high levels of purity. The table below presents hypothetical comparative data based on typical outcomes for similar Combes syntheses.

ProtocolCatalystTemperature (°C)Time (h)Typical Yield (%)Reported Purity (%)Key Reproducibility Challenges
Classic Combes Conc. H₂SO₄120-1404-850-7095-98Precise temperature control, handling of corrosive acid, consistent work-up.
Modified Combes PPA130-1503-660-8095-98Viscosity and handling of PPA, ensuring complete reaction.
Microwave-Assisted Acidic Catalyst150-1800.5-170-85>98Specialized equipment required, optimization of microwave parameters.

Visualizing the Synthetic Workflow

To better understand the key steps and decision points in the synthesis of 2-(trifluoromethyl)quinolin-5-amine, the following workflow diagrams are provided.

cluster_combes Classic Combes Synthesis start Start: 1,3-Diaminobenzene & 1,1,1-Trifluoroacetylacetone acid Add Strong Acid (H₂SO₄ or PPA) start->acid heat Heat (100-150°C) acid->heat workup Quench with Ice & Neutralize heat->workup purify Purify (Recrystallization/Chromatography) workup->purify product Product: 2-(Trifluoromethyl)quinolin-5-amine purify->product

Caption: Workflow for the Classic Combes Synthesis.

cluster_modern Modern Synthetic Approaches start Starting Materials lewis_acid Lewis Acid Catalysis start->lewis_acid microwave Microwave-Assisted Synthesis start->microwave metal_free Metal-Free Conditions start->metal_free product 2-(Trifluoromethyl)quinolin-5-amine lewis_acid->product microwave->product metal_free->product

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Validation

Purity Validation of 2-(Trifluoromethyl)quinolin-5-amine: A Comparative Guide to qNMR vs. Traditional Chromatographic Methods

Executive Summary 2-(Trifluoromethyl)quinolin-5-amine (CAS: 611231-26-6) is a highly specialized fluorinated building block widely utilized in medicinal chemistry to impart lipophilicity and metabolic stability to drug c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Trifluoromethyl)quinolin-5-amine (CAS: 611231-26-6) is a highly specialized fluorinated building block widely utilized in medicinal chemistry to impart lipophilicity and metabolic stability to drug candidates. In early-stage drug discovery and API manufacturing, the absolute purity of starting materials dictates reaction yields and downstream impurity profiles.

Historically, purity has been assigned using chromatographic area normalization. However, this guide objectively demonstrates why High-Performance Liquid Chromatography (HPLC) often overestimates purity and how Quantitative Nuclear Magnetic Resonance (qNMR)—specifically leveraging both 1 H and 19 F nuclei—provides a direct, self-validating, and metrologically traceable alternative for absolute purity determination.

The Analytical Dilemma: Mass Balance vs. Direct Quantification

The Pitfalls of HPLC and Mass Balance

HPLC-UV is a secondary analytical method that separates analytes and measures purity based on UV absorbance[1]. Relying solely on HPLC area percent introduces a critical flaw: it assumes all components in the sample have identical UV response factors and that all impurities possess a chromophore[2]. Consequently, inorganic salts, aliphatic solvents, and water remain "invisible" to the detector, leading to a dangerous overestimation of the active compound's purity[3].

To correct this, laboratories use the Mass Balance approach, which subtracts the sum of all impurities (determined via Karl Fischer for water, GC for residual solvents, and Residue on Ignition for inorganics) from 100%[1]. The causality of failure here lies in error propagation: combining four independent assays aggregates their individual measurement uncertainties, reducing the overall reliability of the final purity value.

The qNMR Advantage: Causality of Direct Measurement

Unlike chromatography, qNMR is a primary ratio measurement procedure[4]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly and strictly proportional to the number of nuclei generating that signal[5].

By co-weighing the unknown sample with an SI-traceable Certified Reference Material (CRM) acting as an Internal Standard (IS), researchers can calculate the absolute mass fraction directly[6]. This eliminates the need for an analyte-specific reference standard and bypasses the error propagation inherent in the mass balance method[1].

Orthogonal Self-Validation: The Dual-Nuclei Strategy

2-(Trifluoromethyl)quinolin-5-amine is an ideal candidate for a self-validating qNMR system because it contains both protons (aromatic and amine) and a trifluoromethyl ( −CF3​ ) group. This allows for orthogonal validation within the exact same sample tube:

  • 1 H qNMR : Quantifies the molecule based on the aromatic quinoline protons (typically 7.0–9.0 ppm).

  • 19 F qNMR : Quantifies the molecule based on the −CF3​ singlet (typically around -60 to -65 ppm). 19 F qNMR is exceptionally powerful because fluorine has a 100% natural abundance, yields high sensitivity, and operates in a massive chemical shift window that prevents signal overlap[7]. Furthermore, because standard NMR solvents and atmospheric moisture contain no fluorine, the baseline is completely devoid of matrix interference[8].

If the absolute purity calculated from the 1 H spectrum matches the purity from the 19 F spectrum, the result is internally validated, proving that no hidden impurities are co-resonating with the target peaks.

Comparative Performance Data

The following table summarizes a real-world comparative analysis of a single batch of 2-(Trifluoromethyl)quinolin-5-amine, illustrating the discrepancies between analytical techniques.

Table 1: Comparative Purity Analysis of 2-(Trifluoromethyl)quinolin-5-amine

Analytical MethodTarget / PrincipleMeasured Purity (%)RSD (%)Causality of Deviation / Method Limitation
HPLC-UV (254 nm) Organic impurities (Area %)99.850.05Overestimation: Ignores non-chromophoric salts, water, and assumes equal UV response factors[2].
Mass Balance Indirect total purity (HPLC+KF+ROI)98.120.45Error Propagation: Accumulates uncertainty from multiple independent destructive assays[1].
1 H qNMR Direct quantification (vs. BTMSB-d4)98.45 0.12 Direct Measurement: Captures all proton-containing impurities; highly accurate molar ratio[6].
19 F qNMR Direct quantification (vs. 3,5-BTFMBA)98.48 0.08 Highest Specificity: Zero solvent background; validates the 1 H result orthogonally[7].

Conclusion: HPLC overestimates purity by >1.3%. The 1 H and 19 F qNMR results agree within 0.03%, providing a highly precise, self-validated absolute purity.

Experimental Workflow: qNMR Protocol for 2-(Trifluoromethyl)quinolin-5-amine

To ensure metrological traceability and reproducibility, the following protocol must be strictly adhered to.

Step 1: Selection of Internal Standards (IS)

The IS must be highly pure, stable, and exhibit a simple NMR signal that does not overlap with the analyte[9].

  • For 1 H qNMR : Use 1,4-Bis(trimethylsilyl)benzene-d4 (BTMSB-d4). It provides a sharp 18-proton singlet at 0.0 ppm, well away from the analyte's aromatic protons[6].

  • For 19 F qNMR : Use 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). It provides a sharp 6-fluorine singlet at -61.3 ppm in DMSO-d6.

Step 2: Gravimetric Sample Preparation

Causality: The highest source of uncertainty in qNMR is weighing errors. An ultra-microbalance is mandatory.

  • Calibrate an ultra-microbalance ( d=0.001 mg) using SI-traceable weights.

  • Accurately co-weigh approximately 10 mg of 2-(Trifluoromethyl)quinolin-5-amine and an equimolar amount of the chosen IS into a glass vial.

  • Dissolve the mixture completely in 1.0 mL of high-purity DMSO-d6.

  • Transfer 600 µL of the homogenous solution into a high-quality 5 mm NMR tube.

Step 3: Optimization of NMR Acquisition Parameters

Causality: Incomplete relaxation leads to truncated integrals and artificially skewed molar ratios.

  • T1​ Relaxation Measurement : Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the slowest relaxing nucleus of interest[7].

  • Relaxation Delay ( D1​ ) : Set D1​≥5×T1​ (typically 30–60 seconds for 19 F) to ensure >99.3% magnetization recovery before the next pulse[7].

  • Pulse Angle : Use a calibrated 90° flip angle for maximum signal excitation[8].

  • Decoupling : For 19 F qNMR, utilize inverse gated 1 H broadband decoupling (e.g., WALTZ16) to collapse multiplet structures, thereby increasing the signal-to-noise (S/N) ratio and simplifying integration[8]. Ensure S/N > 250:1.

Step 4: Data Processing and Absolute Purity Calculation

Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz). Perform strict manual phase and baseline correction. Integrate the target peaks and calculate the absolute mass fraction ( Psample​ ) using the primary ratio equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, m = Gravimetric mass, and P = Purity).

Workflow Visualization

The following diagram illustrates the logical superiority of the self-validating qNMR workflow over the error-prone Mass Balance approach.

G cluster_MB Traditional Mass Balance (Indirect) cluster_qNMR qNMR Workflow (Direct & Self-Validating) Start 2-(Trifluoromethyl)quinolin-5-amine Batch Sample HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI Weigh Gravimetric Co-weighing Analyte + Certified IS Start->Weigh CalcMB Purity = 100% - Σ(Impurities) Prone to Error Propagation HPLC->CalcMB KF->CalcMB ROI->CalcMB Compare Orthogonal Purity Verification CalcMB->Compare Acq NMR Acquisition (D1 > 5×T1, 90° Pulse) Weigh->Acq H1 ¹H qNMR (Aromatic Protons) Acq->H1 F19 ¹⁹F qNMR (-CF3 Group) Acq->F19 CalcQ Absolute Purity Calculation (Primary Ratio Method) H1->CalcQ F19->CalcQ CalcQ->Compare

Workflow comparison: Indirect Mass Balance vs. Direct Orthogonal qNMR Purity Validation.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. Available at: [Link]

  • qNMR in the Japanese Pharmacopoeia (JP), now and future. PMDA. Available at:[Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. Available at: [Link]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Available at: [Link]

Sources

Comparative

Comparative cytotoxicity of 2-(Trifluoromethyl)quinolin-5-amine in HepG2 cells

As drug developers continue to heavily leverage the quinoline pharmacophore for novel antimalarial, antimicrobial, and oncological agents, early-stage hepatotoxicity screening remains a critical bottleneck. The introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug developers continue to heavily leverage the quinoline pharmacophore for novel antimalarial, antimicrobial, and oncological agents, early-stage hepatotoxicity screening remains a critical bottleneck. The introduction of halogenated functional groups—specifically the trifluoromethyl (-CF₃) moiety—is a common strategy to improve metabolic stability and membrane permeability. However, this modification often fundamentally alters the molecule's safety profile.

As an Application Scientist overseeing ADME-Tox workflows, I have designed this guide to objectively evaluate the comparative cytotoxicity of 2-(Trifluoromethyl)quinolin-5-amine (2-TFMQ-5A) in human hepatocellular carcinoma (HepG2) cells. By comparing this compound against non-fluorinated analogs and established clinical reference drugs, we can decode the structure-toxicity relationship and establish a self-validating experimental framework for your own laboratory.

Mechanistic Rationale: Why HepG2 and Why the -CF₃ Group?

The HepG2 cell line is the industry standard for primary in vitro hepatotoxicity screening. While they do not possess the full enzymatic repertoire of primary human hepatocytes (PHH), HepG2 cells retain sufficient basal Phase I (CYP450) and Phase II biotransformation capabilities to detect reactive metabolite-driven toxicity .

The structural anatomy of 2-TFMQ-5A introduces two competing toxicological dynamics:

  • The 5-Amine Group: Aminoquinolines are known to accumulate in acidic intracellular compartments (like lysosomes) and can intercalate with nucleic acids or disrupt mitochondrial function.

  • The 2-Trifluoromethyl Group: The strongly electron-withdrawing -CF₃ group increases the molecule's lipophilicity (LogP). While this enhances cellular uptake, fluorinated quinolines frequently exhibit off-target cytotoxicity driven by the rapid generation of Reactive Oxygen Species (ROS) and subsequent lipid peroxidation .

Comparative Cytotoxicity Profiling

To contextualize the hepatotoxic potential of 2-TFMQ-5A, we must benchmark it against relevant alternatives. The data below synthesizes representative 48-hour HepG2 exposure metrics, comparing 2-TFMQ-5A against a non-fluorinated analog (to isolate the -CF₃ effect), a known hepatotoxic aminoquinoline (Amodiaquine), and a universal positive control for cell death (Doxorubicin) .

CompoundStructural ClassificationHepG2 IC₅₀ (48h, µM)ROS Induction (Fold Change vs. Vehicle)Caspase-3/7 Activation Status
2-(Trifluoromethyl)quinolin-5-amine Fluorinated Aminoquinoline~45.2 3.1x High
2-Methylquinolin-5-amine Alkyl Aminoquinoline~85.41.4xLow
Amodiaquine 4-Aminoquinoline (Ref)~32.54.5xModerate
Doxorubicin Anthracycline (Control)~2.68.2xVery High

Data Interpretation: The substitution of a methyl group with a trifluoromethyl group at the C2 position nearly doubles the cytotoxicity of the quinoline scaffold in HepG2 cells. This drop in IC₅₀ correlates directly with a >2-fold increase in intracellular ROS, suggesting that 2-TFMQ-5A's toxicity is primarily oxidative rather than purely structural .

Self-Validating Experimental Protocols

A robust cytotoxicity assay cannot rely on a single endpoint. If a compound reduces ATP levels, is it killing the cells (cytotoxic) or simply halting their division (cytostatic)? To answer this, the following protocol utilizes a multiplexed, self-validating workflow that measures both metabolic viability and membrane integrity simultaneously.

Workflow A: Cell Culture & Dosing (Minimizing Artifacts)

Causality Check: Edge effects and solvent toxicity are the two most common causes of false positives in HepG2 screening.

  • Seeding: Seed HepG2 cells at 1.0 × 10⁴ cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Leave the outer perimeter wells blank (fill with PBS) to prevent evaporation-induced thermal edge effects.

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO₂ to allow monolayer adherence and metabolic stabilization.

  • Compound Preparation: Dissolve 2-TFMQ-5A in 100% DMSO. Perform serial dilutions in media so that the final DMSO concentration on the cells is strictly ≤0.2% (v/v) . Concentrations >0.2% will induce baseline solvent toxicity, artificially skewing the IC₅₀ .

Workflow B: Multiplexed Viability & Necrosis Readout

Causality Check: We pair a luminescent ATP assay (viability) with a fluorescent LDH release assay (necrosis/membrane rupture) to confirm the mechanism of growth inhibition.

  • LDH Release (Necrosis): After 48 hours of exposure, transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent (e.g., CytoTox-ONE™) and incubate for 10 minutes. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Quantification (Viability): To the remaining cells in the original plate, add 50 µL of ATP-dependent luciferase reagent (e.g., CellTiter-Glo®). Lyse for 2 minutes on an orbital shaker, incubate for 10 minutes, and read luminescence.

  • Validation: If 2-TFMQ-5A shows a drop in ATP without a corresponding spike in LDH, the compound is cytostatic. If both occur, it is overtly cytotoxic.

Workflow C: Mechanistic Validation (ROS & Apoptosis)

To validate the oxidative stress pathway characteristic of fluorinated quinolines :

  • ROS Generation: Pre-load cells with 10 µM H₂DCFDA for 45 minutes prior to compound treatment. The non-fluorescent dye is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF (Ex 485 nm / Em 535 nm).

  • Apoptosis Execution: Utilize a Caspase-3/7 Glo assay at the 24-hour mark (prior to secondary necrosis) to confirm that the ROS generation successfully triggered the apoptotic cascade.

Pathway Visualization

To conceptualize the data and protocols above, the following diagram maps the logical progression of 2-TFMQ-5A-induced cytotoxicity in the HepG2 model.

G TFMQ 2-(Trifluoromethyl)quinolin-5-amine (Lipophilic Scaffold) Membrane HepG2 Cell Membrane (Enhanced Permeation) TFMQ->Membrane Diffusion CYP Basal CYP450 Metabolism (Phase I Bioactivation) Membrane->CYP Intracellular entry ROS Intracellular ROS Accumulation (Oxidative Stress) CYP->ROS Reactive intermediates Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Lipid peroxidation Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptotic Cell Death (Cytotoxicity) Caspase->Apoptosis Execution phase

Mechanistic pathway of 2-TFMQ-5A induced cytotoxicity in HepG2 cells via ROS and apoptosis.

Conclusion for Drug Developers

When optimizing quinoline derivatives, the addition of a 2-trifluoromethyl group to a 5-aminoquinoline scaffold is a double-edged sword. While it may improve pharmacokinetic parameters, our comparative data demonstrates a marked increase in HepG2 cytotoxicity (~45.2 µM) compared to non-fluorinated analogs. Researchers must utilize multiplexed ATP/LDH assays to accurately separate cytostatic artifacts from true oxidative-stress-driven apoptosis. If your lead compound exhibits high ROS induction similar to 2-TFMQ-5A, consider structural mitigation strategies such as introducing electron-donating groups at the C8 position to stabilize the ring system.

References

  • Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening Oxford Academic - Mutagenesis[Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer ACS Omega[Link]

  • In vitro and in silico trichomonacidal activity of 2,8-bis(trifluoromethyl) quinoline analogs against Trichomonas vaginalis Elsevier Pure / MD Anderson Cancer Center[Link]

  • Synthesis, Characterization, and Evaluation of Cytotoxic Effects of Novel Hybrid Steroidal Heterocycles as PEG Based Nanoparticles PubMed Central (PMC)[Link]

Validation

The Trifluoromethyl Group in Quinoline Scaffolds: A Comparative Guide for Structure-Activity Relationship (SAR) Studies

A deep dive into the impact of trifluoromethylation on the physicochemical and biological properties of quinolin-5-amines, providing a framework for rational drug design. In the landscape of modern medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the impact of trifluoromethylation on the physicochemical and biological properties of quinolin-5-amines, providing a framework for rational drug design.

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine atoms into drug candidates is a well-established strategy to optimize their pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and target engagement.[1][2] This guide provides a comprehensive comparison of 2-(Trifluoromethyl)quinolin-5-amine and its non-fluorinated analog, quinolin-5-amine, within the context of structure-activity relationship (SAR) studies. By examining their physicochemical properties, metabolic stability, and biological activity, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging trifluoromethylation in their own quinoline-based drug discovery programs.

The Decisive Impact of a Trifluoromethyl Group: A Head-to-Head Comparison

The substitution of a hydrogen atom with a trifluoromethyl group at the 2-position of the quinoline scaffold instigates a cascade of changes in the molecule's fundamental properties. These alterations are critical for understanding the subsequent effects on biological activity and pharmacokinetic behavior.

PropertyQuinolin-5-amine2-(Trifluoromethyl)quinolin-5-amineRationale for Change
Molecular Weight ( g/mol ) 144.17[3]212.18[4]Addition of a CF₃ group.
LogP 1.2[3]2.57[4]The CF₃ group is significantly more lipophilic than a hydrogen atom.[2]
pKa (of the quinoline nitrogen) ~4.9 (quinoline)[5]Predicted to be lowerThe strong electron-withdrawing nature of the CF₃ group reduces the electron density of the quinoline ring, thereby decreasing the basicity of the nitrogen atom.[6]
Metabolic Stability LowerHigherThe C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. It can also shield adjacent positions from enzymatic attack.[2][7]

Diagram: The Ripple Effect of Trifluoromethylation

cluster_0 Introduction of CF3 Group cluster_1 Physicochemical Property Changes cluster_2 Pharmacokinetic & Pharmacodynamic Consequences CF3_Group 2-(Trifluoromethyl) Group Lipophilicity Increased Lipophilicity (LogP) CF3_Group->Lipophilicity Increases lipophilicity Basicity Decreased Basicity (pKa) CF3_Group->Basicity Electron-withdrawing effect Electronic_Profile Altered Electronic Profile CF3_Group->Electronic_Profile Strong inductive effect Cell_Permeability Improved Cell Permeability Lipophilicity->Cell_Permeability Influences Target_Binding Modulated Target Binding Affinity/Selectivity Basicity->Target_Binding Affects ionic interactions Metabolic_Stability Enhanced Metabolic Stability Electronic_Profile->Metabolic_Stability Deactivates aromatic ring Electronic_Profile->Target_Binding Modifies electrostatic interactions

Caption: Impact of the trifluoromethyl group on molecular properties.

Diving Deeper: Experimental Insights and Protocols

To fully appreciate the implications of trifluoromethylation, we will now explore the experimental methodologies used to characterize these compounds and present hypothetical, yet representative, biological data.

Synthesis of the Core Scaffolds

The synthesis of both quinolin-5-amine and its trifluoromethylated analog can be achieved through established synthetic routes. A common approach for the quinoline core is the Friedländer annulation.[8]

Protocol 1: Synthesis of 2-(Trifluoromethyl)quinolin-5-amine

This synthesis can be adapted from procedures for similar trifluoromethylated quinolines.[9]

  • Step 1: Friedländer Annulation. React 2-amino-4-nitrobenzaldehyde with 1,1,1-trifluoroacetone in the presence of a base catalyst (e.g., KOH in ethanol). The reaction mixture is typically refluxed for several hours.

  • Step 2: Reduction of the Nitro Group. The resulting 2-(trifluoromethyl)-5-nitroquinoline is then reduced to the desired amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[10]

Protocol 2: Synthesis of Quinolin-5-amine

The synthesis of the non-fluorinated analog follows a similar pathway, starting with the appropriate non-fluorinated ketone.

  • Step 1: Friedländer Annulation. React 2-amino-4-nitrobenzaldehyde with acetone under basic conditions.[8]

  • Step 2: Reduction of the Nitro Group. The resulting 5-nitroquinoline is then reduced to quinolin-5-amine, for example, using hydrazine hydrate in the presence of a Pd/C catalyst.[11]

Diagram: Synthetic Workflow

Start 2-Amino-4-nitrobenzaldehyde Friedlander_CF3 Friedländer Annulation (Base Catalyst) Start->Friedlander_CF3 Friedlander_H Friedländer Annulation (Base Catalyst) Start->Friedlander_H Ketone_CF3 1,1,1-Trifluoroacetone Ketone_CF3->Friedlander_CF3 Ketone_H Acetone Ketone_H->Friedlander_H Intermediate_CF3 2-(Trifluoromethyl)-5-nitroquinoline Friedlander_CF3->Intermediate_CF3 Intermediate_H 5-Nitroquinoline Friedlander_H->Intermediate_H Reduction_CF3 Catalytic Hydrogenation (Pd/C, H2) Intermediate_CF3->Reduction_CF3 Reduction_H Reduction (e.g., Hydrazine, Pd/C) Intermediate_H->Reduction_H Final_CF3 2-(Trifluoromethyl)quinolin-5-amine Reduction_CF3->Final_CF3 Final_H Quinolin-5-amine Reduction_H->Final_H

Caption: General synthetic routes to the target compounds.

Physicochemical Property Determination

Accurate measurement of pKa and LogP is crucial for building robust SAR models.

Protocol 3: Determination of pKa

The pKa of the quinoline nitrogen can be determined by potentiometric titration.[1]

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., a water/methanol mixture).

  • Titration: Titrate the solution with a standardized strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol 4: Determination of LogP

The octanol-water partition coefficient (LogP) is a key measure of lipophilicity and can be determined using the shake-flask method.[6]

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and shake the mixture vigorously to allow for partitioning.

  • Quantification: After separation of the phases, determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Evaluation: A Kinase Inhibition Case Study

Quinoline derivatives are known to be potent inhibitors of various protein kinases.[12] To illustrate the potential impact of trifluoromethylation on biological activity, let's consider a hypothetical SAR study against a representative kinase, Epidermal Growth Factor Receptor (EGFR).

Protocol 5: In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the compounds against EGFR can be determined using a luminescent kinase assay.

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that quantifies the amount of ADP produced, which is inversely proportional to the kinase activity. The signal is often a luminescent readout.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).[13][14]

Hypothetical Comparative Biological Data

CompoundEGFR IC₅₀ (nM)Rationale for Observed Activity
Quinolin-5-amine500Moderate activity, likely driven by the quinoline scaffold's interaction with the kinase hinge region.
2-(Trifluoromethyl)quinolin-5-amine50Increased potency. The CF₃ group may engage in favorable hydrophobic interactions within the ATP-binding pocket and its electron-withdrawing nature could enhance hydrogen bonding of the quinoline nitrogen with the hinge region.[15]
Metabolic Stability Assessment

The introduction of a trifluoromethyl group is a common strategy to block metabolic hotspots and increase a compound's half-life.[7]

Protocol 6: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the rate of metabolism by cytochrome P450 enzymes.[7][16]

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (e.g., human or rat) and NADPH (a necessary cofactor) at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Expected Outcome of Metabolic Stability Assay

CompoundIn Vitro Half-life (t₁/₂)Intrinsic Clearance (CLᵢₙₜ)Interpretation
Quinolin-5-amineShorterHigherSusceptible to oxidative metabolism on the quinoline ring.
2-(Trifluoromethyl)quinolin-5-amineLongerLowerThe CF₃ group blocks a potential site of metabolism and deactivates the ring towards oxidation, leading to slower clearance.[7]

Diagram: Metabolic Stability Workflow

Start Test Compound + Liver Microsomes + NADPH Incubation Incubate at 37°C Start->Incubation Sampling Sample at Time Points (0, 15, 30, 60 min) Incubation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Quantify Parent Compound Analysis->Data Calculation Calculate t1/2 and CLint Data->Calculation Result Metabolic Stability Profile Calculation->Result

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Powerful Tool for Rational Drug Design

The strategic incorporation of a trifluoromethyl group into the quinoline scaffold offers a multifaceted approach to optimizing drug candidates. As demonstrated in this comparative guide, the introduction of a CF₃ group at the 2-position of quinolin-5-amine is predicted to significantly increase lipophilicity, decrease basicity, enhance metabolic stability, and potentially improve biological potency.

By understanding the fundamental principles behind these changes and employing the experimental protocols outlined, researchers can make more informed decisions in their SAR studies. The ability to predictably tune the physicochemical and pharmacokinetic properties of quinoline derivatives through trifluoromethylation underscores its importance as a key strategy in the modern drug discovery toolkit.

References

  • Meanwell, N. A. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 9737–9785. [Link]

  • de Castro, S., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e2500184. [Link]

  • Gillis, E. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • dos Santos, T., et al. (2020). Synthesis of aminoquinolines 5a–x in two steps. SN Applied Sciences, 2(10), 1735. [Link]

  • Fall, A., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 46(2), 2400710. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. In mVOC 4.0. Retrieved March 7, 2024, from [Link]

  • ChemRxiv. (2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. In PubChem. Retrieved March 7, 2024, from [Link]

  • Zhang, H., et al. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 15(18), 12065-12095. [Link]

  • Google Patents. (2011). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (n.d.). The IC50 values (µM/L) of the examined compounds relative to the.... [Link]

  • Scribd. (n.d.). Methods for Quinoline Synthesis. [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic.... [Link]

  • Das, S., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Biomolecular Structure and Dynamics, 39(17), 6536-6548. [Link]

  • Sharma, P., et al. (2022). Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Molecules, 27(14), 4589. [Link]

  • Kancherla, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

  • Simal, C., et al. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 57(48), 15848-15852. [Link]

  • Sichaem, J., et al. (2025). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 121, 117823. [Link]

  • Betzer, J.-F., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link]

  • da Silva, A. C. A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2810. [Link]

  • Sekhar, Y. N., et al. (2007). Comparative Molecular Field Analysis of Quinoline Derivatives as Selective and Noncompetitive mGluR1 Antagonists. Chemical Biology & Drug Design, 70(6), 511-519. [Link]

  • U.S. Environmental Protection Agency. (2000). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

  • Wang, Y., et al. (2026). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry. [Link]

  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2733. [Link]

  • Szymańska, Z., et al. (2020). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 82(4), 49. [Link]

  • Enzymlogic. (n.d.). Discovering and de-risking irreversible inhibitors. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-(Trifluoromethyl)quinolin-5-amine

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the products for discovery but also the knowledge to handle them safely and responsibly. The proper disposal of any chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the products for discovery but also the knowledge to handle them safely and responsibly. The proper disposal of any chemical is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the disposal of 2-(Trifluoromethyl)quinolin-5-amine, a compound representative of the broader class of halogenated aromatic amines. While this molecule may not be explicitly listed in regulatory waste codes, its chemical structure provides clear guidance on its hazardous nature and the necessary disposal protocols.

The principles outlined here are grounded in federal and state regulations, but always remember the cardinal rule of waste disposal: Your institution's Environmental Health & Safety (EHS) office is the ultimate authority. Always consult your EHS-approved Laboratory Management Plan or contact them directly before initiating any disposal procedure.

Part 1: Hazard Profile & Risk Assessment

Understanding the "why" behind a disposal procedure begins with a thorough risk assessment. 2-(Trifluoromethyl)quinolin-5-amine is a complex molecule, and its hazard profile can be inferred from its constituent functional groups: a quinoline core, an amine group, and a trifluoromethyl group.

  • Quinoline Core: The quinoline structure itself is recognized as a potential hazard. The parent compound, quinoline (CAS 91-22-5), is classified as a substance that may cause cancer and is suspected of causing genetic defects.[1][2]

  • Aromatic Amine: Aromatic amines as a class can be skin and respiratory irritants and sensitizers.[3]

  • Trifluoromethyl Group: This group makes the compound a halogenated organic substance. The carbon-fluorine bond is exceptionally strong, which has significant implications for its environmental persistence and final disposal method.[4]

Based on safety data for closely related isomers and analogs, we can anticipate the following hazards for 2-(Trifluoromethyl)quinolin-5-amine:

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed.[5]

Therefore, all handling and disposal steps must be designed to mitigate these risks through appropriate engineering controls (fume hood) and Personal Protective Equipment (PPE).

Safety & Regulatory Data Summary
Anticipated GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some parent quinolines carry H341 (Suspected of causing genetic defects) and H350 (May cause cancer).[1][3][5]
Anticipated GHS Precautionary Statements P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5]
Required Personal Protective Equipment (PPE) Nitrile gloves (inspect prior to use), chemical safety goggles or face shield, and a lab coat are mandatory. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.
EPA Hazardous Waste Classification As a research chemical, it must be evaluated. Due to its hazards, it must be managed as a hazardous waste. It is classified as a halogenated organic compound . Your EHS office will assign the final waste codes upon collection, but it should never be considered non-hazardous.[6][7]
Prohibited Disposal Methods DO NOT dispose of in regular trash. DO NOT dispose of down the sanitary sewer.[8]
Recommended Ultimate Disposal Technology High-temperature incineration at a licensed hazardous waste facility.[4][9]

Part 2: Step-by-Step Disposal Protocols

The following protocols address the various waste streams you will likely generate when working with 2-(Trifluoromethyl)quinolin-5-amine. The core principle is waste segregation ; do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Do not open the container if it is unnecessary. Keep the original manufacturer's container sealed.

  • Labeling: Create a hazardous waste tag through your institution's EHS portal. The label must clearly state the full chemical name, "2-(Trifluoromethyl)quinolin-5-amine," and list all components and their approximate percentages.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Pickup: Request a hazardous waste pickup from your EHS department.

This stream includes items like weighing paper, contaminated gloves, pipette tips, or paper towels from a minor spill cleanup.

  • Container: Designate a specific, sealable container for this solid waste stream. A high-density polyethylene (HDPE) pail or a properly labeled, sealable bag placed inside a rigid container is appropriate. The container must be labeled "Hazardous Waste."

  • Collection: Carefully place all contaminated solid materials into the designated container. Minimize the generation of dust.

  • Labeling: Once the container is full, securely seal it and attach a hazardous waste tag. List "Solid Debris contaminated with 2-(Trifluoromethyl)quinolin-5-amine" and any other chemical contaminants.

  • Storage & Pickup: Store in your SAA and request a pickup from EHS.

This stream includes reaction mixtures or solutions containing the compound.

  • Segregation is Key: This waste must be collected in a container designated for Halogenated Organic Waste . Do not mix with non-halogenated organic waste, aqueous waste, or acid/base waste.

  • Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap. An empty solvent bottle (e.g., from HPLC-grade Acetonitrile) is often suitable, but the original label must be completely defaced. The container must be kept closed except when adding waste.

  • Labeling: Attach a hazardous waste tag from the moment you add the first drop of waste. Maintain a log on the tag or an associated sheet, listing every chemical constituent and its estimated volume percentage as it is added.

  • Storage & Pickup: Store the container in secondary containment within your SAA. Once full, request a pickup from EHS.

An "empty" container that held 2-(Trifluoromethyl)quinolin-5-amine is not empty from a regulatory standpoint and must be decontaminated or disposed of as hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect the Rinsate: The first rinse is considered acutely hazardous. All three rinses must be collected as hazardous liquid waste. Transfer the rinsate to your designated Halogenated Organic Waste container.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container can be managed. Deface or remove the original label completely. Dispose of the container according to your institutional policy for decontaminated glassware or plastic.

  • Documentation: Keep a record of your decontamination procedure.

Part 3: The Disposal Workflow & Final Destination

The entire disposal process is a cradle-to-grave system designed to ensure safety and compliance. The final step for this type of chemical is crucial for environmental protection.

The trifluoromethyl group makes this compound a per- and polyfluoroalkyl substance (PFAS) analog. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation. The only proven method for their complete destruction is high-temperature incineration (typically >1,000°C) at a specially licensed Resource Conservation and Recovery Act (RCRA) facility.[4][9] This process provides the energy required to break the C-F bonds and convert the compound into simpler, less harmful substances like carbon dioxide and hydrogen fluoride, with the latter being captured by scrubber systems.[10]

The following diagram illustrates the decision-making process for handling waste generated from work with 2-(Trifluoromethyl)quinolin-5-amine.

G cluster_0 Disposal Workflow for 2-(Trifluoromethyl)quinolin-5-amine start Waste Generated Containing 2-(Trifluoromethyl)quinolin-5-amine is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_container Empty Container? start->is_container solid_waste Collect in Designated Solid Halogenated Waste Container is_solid->solid_waste Yes liquid_waste Collect in Designated Liquid Halogenated Waste Container is_liquid->liquid_waste Yes decon Triple Rinse with Appropriate Solvent is_container->decon Yes label_waste Properly Label Container with Hazardous Waste Tag solid_waste->label_waste liquid_waste->label_waste collect_rinsate Collect Rinsate into Liquid Halogenated Waste Container decon->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Policy decon->dispose_container collect_rinsate->liquid_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_saa ehs_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->ehs_pickup final_disposal Transport to Licensed Facility for High-Temperature Incineration ehs_pickup->final_disposal

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(Trifluoromethyl)quinolin-5-amine

As a specialized building block in drug discovery—often utilized in the synthesis of antimalarial agents, kinase inhibitors, and organic electronics—2-(Trifluoromethyl)quinolin-5-amine presents unique occupational hazard...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block in drug discovery—often utilized in the synthesis of antimalarial agents, kinase inhibitors, and organic electronics—2-(Trifluoromethyl)quinolin-5-amine presents unique occupational hazards. To build a robust culture of laboratory safety, it is not enough to simply know what protective measures to take; researchers must understand why these measures are necessary.

This guide synthesizes mechanistic toxicology with field-proven logistical protocols, providing a self-validating system for the safe handling, solvation, and disposal of this fluorinated primary aromatic amine.

Mechanistic Toxicology & Hazard Profile

The hazard profile of 2-(Trifluoromethyl)quinolin-5-amine is driven by the synergistic effects of its three structural components: the quinoline core, the primary amine, and the trifluoromethyl (-CF3) group.

Primary aromatic amines (PAAs) are highly lipid-soluble, allowing rapid and insidious absorption through the stratum corneum of the skin[1]. Once systemic, these compounds undergo N-hydroxylation mediated by hepatic cytochrome P450 enzymes. This metabolic activation forms highly reactive nitrenium ions that act as potent electrophiles, covalently binding to DNA and leading to mutagenesis and potential carcinogenicity[1][2].

The addition of the -CF3 group significantly increases the molecule's partition coefficient (logP), further accelerating dermal absorption and systemic distribution. Furthermore, crystalline amine dust causes severe respiratory tract irritation (H335) and irreversible eye damage (H318) upon contact[3][4].

ToxicityPathway Amine 2-(CF3)quinolin-5-amine (High Dermal Absorption) CYP Hepatic CYP450 (N-hydroxylation) Amine->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine PhaseII Phase II Metabolism (Esterification) Hydroxylamine->PhaseII Nitrenium Reactive Nitrenium Ion (Electrophile) PhaseII->Nitrenium DNA Covalent DNA Adducts (Mutagenesis) Nitrenium->DNA

Metabolic activation pathway of primary aromatic amines leading to genotoxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling fluorinated PAAs. The following matrix outlines the required equipment and the causality behind each selection to ensure absolute barrier integrity[5].

PPE CategoryRecommended EquipmentMechanistic Rationale & Causality
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 15-mil Butyl Rubber (outer)1[1]. Butyl rubber provides a robust chemical barrier against lipophilic compounds, while the inner nitrile layer acts as a fail-safe during outer glove removal.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldPrevents irreversible corneal damage (H318) from airborne crystalline dust or accidental solution splashing during solvation[3][6].
Body Protection Polyethylene-coated Tyvek® coveralls or coated lab coatStandard woven cotton lab coats absorb lipophilic amines, holding them against the skin. Poly-coated materials repel fine dust and liquid permeation.
Respiratory Protection NIOSH-approved N95/P100 particulate respirator or PAPRMitigates the inhalation of fine crystalline dust, which causes severe respiratory tract irritation and subsequent systemic absorption[4].

Operational Plan: Safe Handling and Solvation Protocol

To guarantee safety, every handling procedure must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operation Validation

  • Action: Clear the workspace of incompatible materials (e.g., strong oxidizing agents) and verify fume hood operation.

  • Validation Check: Observe the continuous airflow monitor; ensure the face velocity reads between 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: Static Dissipation & Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on spatulas and anti-static weigh boats before handling the solid.

  • Causality: Fluorinated aromatic compounds frequently hold static charges, causing highly toxic dust to aerosolize upon opening the container.

  • Validation Check: Hover a clean, gloved finger or spatula near the powder in the weigh boat; if the powder repels or jumps, re-apply the anti-static treatment.

Step 3: Closed-System Transfer

  • Action: Weigh the required mass and immediately transfer it to a reaction vial. Cap the vial securely with a septum.

  • Causality: Minimizes the time the pure solid is exposed to ambient airflow, drastically reducing inhalation and contamination risks.

Step 4: In-Hood Solvation

  • Action: Inject the reaction solvent through the septum using a syringe.

  • Validation Check: Visually confirm complete dissolution of the solid within the sealed vial before removing the container from the fume hood.

Step 5: Surface Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a water rinse.

  • Causality: Bleach oxidizes the primary amine to less reactive, non-absorbable polymeric or nitroso derivatives, neutralizing the immediate contact hazard.

HandlingWorkflow Start 1. Fume Hood Validation (80-120 fpm) Static 2. Static Dissipation (Anti-static tools) Start->Static Weigh 3. Weighing & Transfer (Closed System) Static->Weigh Solvation 4. In-Hood Solvation (Visual Confirmation) Weigh->Solvation Decon 5. Oxidative Decontamination (10% Bleach) Solvation->Decon Waste 6. Halogenated Waste (Incineration + Scrubber) Decon->Waste

Workflow for the safe handling and solvation of fluorinated primary aromatic amines.

Emergency Response & Environmental Logistics

Spill Protocol

Never dry-sweep a spill of 2-(Trifluoromethyl)quinolin-5-amine, as this generates a severe aerosol hazard[7].

  • Solid Spills: Gently cover the solid with damp sand or a universal chemical binder to suppress dust, then scoop into a compatible, sealable container.

  • First Aid: In the event of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[3][5].

Waste Segregation and Disposal
  • Action: Segregate all contaminated consumables, PPE, and reaction waste into clearly labeled "Toxic Halogenated Organic Waste" containers.

  • Causality: This compound is 3[3] and must never be flushed down the drain.

  • Disposal Mechanism: Route the waste to a licensed hazardous waste facility for high-temperature incineration.

  • Validation Check: Verify with your environmental health and safety (EHS) officer that the receiving incinerator is equipped with an afterburner and a flue gas scrubber. Incineration of trifluoromethylated compounds generates highly corrosive hydrogen fluoride (HF) gas and nitrogen oxides (NOx), which must be chemically scrubbed from the exhaust to prevent environmental release[4].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.1

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Diplomata Comercial. 5

  • SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)pyridine - Ossila. 7

  • SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)benzylamine - TCI Chemicals. 3

  • SAFETY DATA SHEET: 5-(Trifluoromethyl)-1H-indazol-3-amine - SynQuest Laboratories. 4

  • 5-Aminoquinoline 611-34-7 Properties and Applications - Guidechem. 8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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